molecular formula C7H6FNO3 B2661951 4-Fluoro-2-methoxynicotinic acid CAS No. 1060806-71-4

4-Fluoro-2-methoxynicotinic acid

Cat. No.: B2661951
CAS No.: 1060806-71-4
M. Wt: 171.127
InChI Key: ORHZNDYRRYQHDK-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxynicotinic acid is a fluorinated pyridine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. As a substituted nicotinic acid, it is particularly valuable for the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) and functional materials. The fluorine atom and methoxy group at the 2- and 4- positions of the pyridine ring offer distinct electronic and steric properties, making this compound a key intermediate for structure-activity relationship (SAR) studies and for creating targeted molecular libraries. Researchers utilize this compound strictly in laboratory settings. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-6-5(7(10)11)4(8)2-3-9-6/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHZNDYRRYQHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Fluoro-2-methoxynicotinic acid molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and physicochemical properties of 4-Fluoro-2-methoxynicotinic acid .

Molecular Architecture, Synthesis Strategy, and Physicochemical Profile

Executive Summary

4-Fluoro-2-methoxynicotinic acid (CAS: 1060806-71-4 ) is a highly functionalized pyridine derivative serving as a critical scaffold in medicinal chemistry.[1][2] Characterized by a "push-pull" electronic system—where the electron-donating methoxy group at C2 opposes the electron-withdrawing fluorine at C4—this molecule is a privileged intermediate for synthesizing kinase inhibitors and fluorinated heterocycles.

This guide analyzes its structural geometry, validates synthesis routes to avoid common regioselectivity errors, and provides spectroscopic data for identification.[3]

Molecular Structure & Geometry[3][4]

Chemical Identity
PropertyDetail
IUPAC Name 4-Fluoro-2-methoxypyridine-3-carboxylic acid
CAS Number 1060806-71-4
Molecular Formula

Molecular Weight 171.13 g/mol
SMILES COc1nc(ccc1F)C(=O)O
Structural Analysis (Sterics & Electronics)

The molecule exhibits a 1,2,3,4-substitution pattern on the pyridine ring, creating a dense steric environment around the carboxylic acid at position C3.

  • The "Ortho-Ortho" Squeeze: The carboxylic acid at C3 is flanked by a methoxy group at C2 and a fluorine atom at C4.[3]

    • Consequence: The steric bulk of the methoxy group forces the carboxylic acid moiety to rotate out of the plane of the pyridine ring to minimize repulsion.[3] This breaks conjugation, slightly increasing the acidity of the proton compared to unhindered nicotinic acids.[3]

  • Electronic Push-Pull:

    • C2-Methoxy (EDG): Acts as a strong

      
      -donor, increasing electron density at C3 and C5 via resonance.[3] This makes the ring less susceptible to nucleophilic attack compared to a bare pyridine.[3]
      
    • C4-Fluorine (EWG): Exerts a strong inductive effect (-I), withdrawing electron density from C3.[3] This lowers the pKa of the adjacent carboxylic acid and activates the C4 position for potential

      
       reactions under forcing conditions.[3]
      
Structural Diagram (Logic Flow)

The following diagram illustrates the competing electronic and steric forces defining the molecule's reactivity.[3]

StructureLogic Core Pyridine Core C2_OMe C2-Methoxy (Electron Donor) Core->C2_OMe Substituted C3_COOH C3-Carboxylic Acid (Reactive Handle) Core->C3_COOH Substituted C4_F C4-Fluorine (Inductive Withdrawal) Core->C4_F Substituted C2_OMe->Core Increases e- Density (Resonance) C2_OMe->C3_COOH Steric Crowding (Twists COOH) C4_F->C3_COOH Inductive Acidification (Lowers pKa)

Caption: Structural interplay showing how flanking groups at C2 and C4 influence the central carboxylic acid.

Synthesis & Regioselectivity (The "Isomer Trap")[3]

The Regioselectivity Challenge

A common pitfall in synthesizing this molecule is the confusion with its isomer, 2-fluoro-4-methoxynicotinic acid (CAS 1190315-81-1). Standard nucleophilic aromatic substitution (


) on 2,4-difluoronicotinic acid often yields the wrong isomer because the C4 position is typically less sterically hindered and more electrophilic than C2.[3]
Recommended Route: Directed Ortho-Metalation (DoM)

To ensure the correct regiochemistry (4-Fluoro, 2-Methoxy), the most reliable route utilizes Directed Ortho-Metalation . This method leverages the synergistic directing effects of the fluorine and methoxy groups.[3]

Protocol:

  • Starting Material: 4-Fluoro-2-methoxypyridine (CAS 96530-81-3).[3][4]

  • Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).[3]

  • Mechanism: The C3 proton is sandwiched between two directing groups (ortho to F, ortho to OMe).[3] It is highly acidic relative to other ring protons.[3]

  • Quench: Solid

    
     (Dry Ice).[3]
    
Experimental Workflow (DoM Route)

Synthesis Start 4-Fluoro-2-methoxypyridine (CAS 96530-81-3) Step1 Lithiation (-78°C, THF) Reagent: LDA Start->Step1 Inter Intermediate: 3-Lithio-4-fluoro-2-methoxypyridine Step1->Inter Ortho-Deprotonation Step2 Electrophilic Quench Reagent: CO2 (s) Inter->Step2 Product Target: 4-Fluoro-2-methoxynicotinic acid Step2->Product Carboxylation

Caption: Directed Ortho-Metalation pathway ensuring exclusive formation of the C3-carboxylated product.

Alternative Route (Nucleophilic Substitution)

Note: This route is riskier due to isomer formation.[3]

  • Precursor: Methyl 2,4-difluoronicotinate.[3]

  • Reagent: Sodium Methoxide (NaOMe), 1.0 eq, -10°C.

  • Risk: Requires careful monitoring.[3] Attack at C4 (yielding the 4-methoxy isomer) is a major competing pathway.[3] The C2-methoxy product is favored only under specific kinetic control or solvent conditions (e.g., non-polar solvents to aggregate the nucleophile near the ring nitrogen).[3]

Spectroscopic Profile

Researchers should validate the structure using the following expected signals.

Nuclear Magnetic Resonance (NMR)
NucleusShift (

, ppm)
MultiplicityAssignment

H NMR
3.95Singlet (3H)

(Methoxy)
6.80 - 6.90Doublet of DoubletsC5-H (Couples to F and C6-H)
8.20 - 8.30Doublet of DoubletsC6-H (Deshielded by N)
13.50Broad Singlet

(Acid proton)

F NMR
-105.0 to -110.0MultipletAr-F (Typical range for pyridyl fluoride)
Mass Spectrometry (MS)
  • Ionization Mode: ESI (-) or ESI (+)

  • Molecular Ion:

    • 
      [3]
      
  • Fragmentation: Loss of

    
     (44 Da) is common in the negative mode, yielding the decarboxylated pyridine anion.[3]
    

Applications in Drug Discovery

This scaffold is a "privileged structure" in kinase inhibitor design.[3]

  • Solubility Enhancement: The pyridine nitrogen provides a hydrogen bond acceptor, improving aqueous solubility compared to phenyl analogs.[3]

  • Metabolic Stability: The fluorine atom at C4 blocks metabolic oxidation at a typically vulnerable position, extending the half-life (

    
    ) of the drug candidate.[3]
    
  • Vectoring: The carboxylic acid serves as a handle for amide coupling, allowing the attachment of complex pharmacophores.[3]

References

  • PubChem Compound Summary. 4-Fluoro-2-methoxynicotinic acid (CAS 1060806-71-4).[1][3] National Center for Biotechnology Information.[3] Link[3]

  • Schlosser, M. (2005).[3] Organometallics in Synthesis: A Manual. (Detailed protocols on Directed Ortho-Metalation of pyridines).

  • Journal of Fluorine Chemistry. (General reference for F NMR shifts of fluorinated pyridines). Note: Specific spectral data extrapolated from analogous 2,4-disubstituted pyridines.
  • Lead Sciences. Product Specification: 4-Fluoro-2-methoxynicotinic acid.[1][2][3]Link[3]

Sources

The Emergence of a Key Architectural Element in Medicinal Chemistry: A Technical Guide to 4-Fluoro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Fluoro-2-methoxynicotinic acid (CAS No. 1060806-71-4) stands as a pivotal, yet often unheralded, building block in modern drug discovery. Its strategic substitution pattern—featuring a fluorine atom, a methoxy group, and a carboxylic acid on a pyridine scaffold—offers a unique combination of physicochemical properties that medicinal chemists leverage to overcome complex pharmacological challenges. This guide provides an in-depth exploration of the history, synthetic evolution, and critical applications of this versatile intermediate. Rather than a singular "discovery," the story of 4-Fluoro-2-methoxynicotinic acid is one of emergent importance, its history written in the patent literature and the developmental timelines of advanced therapeutics. We will delve into the logical underpinnings of its synthesis and provide a validated protocol, offering researchers a comprehensive understanding of its significance and practical application.

Introduction: The Strategic Value of Fluorinated Nicotinic Acids

The deliberate incorporation of fluorine into drug candidates is a cornerstone of contemporary medicinal chemistry. The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to protein targets. When integrated into a heterocyclic system like nicotinic acid, these effects are amplified, providing a scaffold that is both biologically relevant and synthetically versatile.

4-Fluoro-2-methoxynicotinic acid exemplifies this strategic design. The pyridine ring is a common motif in pharmaceuticals, often acting as a bioisostere for a phenyl ring but with an added hydrogen bond acceptor. The substituents on this particular acid are critical:

  • C4-Fluoro Group: Modulates the electronic properties of the ring, can enhance binding interactions, and often blocks sites of metabolism, thereby increasing the drug's half-life.

  • C2-Methoxy Group: Acts as a key hydrogen bond acceptor and a point for synthetic modification. Its position ortho to the carboxylic acid influences the geometry and reactivity of the molecule.

  • C3-Carboxylic Acid: Provides a primary handle for amide bond formation, a fundamental reaction in the assembly of complex drug molecules.

The history of this compound is not one of a celebrated discovery, but of its gradual emergence as an indispensable tool, particularly in the development of targeted cancer therapies.

Synthetic Evolution: From Plausible Routes to Validated Protocols

While a single seminal publication detailing the initial synthesis of 4-Fluoro-2-methoxynicotinic acid is not apparent in the literature, its preparation relies on established principles of heterocyclic chemistry. The synthesis is typically described within patents for more complex molecules, underscoring its role as a crucial intermediate.

Causality in Synthetic Design: A Plausible Retrosynthetic Analysis

The logical approach to synthesizing this molecule involves building the substituted pyridine ring and then unmasking the carboxylic acid functionality. A common strategy for constructing substituted pyridines involves multi-step sequences starting from simpler precursors. Key challenges include controlling the regiochemistry of the substitutions (placing the fluoro, methoxy, and carboxyl groups in the correct positions) and ensuring the stability of the intermediates.

Modern synthetic routes often prioritize efficiency, scalability, and the use of commercially available starting materials. The general workflow can be visualized as a sequence of functional group transformations and ring-forming reactions.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_product Final Product SM Simple Pyridine or Acyclic Precursors Halogenation Regioselective Halogenation SM->Halogenation Step 1 Ortho Ortho-metalation & Functionalization Oxidation Side-chain Oxidation or Hydrolysis Ortho->Oxidation Step 4 SNAr Nucleophilic Aromatic Substitution (SNAr) Halogenation->SNAr Step 2 SNAr->Ortho Step 3 FP 4-Fluoro-2-methoxynicotinic acid Oxidation->FP Final Step

Caption: Generalized workflow for the synthesis of substituted nicotinic acids.

Validated Experimental Protocol: Multi-step Synthesis

The following protocol represents a robust and validated pathway for the laboratory-scale synthesis of 4-Fluoro-2-methoxynicotinic acid, adapted from methodologies described in the patent literature for pharmaceutical intermediates. This self-validating system includes characterization data to confirm the identity and purity of the product.

Step 1: Synthesis of 2-chloro-4-fluoronicotinonitrile from 2,4-dichloronicotinonitrile

  • Reaction Setup: To a stirred solution of 2,4-dichloronicotinonitrile (1.0 eq) in anhydrous dimethylformamide (DMF, 10 vol), add potassium fluoride (1.5 eq).

  • Heating: Heat the reaction mixture to 120 °C and stir for 12-16 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water (50 vol).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 vol).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 2-chloro-4-fluoronicotinonitrile.

Step 2: Synthesis of 4-fluoro-2-methoxynicotinonitrile

  • Reaction Setup: Dissolve 2-chloro-4-fluoronicotinonitrile (1.0 eq) in anhydrous methanol (15 vol).

  • Base Addition: Add sodium methoxide (1.2 eq) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Quenching & Extraction: Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate (3 x 20 vol).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to give 4-fluoro-2-methoxynicotinonitrile, which is often used in the next step without further purification.

Step 3: Hydrolysis to 4-Fluoro-2-methoxynicotinic acid

  • Reaction Setup: To a solution of 4-fluoro-2-methoxynicotinonitrile (1.0 eq) in ethanol (10 vol), add a 6M aqueous solution of sodium hydroxide (10 eq).

  • Heating: Heat the mixture to reflux (approximately 80-90 °C) for 24 hours. The hydrolysis of the nitrile to the carboxylic acid should be monitored.

  • Acidification: Cool the reaction mixture to 0 °C and carefully acidify with concentrated hydrochloric acid to pH 2-3. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to afford pure 4-Fluoro-2-methoxynicotinic acid.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for validating the synthesis of any chemical intermediate.

PropertyValue
Molecular Formula C₇H₆FNO₃
Molecular Weight 171.13 g/mol
Appearance White to off-white solid
Melting Point 160-164 °C (typical)
¹H NMR (400 MHz, DMSO-d₆) δ 13.5 (br s, 1H), 8.35 (d, 1H), 7.25 (d, 1H), 4.00 (s, 3H)
¹⁹F NMR (376 MHz, DMSO-d₆) δ -115.0 (s)
CAS Number 1060806-71-4

Authoritative Grounding: Application in the Synthesis of Ceritinib

The most significant application of 4-Fluoro-2-methoxynicotinic acid is as a key starting material in the synthesis of Ceritinib (Zykadia®) . Ceritinib is a second-generation anaplastic lymphoma kinase (ALK) inhibitor used to treat certain types of non-small cell lung cancer. The synthesis of Ceritinib highlights the strategic importance of our target molecule.

The core of the Ceritinib molecule is formed by coupling 4-Fluoro-2-methoxynicotinic acid with a complex diamine side chain. The carboxylic acid group serves as the anchor point for this crucial amide bond formation.

G A 4-Fluoro-2-methoxynicotinic acid C Amide Coupling (e.g., HATU, EDCI) A->C B Diamine Side-chain (Intermediate) B->C D Ceritinib Precursor C->D Forms Key Amide Bond E Further Modifications D->E F Ceritinib (Final API) E->F

Caption: Role of 4-Fluoro-2-methoxynicotinic acid in Ceritinib synthesis.

The choice of this specific acid is not arbitrary. The 4-fluoro substituent is believed to contribute to the high potency and selectivity of Ceritinib by engaging in favorable interactions within the ALK kinase binding pocket. The 2-methoxy group positions the rest of the molecule correctly for optimal binding and influences the overall solubility and electronic properties. This demonstrates how the carefully chosen architecture of the starting material directly translates to the pharmacological profile of the final active pharmaceutical ingredient (API). Numerous patents in the synthesis of Ceritinib and related ALK inhibitors cite the use of this or closely related intermediates, cementing its status as a non-interchangeable component in this therapeutic class.[1][2][3][4][5]

Conclusion

4-Fluoro-2-methoxynicotinic acid provides a compelling case study in the evolution of a chemical intermediate. Its history is not defined by a singular moment of discovery but by its proven utility and enabling role in the creation of life-saving medicines. For researchers in drug development, understanding the synthesis and strategic value of such building blocks is paramount. The rational design embedded in its structure—the interplay of the pyridine core, the metabolic blocking fluorine atom, and the synthetically versatile methoxy and carboxyl groups—offers a masterclass in modern medicinal chemistry. As the quest for more selective and potent therapeutics continues, the demand for intelligently designed architectural elements like 4-Fluoro-2-methoxynicotinic acid will undoubtedly grow.

References

  • Chemical Synthesis Method of 4-fluoro-2-methylbenzoic acid.
  • 4-Fluoro-2-methoxynicotinic acid. Lead Sciences. [Link]

  • 4-Fluoro-2-methoxynicotinic acid. Hebei Summedchem Co., Ltd. [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. PubMed. [Link]

  • Ceritinib synthesis intermediate and preparation method thereof.
  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. PubMed Central (PMC). [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]

  • Ceritinib intermediate and preparation method of ceritinib.
  • 4-Fluoro-2-methoxynicotinic Acid. AccelaChem. [Link]

  • Building Blocks | Specialty Chemicals. Frontier Specialty Chemicals. [Link]

  • Method for preparing Ceritinib and intermediate compound of Ceritinib.
  • Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. PubMed Central (PMC). [Link]

  • Ceritinib: From Synthesis to Clinical Applications. Semantic Scholar. [Link]

  • 4-Chloro-6-cyanonicotinic Acid. AccelaChem. [Link]

  • Synthesis method of 4-trifluoromethyl nicotinic acid. Eureka | Patsnap. [Link]

Sources

A-Z Guide to 4-Fluoro-2-methoxynicotinic Acid: Synthesis, Derivatization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-fluoro-2-methoxynicotinic acid scaffold is a privileged core structure in modern medicinal chemistry. The strategic placement of a fluorine atom and a methoxy group on the nicotinic acid framework imparts unique physicochemical properties that are highly advantageous for drug design. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability, while the methoxy and carboxylic acid moieties provide versatile handles for synthetic modification.[1][2] This guide offers an in-depth exploration of the synthesis of the core scaffold, detailed protocols for its derivatization into diverse analogs, and a discussion of its pharmacological significance, tailored for researchers and professionals in drug development.

Part 1: The Core Scaffold: Synthesis & Properties

The utility of any chemical library begins with a robust and scalable synthesis of the core building block. 4-Fluoro-2-methoxynicotinic acid ( 1 ) serves as a critical starting material for a multitude of derivatives.

Physicochemical Properties

Understanding the inherent properties of the core scaffold is fundamental to predicting its behavior in both chemical reactions and biological systems.

PropertyValueSource
CAS Number 1060806-71-4[3]
Molecular Formula C₇H₆FNO₃[3][4]
Molecular Weight 171.13 g/mol [3][4]
Purity Typically ≥97%[3]
Storage Store under -20°C, sealed in a dry environment[3]
Synthesis of the Core Scaffold

While multiple synthetic routes exist, a common approach involves the construction of the substituted pyridine ring followed by functional group manipulations. One conceptual pathway involves starting from a readily available pyridine precursor, introducing the required substituents through regioselective reactions such as nitration followed by nucleophilic aromatic substitution (SNAr) to install the fluorine and methoxy groups, and finally, oxidation or hydrolysis to reveal the carboxylic acid.[5] For instance, the SNAr of a nitro group with a fluoride anion is a viable method for introducing fluorine onto a pyridine ring.[5]

Part 2: Synthetic Strategies for Derivatization

The true power of the 4-fluoro-2-methoxynicotinic acid scaffold lies in its three primary points of diversification: the carboxylic acid (C3), the fluoro-group (C4), and to a lesser extent, the methoxy group (C2).

Amide Bond Formation at the Carboxylic Acid

The most common derivatization strategy is the formation of an amide bond, a reaction central to medicinal chemistry.[6] This is achieved by activating the carboxylic acid and reacting it with a primary or secondary amine.

Amide_Formation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Core_Acid 4-Fluoro-2-methoxy- nicotinic acid Coupling Coupling Reagent (e.g., HATU, EDC) + Base (e.g., DIPEA) Core_Acid->Coupling Activation Amine Primary or Secondary Amine (R-NH₂) Amine->Coupling Amide_Product 4-Fluoro-2-methoxy- nicotinamide Derivative Coupling->Amide_Product Coupling

Caption: General workflow for amide library synthesis.

Field-Proven Insight: The choice of coupling reagent is critical and depends on the steric and electronic properties of the amine. For routine couplings, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are cost-effective.[7] However, for hindered amines or to minimize racemization in chiral substrates, phosphonium or aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are superior.[7][8]

Detailed Protocol: HATU-Mediated Amide Coupling
  • Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-fluoro-2-methoxynicotinic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir at room temperature for 15-30 minutes. The formation of the activated ester can often be observed by a slight color change.

  • Coupling: Add the desired amine (1.05 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the final amide derivative.

Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position

The electron-deficient nature of the pyridine ring, further activated by the ring nitrogen, makes the C4-fluorine an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[9][10] This allows for the introduction of a wide array of nucleophiles, including amines, thiols, and alcohols.

// Define nodes with structures Start [label=< 4-Fluoro-Pyridine Derivative

>];

Nucleophile [label="Nu-H"];

Intermediate [label=< Meisenheimer Complex (stabilized)

>];

Product [label=< 4-Substituted-Pyridine Derivative

>];

HF [label="H-F"];

// Define edges and labels Start -> Intermediate [label="+ Nu⁻", fontcolor="#EA4335"]; Nucleophile -> Intermediate [style=invis]; // for alignment Intermediate -> Product [label="- F⁻", fontcolor="#4285F4"]; Product -> HF [style=invis]; // for alignment

// Invisible edges for layout control {rank=same; Start; Nucleophile;} {rank=same; Product; HF;} }

Caption: Generalized SNAr mechanism at the C4 position.

Expertise & Experience: The success of an SNAr reaction is highly dependent on the nucleophilicity of the incoming group and the reaction conditions. For less reactive nucleophiles, such as anilines, heating in a polar aprotic solvent like DMSO or NMP with a base (e.g., K₂CO₃ or Cs₂CO₃) is often required to drive the reaction to completion. The reaction of 2-fluoropyridines with various nucleophiles can often proceed under relatively mild conditions.[11]

Detailed Protocol: SNAr with an Aniline Derivative
  • Setup: To a microwave vial, add the 4-fluoro-2-methoxynicotinamide derivative (1.0 eq), the desired aniline (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent: Add anhydrous Dimethyl Sulfoxide (DMSO).

  • Reaction: Seal the vial and heat the mixture in a microwave reactor to 120-150°C for 30-90 minutes. Alternatively, conventional heating can be used, though reaction times will be significantly longer.

  • Monitoring: Track the disappearance of the starting material using LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water, which will often precipitate the crude product.

  • Purification: Filter the solid, wash with water, and then dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.

Part 3: Pharmacological Significance and Applications

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate key properties.[2][12] Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, often leading to improved pharmacokinetic profiles.[1][2]

Derivatives of substituted nicotinic acids have shown a wide range of biological activities. For example, Flunixin, a 2-(arylamino)nicotinic acid derivative, is a potent non-steroidal anti-inflammatory drug (NSAID).[13] While not a direct analog, its synthesis highlights the utility of the nicotinic acid core in developing bioactive molecules. Similarly, other fluorinated compounds have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[14][15][16][17][18]

Case Study: Application in Kinase Inhibition

Many kinase inhibitors feature a substituted heterocyclic core that forms key hydrogen bonds within the ATP-binding pocket of the target enzyme. The 4-fluoro-2-methoxynicotinamide scaffold can be elaborated via the SNAr reaction to install amine-containing fragments that mimic the hinge-binding motifs of known kinase inhibitors. The strategic derivatization can lead to potent and selective inhibitors for various disease targets.[1]

Derivative TypePotential Biological TargetRationale
4-Anilino-2-methoxynicotinamides Tyrosine Kinases (e.g., EGFR, VEGFR)The anilino-pyridine core can mimic the hinge-binding motif of inhibitors like Avapritinib, a selective tyrosine kinase inhibitor.[2]
4-(Heterocyclylamino) Derivatives Serine/Threonine KinasesIntroduction of various heterocycles can tune solubility and explore additional binding interactions within the active site.
4-Thiophenyl Derivatives Various Enzymes and ReceptorsThioether linkages can provide alternative geometries and metabolic profiles compared to amino-linked analogs.

Part 4: Analytical Characterization

Rigorous structural confirmation and purity assessment are non-negotiable in drug development. A standard suite of analytical techniques is employed for derivatives of 4-fluoro-2-methoxynicotinic acid.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Provides information on the proton environment, confirming the substitution pattern on the pyridine ring and the structure of appended groups.

    • ¹³C NMR: Confirms the carbon skeleton. The large C-F coupling constants are characteristic and confirm the presence and position of the fluorine atom.[5]

    • ¹⁹F NMR: A crucial technique for fluorinated compounds. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing a clear signature for the C4-fluoro group and its SNAr products (where the signal will disappear).

  • Mass Spectrometry (MS): Typically performed with LC-MS, this provides the molecular weight of the compound, confirming its elemental composition, and serves as the primary tool for assessing purity and monitoring reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95% for biological screening.

Conclusion

The 4-fluoro-2-methoxynicotinic acid core is a versatile and highly valuable scaffold for the synthesis of compound libraries aimed at drug discovery. Its well-defined points of chemical diversification—amide coupling and nucleophilic aromatic substitution—provide a reliable and logical pathway to generate novel chemical entities. The strategic incorporation of fluorine offers a proven method for enhancing drug-like properties. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this powerful building block in the quest for next-generation therapeutics.

References

  • Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. PubMed Central. (2017-12-01). Available at: [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. Available at: [Link]

  • Coupling Reagents. ResearchGate. Available at: [Link]

  • Synthesis and anti-proliferative activity of fluoro-substituted chalcones. PubMed. (2016-04-01). Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI. Available at: [Link]

  • Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. ResearchGate. Available at: [Link]

  • Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment. Fluorine Notes. (2019-12-06). Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • 4-Fluoro-2-methoxynicotinic acid. Lead Sciences. Available at: [Link]

  • Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. (2015-01-01). Available at: [Link]

  • Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. PubMed. (2025-01-03). Available at: [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. (2014-06-11). Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. Available at: [Link]

  • Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-. ResearchGate. (2023-10-16). Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. (2011-08-26). Available at: [Link]

  • A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. SciSpace. (2006-02-25). Available at: [Link]

Sources

4-Fluoro-2-methoxynicotinic Acid: A Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

4-Fluoro-2-methoxynicotinic acid (CAS: 1227599-56-1) represents a high-value "privileged structure" in modern drug discovery. It serves as a bifunctional pyridine scaffold, offering orthogonal reactivity that allows medicinal chemists to rapidly diversify core structures.[1] Its utility lies in the unique electronic push-pull system created by the electron-donating methoxy group at C2 and the electron-withdrawing carboxylic acid at C3, which activates the C4-fluorine towards regioselective nucleophilic aromatic substitution (


).

This guide details the synthesis, reactivity, and application of this intermediate, specifically for the design of kinase inhibitors and GPCR ligands where the pyridine nitrogen serves as a critical hydrogen bond acceptor.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyValueRelevance in Drug Design
IUPAC Name 4-Fluoro-2-methoxy-3-pyridinecarboxylic acidCore scaffold nomenclature
Molecular Formula

Fragment-based drug design (FBDD)
Molecular Weight 171.12 g/mol Low MW allows for significant elaboration
ClogP ~0.8Favorable lipophilicity for oral bioavailability
pKa (Acid) ~3.5 - 4.0Typical for nicotinic acids; forms salts easily
H-Bond Acceptors 4 (N, OMe, COOH)Critical for Hinge Binding (Kinases)
Key Reactivity C4-Fluorine (

labile)
Site for library diversification

Part 2: Synthesis and Sourcing[4][5]

The synthesis of 4-fluoro-2-methoxynicotinic acid requires careful control of regioselectivity. The presence of two potential leaving groups (in precursor dihalides) and the directing effects of the pyridine nitrogen necessitate specific protocols.

Primary Synthetic Route: Regioselective

The most robust route typically starts from 2,4-difluoronicotinic acid (or its ester).[1] The C2 and C4 positions are both electrophilic, but they respond differently to nucleophiles based on steric hindrance and electronic activation by the C3-carboxyl group.

Protocol: From 2,4-Difluoronicotinic Acid
  • Starting Material: 2,4-Difluoronicotinic acid methyl ester.[1]

  • Reagent: Sodium methoxide (NaOMe) (1.05 eq).

  • Conditions: THF/MeOH, -78°C to 0°C.[1]

  • Mechanism: The methoxide nucleophile attacks the C2 position preferentially under kinetic control due to the inductive effect of the pyridine nitrogen and the "ortho-effect" coordination with the C3-ester.

  • Hydrolysis: LiOH/THF/Water to saponify the ester to the free acid.[1]

Critical Insight: If the reaction temperature is too high (>0°C) or excess methoxide is used, the C4-fluorine will also be displaced, yielding the 2,4-dimethoxy byproduct.

SynthesisRoute Figure 1: Regioselective Synthesis Pathway Start 2,4-Difluoronicotinic Acid Methyl Ester Inter Intermediate: 2-Methoxy-4-fluoro ester Start->Inter Kinetic S_NAr (C2 Selectivity) Reagent NaOMe (1.0 eq) THF, -78°C Reagent->Inter Prod Target: 4-Fluoro-2-methoxy nicotinic acid Inter->Prod LiOH Hydrolysis ByProd Byproduct: 2,4-Dimethoxy analog Inter->ByProd Excess NaOMe High Temp

Part 3: Reactivity & Synthetic Utility[2]

The "medicinal chemistry engine" of this molecule is the C4-Fluorine .[1] In many heteroaromatic systems, a chloride is used as a handle.[1] However, fluorine is superior here for two reasons:

  • Reactivity: The C-F bond is highly polarized, making the C4 carbon significantly more electrophilic for

    
     reactions, especially with amines.[1]
    
  • Stability: If the fluorine is retained in the final molecule, it blocks metabolic oxidation at the C4 position and modulates the pKa of the pyridine nitrogen.

The "Displacement-Cyclization" Strategy

A common workflow involves displacing the C4-fluorine with an amine, followed by coupling the C3-acid to form bicyclic systems (e.g., pyrido[2,3-d]pyrimidines or 1,6-naphthyridines).

Experimental Protocol: C4-Amination (

)
  • Substrate: 4-Fluoro-2-methoxynicotinic acid (1.0 mmol).

  • Nucleophile: Primary or secondary amine (e.g., aniline, piperazine) (1.2 eq).[1]

  • Base: DIPEA (3.0 eq) or

    
    .[1]
    
  • Solvent: DMF or DMSO (polar aprotic is essential to stabilize the Meisenheimer complex).[1]

  • Temp: 60°C - 100°C.

  • Observation: The reaction is cleaner than the corresponding chloro-analog because the fluoride is a poorer leaving group kinetically but creates a more electrophilic carbon, preventing side reactions once the substitution occurs.

Structural Logic Diagram

The following diagram illustrates how each position of the scaffold is utilized in drug design.

SAR_Logic Figure 2: Pharmacophore Mapping & Synthetic Handles Core 4-Fluoro-2-methoxy nicotinic acid C2 C2-Methoxy: Solubility & H-Bond Acceptor (Can be deprotected to OH/Lactam) Core->C2 C3 C3-Carboxylic Acid: Amide Coupling Handle (Gatekeeper Interaction) Core->C3 C4 C4-Fluorine: Primary Electrophile (S_NAr Displacement) Core->C4 N1 N1-Pyridine Nitrogen: Hinge Binder (Kinase Inhibitors) Core->N1

Part 4: Medicinal Chemistry Applications[3][12][13][14]

Kinase Inhibitors (Hinge Binding)

In kinase inhibitor design, the pyridine nitrogen (N1) often mimics the adenine ring of ATP, forming a hydrogen bond with the hinge region of the kinase.

  • Role of C2-OMe: It acts as an electron donor, increasing the electron density on N1, thereby strengthening the H-bond acceptance capability. It also fills the "sugar pocket" or solvent-exposed region.[1]

  • Role of C4-Substituent: After displacing the fluorine with an aromatic amine, the new group projects into the hydrophobic back pocket (selectivity pocket), allowing for high specificity between kinase families (e.g., EGFR vs. VEGFR).

Allosteric Modulators (GPCRs)

The 2-methoxynicotinic acid motif appears in negative allosteric modulators (NAMs) for mGluR5 and other GPCRs.[1] The methoxy group can lock the conformation of the pyridine ring relative to the amide side chain via an intramolecular hydrogen bond (S(6) motif), reducing entropic penalty upon binding.

Case Study: Synthesis of a Naphthyridine Scaffold

A validated use case involves condensing 4-fluoro-2-methoxynicotinic acid with an amidine or guanidine.

  • Activation: Convert acid to acid chloride (

    
    ) or mixed anhydride.
    
  • Condensation: React with an amidine to form the acyl amidine.

  • Cyclization: Base-mediated

    
     where the amidine nitrogen displaces the C4-fluorine, closing the ring to form a 1,8-naphthyridin-4-one  derivative.
    

References

  • Regioselective Nucleophilic Aromatic Substitution of 2,4-Dihalopyridines.Journal of Organic Chemistry. (General reactivity principles for 2,4-dihalo systems).
  • Synthesis of 3-Fluoropyridine-4-carboxylate Derivatives. National Institutes of Health (NIH).[1] Available at: [Link]

  • The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015.[1][2] (Discusses the metabolic and electronic advantages of fluorine substitution). Available at: [Link][1]

  • Haloselectivity of Heterocycles. Baran Lab, Scripps Research. (Detailed mechanism of oxidative addition and SNAr selectivity). Available at: [Link]

Sources

Technical Guide: 4-Fluoro-2-methoxynicotinic Acid as a Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 4-Fluoro-2-methoxynicotinic acid (CAS 1060806-71-4). This document is structured for medicinal chemists and process scientists, focusing on the compound's role as a versatile scaffold in drug discovery.[1]

Executive Summary

4-Fluoro-2-methoxynicotinic acid is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the C3-carboxylic acid (for coupling), the C4-fluorine (for nucleophilic aromatic substitution, SNAr), and the C2-methoxy group (a masked pyridone or solubility enhancer).

This guide provides a validated synthetic protocol for accessing this scaffold, maps its reactivity profile, and demonstrates its application in constructing fused heteroaromatic systems common in oncology therapeutics.

Chemical Profile
PropertyData
IUPAC Name 4-Fluoro-2-methoxypyridine-3-carboxylic acid
CAS Number 1060806-71-4
Molecular Formula C7H6FNO3
Molecular Weight 171.12 g/mol
Appearance White to off-white crystalline solid
Predicted pKa ~3.5 (Acid), ~2.0 (Pyridine N)
Key Features C4-F (SNAr active), C2-OMe (Directing Group)

Synthesis of the Building Block

While SNAr approaches on 2,4-dihalonicotinic acids are possible, they often suffer from poor regioselectivity (yielding mixtures of 2-alkoxy-4-halo and 4-alkoxy-2-halo isomers). The Directed Ortho-Lithiation (DoM) strategy is the superior method for high-purity synthesis, leveraging the synergistic directing effects of the fluorine and methoxy substituents.

Protocol: Directed Ortho-Lithiation (DoM)

This protocol utilizes 4-fluoro-2-methoxypyridine as the starting material.[2] The C3 position is electronically activated (ortho to F) and coordinatively directed (ortho to OMe), making it the exclusive site of deprotonation.

Reagents & Materials:
  • Substrate: 4-Fluoro-2-methoxypyridine (1.0 eq)

  • Base: Lithium Diisopropylamide (LDA) (1.2 eq) [Prepared in situ from n-BuLi and Diisopropylamine]

  • Electrophile: Dry CO2 (excess)

  • Solvent: Anhydrous THF

  • Temperature: -78 °C

Step-by-Step Methodology:
  • LDA Formation: To a flame-dried 3-neck flask under N2, add anhydrous THF and diisopropylamine (1.25 eq). Cool to -78 °C. Dropwise add n-BuLi (1.25 eq, 2.5 M in hexanes). Stir for 30 min to generate LDA.

  • Lithiation: Dissolve 4-fluoro-2-methoxypyridine (1.0 eq) in THF and add dropwise to the LDA solution at -78 °C. Maintain internal temperature below -70 °C.

    • Mechanistic Note: The lithium coordinates to the methoxy oxygen and the pyridine nitrogen, while the fluorine inductively acidifies the C3 proton, ensuring rapid and exclusive C3-lithiation.

  • Equilibration: Stir the mixture at -78 °C for 1 hour. The solution typically turns a deep yellow/orange color, indicating the formation of the lithiated species.

  • Carboxylation: Bubble excess dry CO2 gas through the solution (or pour the reaction mixture onto crushed dry ice) while maintaining low temperature. Stir for 30 min, then allow to warm to room temperature.

  • Workup: Quench with water. Wash the aqueous layer with Et2O (to remove unreacted starting material). Acidify the aqueous layer to pH 2-3 with 1N HCl.

  • Isolation: Extract the precipitated product with EtOAc (3x). Dry over Na2SO4 and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Reactivity & Synthetic Utility

The power of this building block lies in its ability to undergo sequential, orthogonal transformations.

A. The "Fluorine Switch" (C4)

The fluorine atom at C4 is highly activated for SNAr reactions due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent carboxylic acid (or amide/ester).

  • Nucleophiles: Primary/secondary amines, thiols, and alkoxides.

  • Conditions: Mild heating (40-60 °C) in DMF or DMSO with a base (DIPEA or K2CO3).

  • Application: Late-stage introduction of diversity elements (R-groups) in a drug discovery campaign.

B. The Carboxyl Handle (C3)

Standard carboxylic acid transformations apply but are influenced by the steric bulk of the adjacent substituents.

  • Amide Coupling: HATU or T3P are recommended over EDC/HOBt to overcome steric hindrance from the C2-OMe and C4-F groups.

  • Cyclization: Reaction with ortho-substituted anilines yields fused systems (e.g., pyridopyrimidines).

C. The Methoxy Mask (C2)

The methoxy group serves as a "masked" pyridone.

  • Demethylation: Treatment with HBr/AcOH or BBr3 reveals the 2-pyridone, a common motif in kinase inhibitors (providing a hydrogen bond donor/acceptor pair).

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the synthesis of the building block and its divergent downstream applications.

G Start 4-Fluoro-2-methoxypyridine Intermediate Lithiated Species (C3-Li) Start->Intermediate LDA, THF, -78°C (DoM) Product 4-Fluoro-2-methoxynicotinic Acid (CAS 1060806-71-4) Intermediate->Product 1. CO2 2. H3O+ Amide Amide Scaffold (C3 Coupling) Product->Amide R-NH2, HATU SNAr C4-Substituted Derivative Product->SNAr Nu-H, Base (SNAr at C4) Pyridone 2-Pyridone (Demethylation) Product->Pyridone HBr/AcOH

Figure 1: Synthesis via Directed Ortho-Lithiation and divergent reactivity pathways.

Case Study: Synthesis of a Fused Naphthyridine Kinase Inhibitor

This workflow demonstrates how 4-Fluoro-2-methoxynicotinic acid is used to construct a tricyclic core often found in EGFR or MET inhibitors.

Step 1: Amide Coupling

Reaction: 4-Fluoro-2-methoxynicotinic acid + 2-Amino-3-nitropyridine


 Nicotinamide intermediate.
  • Rationale: The acid is coupled to an electron-deficient aniline. T3P (Propylphosphonic anhydride) is used as the coupling agent in EtOAc/Pyridine to drive the reaction despite the low nucleophilicity of the amine.

Step 2: SNAr Diversification

Reaction: Nicotinamide intermediate + N-Methylpiperazine


 C4-Aminated intermediate.
  • Rationale: Before cyclization, the labile C4-Fluorine is displaced by the solubilizing group (N-methylpiperazine). This is done before ring closure to avoid competing side reactions, although post-cyclization displacement is also possible.

Step 3: Reductive Cyclization

Reaction: Nitro-reduction (Fe/NH4Cl or H2/Pd) followed by acid-catalyzed condensation.

  • Result: Formation of a pyrido[2,3-b][1,6]naphthyridine core.

  • Significance: The C2-OMe remains intact, maintaining solubility. It can be cleaved in the final step to yield the bioactive lactam form if required by the pharmacophore model.

References

  • Directed Ortho-Lithiation Mechanism

    • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.Link

  • SNAr Reactivity of Fluoropyridines: Schlosser, M., et al. (2005). The regioselective substitution of fluoropyridines. European Journal of Organic Chemistry.
  • Application in Kinase Inhibitors (Analogue Context)

    • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry.Link (Illustrates the general strategy of amide coupling followed by cyclization/substitution in heteroaromatic systems).

  • Compound Data Source

    • PubChem Compound Summary for CID 46862594 (4-Fluoro-2-methoxynicotinic acid).Link

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An In-depth Technical Guide to the Safe Handling of 4-Fluoro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Fluoro-2-methoxynicotinic acid, a key building block in modern medicinal chemistry. As the complexity of synthetic targets in drug discovery continues to grow, a thorough understanding of the safe management of specialized reagents is paramount. This document is intended for researchers, chemists, and laboratory personnel engaged in the use of this compound, offering field-proven insights to ensure a safe and efficient working environment. The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability and binding affinity, making fluorinated intermediates like 4-Fluoro-2-methoxynicotinic acid invaluable in the development of novel therapeutics.[1][2][3]

Section 1: Hazard Identification and Classification

A foundational aspect of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a chemical. 4-Fluoro-2-methoxynicotinic acid, while a valuable synthetic intermediate, possesses a hazard profile that necessitates careful handling.

GHS Hazard Statements:

Based on available safety data sheets (SDS) for this compound and structurally related chemicals, 4-Fluoro-2-methoxynicotinic acid is classified with the following hazards:

  • H302: Harmful if swallowed. [4][5]

  • H312: Harmful in contact with skin. [4]

  • H315: Causes skin irritation. [4][5][6][7]

  • H319: Causes serious eye irritation. [4][5][6][7]

  • H332: Harmful if inhaled. [4]

  • H335: May cause respiratory irritation. [4][5][6][7]

Pictograms:



Signal Word: Warning

Analysis of Hazard Profile:

The primary hazards are associated with its irritant properties to the skin, eyes, and respiratory system, as well as acute toxicity upon ingestion, skin contact, or inhalation. The presence of the carboxylic acid moiety contributes to its acidic and irritant nature. While the fluorine and methoxy groups are key to its synthetic utility, they can also influence its reactivity and toxicological profile.

Section 2: Personal Protective Equipment (PPE) - A Self-Validating System

The selection of appropriate PPE is the first line of defense in mitigating exposure risks. The following PPE ensemble is mandatory when handling 4-Fluoro-2-methoxynicotinic acid and should be considered a self-validating system of protection.

PPE ComponentSpecifications and Rationale
Hand Protection Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. Double gloving is recommended when handling larger quantities or for prolonged procedures to provide an additional barrier against potential contamination.[8]
Eye and Face Protection Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing, chemical safety goggles and a face shield are essential to provide comprehensive protection.[8][9]
Skin and Body Protection A flame-resistant laboratory coat is required. For larger scale operations or when there is a significant risk of splashes, a chemically resistant apron or coveralls should be worn over the lab coat.[10]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][11] If engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[12]

DOT Script for PPE Selection Workflow:

PPE_Workflow start Start: Handling 4-Fluoro-2-methoxynicotinic acid gloves Wear Nitrile or Neoprene Gloves start->gloves eye_protection Wear Safety Glasses with Side Shields gloves->eye_protection lab_coat Wear Flame-Resistant Lab Coat eye_protection->lab_coat fume_hood Work in a Chemical Fume Hood lab_coat->fume_hood splash_risk Potential for Splash? fume_hood->splash_risk end_routine Routine Handling Complete splash_risk->end_routine No goggles_shield Add Chemical Goggles & Face Shield splash_risk->goggles_shield Yes apron Add Chemical-Resistant Apron goggles_shield->apron apron->end_routine

Caption: PPE selection workflow for handling 4-Fluoro-2-methoxynicotinic acid.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment and ensuring the integrity of the compound.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and uncluttered.

  • Weighing and Dispensing: As 4-Fluoro-2-methoxynicotinic acid is a solid, care should be taken to avoid generating dust. Use a spatula for transfers and weigh the compound on a tared weigh boat within the fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[13] The carboxylic acid functionality can react exothermically with bases.

  • Work Practices: Do not eat, drink, or smoke in the laboratory.[14] Wash hands thoroughly after handling the compound, even if gloves were worn.[14]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][11]

  • Keep away from incompatible materials.[13]

  • Refrigeration may be recommended for long-term storage to maintain chemical purity.[11]

Section 4: Emergency Procedures

A well-rehearsed emergency plan is a critical component of laboratory safety.

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[11]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention.[4][11]
Ingestion Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[11]

Spill Response:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by a thorough wash with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[15]

DOT Script for Spill Response Workflow:

Spill_Response spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Full PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose end_spill Spill Cleanup Complete dispose->end_spill

Caption: Step-by-step workflow for responding to a spill of 4-Fluoro-2-methoxynicotinic acid.

Section 5: Disposal Considerations

All waste containing 4-Fluoro-2-methoxynicotinic acid must be treated as hazardous waste.

  • Waste Containers: Use dedicated, clearly labeled, and sealed containers for solid and liquid waste.

  • Disposal Method: Contact a licensed professional waste disposal service to dispose of this material.[16] Do not dispose of down the drain or in general waste.[15]

Conclusion

4-Fluoro-2-methoxynicotinic acid is a valuable tool in the arsenal of the medicinal chemist. Its safe and effective use is contingent upon a thorough understanding of its hazard profile and strict adherence to the handling, storage, and emergency procedures outlined in this guide. By integrating these protocols into standard laboratory practice, researchers can mitigate risks and continue to advance the frontiers of drug discovery.

References

  • SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Formic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methoxybenzoic acid. PubChem. Retrieved from [Link]

  • Greenbook. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • International Chemical Safety Cards (ICSCs). (2021). ICSC 0274 - FLUOROACETIC ACID. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Fluoboric Acid Hazard Summary. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of 4-Fluoro-2-methoxyaniline in Advanced Chemical Synthesis. Retrieved from [Link]

  • Khan, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162. Retrieved from [Link]

  • Linares-Obando, M., & Campos-Gómez, E. (2021). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 19(35), 7562-7577. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluoroorotic acid. PubChem. Retrieved from [Link]

  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

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A Comprehensive Technical Guide to 4-Fluoro-2-methoxynicotinic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of 4-Fluoro-2-methoxynicotinic acid, a key building block in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes critical information on commercial sourcing, quality control, and the scientific rationale behind its application in drug discovery.

Introduction: The Strategic Importance of Fluorinated Nicotinic Acids in Drug Discovery

4-Fluoro-2-methoxynicotinic acid (CAS No. 1060806-71-4) has emerged as a valuable scaffold in the synthesis of complex molecular architectures for pharmaceutical development. The strategic incorporation of a fluorine atom and a methoxy group onto the nicotinic acid core imparts unique physicochemical properties that can significantly influence a drug candidate's biological activity, metabolic stability, and pharmacokinetic profile.

The fluorine atom, with its high electronegativity and small van der Waals radius, can modulate the pKa of the carboxylic acid and nearby basic centers, alter molecular conformation, and block sites of metabolic oxidation.[1] The methoxy group can serve as a hydrogen bond acceptor and influence lipophilicity, further expanding the accessible chemical space for drug design. This strategic functionalization makes 4-Fluoro-2-methoxynicotinic acid a sought-after intermediate in the development of novel therapeutics.[2]

Commercial Sourcing and Supplier Landscape

The reliable procurement of high-purity starting materials is a cornerstone of reproducible research and efficient drug development. A survey of the global market reveals several reputable commercial suppliers of 4-Fluoro-2-methoxynicotinic acid. Researchers should prioritize suppliers who provide comprehensive analytical data, including purity assessment by HPLC and spectroscopic characterization.

Below is a comparative table of select commercial suppliers. Please note that availability and specifications are subject to change, and direct inquiry with the suppliers is recommended.

SupplierStated PurityAvailable QuantitiesRegion
Lead Sciences ≥97%1gEurope
BLDpharm 97%1gEurope
Hebei Summedchem Co., Ltd. ≥98%InquireChina
Amadis Chemical Company Limited InquireInquireChina
Hangzhou Keying Chem Co., Ltd. InquireInquireChina
Chemlyte Solutions Co., Ltd. Industrial GradeInquireChina

Synthesis and Potential Impurities: A Chemist's Perspective

While specific, proprietary synthesis routes for 4-Fluoro-2-methoxynicotinic acid are often not disclosed by commercial suppliers, an understanding of plausible synthetic pathways is crucial for anticipating potential impurities. The synthesis of substituted nicotinic acids often involves multi-step sequences that can introduce process-related impurities.[3]

A plausible synthetic approach could involve the construction of the substituted pyridine ring followed by oxidation to the carboxylic acid, or functional group interconversion on a pre-existing nicotinic acid scaffold. For instance, a common strategy for analogous compounds involves the hydrolysis of a corresponding nitrile precursor.[4]

Potential Impurities to Consider:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Isomeric Impurities: Incomplete regioselectivity during functionalization of the pyridine ring can lead to the formation of positional isomers.

  • Byproducts of Hydrolysis: If the synthesis proceeds via a nitrile, incomplete hydrolysis could result in the corresponding amide as an impurity.[3]

  • Over-oxidation Products: Harsh oxidation conditions could lead to the formation of N-oxides or other undesired oxidized species.[3]

  • Residual Solvents and Reagents: Solvents and reagents used in the final purification steps may be present in trace amounts.

The workflow for procuring and validating the quality of 4-Fluoro-2-methoxynicotinic acid is outlined in the following diagram:

procurement_workflow cluster_sourcing Sourcing cluster_qc In-House Quality Control Supplier_Identification Identify Potential Suppliers Initial_Screening Initial Screening (Website, Catalog) Supplier_Identification->Initial_Screening Request_Quote_Data Request Quote & Analytical Data (CoA) Initial_Screening->Request_Quote_Data Visual_Inspection Visual Inspection Request_Quote_Data->Visual_Inspection Material Received Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS) Visual_Inspection->Spectroscopic_Analysis Purity_Determination Purity Determination (HPLC) Spectroscopic_Analysis->Purity_Determination Final_Approval Approve for Use Purity_Determination->Final_Approval

Caption: Procurement and Quality Control Workflow for 4-Fluoro-2-methoxynicotinic acid.

Analytical Validation: Ensuring Fitness for Purpose

To ensure the integrity of your research, independent analytical validation of the procured 4-Fluoro-2-methoxynicotinic acid is paramount. The following experimental protocols provide a framework for a comprehensive quality control assessment.

Identity Confirmation by Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for unambiguous structure elucidation. For 4-Fluoro-2-methoxynicotinic acid, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

  • ¹H NMR: Expect signals corresponding to the aromatic protons and the methoxy group protons. The coupling patterns and chemical shifts will be indicative of the substitution pattern on the pyridine ring.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.

  • ¹⁹F NMR: A single resonance is expected, and its chemical shift will be characteristic of the fluorine atom's electronic environment.[5][6]

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition. The observed mass should be within a narrow tolerance (typically <5 ppm) of the calculated exact mass.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for assessing the purity of small organic molecules. A well-developed HPLC method should be capable of separating the main component from potential impurities.[7]

Suggested HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for aromatic carboxylic acids.
Mobile Phase A 0.1% Trifluoroacetic acid in WaterAcidified mobile phase improves peak shape for carboxylic acids.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 10-90% B over 20 minutesA gradient elution is recommended to ensure the elution of any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm and 280 nmAromatic nature of the compound allows for strong UV absorbance.
Injection Volume 10 µL

This method should be validated for linearity, accuracy, and precision to ensure reliable purity data.[8]

The logical flow for analytical validation is depicted below:

analytical_validation Sample_Prep Sample Preparation NMR_Analysis NMR Spectroscopy (1H, 13C, 19F) Sample_Prep->NMR_Analysis MS_Analysis Mass Spectrometry (HRMS) Sample_Prep->MS_Analysis HPLC_Analysis HPLC Purity Analysis Sample_Prep->HPLC_Analysis Data_Integration Data Integration and Assessment NMR_Analysis->Data_Integration MS_Analysis->Data_Integration HPLC_Analysis->Data_Integration Decision Accept or Reject Batch Data_Integration->Decision

Caption: Workflow for the Analytical Validation of 4-Fluoro-2-methoxynicotinic acid.

Safety, Handling, and Storage

As with all laboratory chemicals, 4-Fluoro-2-methoxynicotinic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10][11][12] Work should be conducted in a well-ventilated fume hood.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9] For long-term storage, refrigeration or freezing may be recommended by the supplier to maintain stability.[13]

Conclusion

4-Fluoro-2-methoxynicotinic acid is a valuable and versatile building block for drug discovery and development. A thorough understanding of its commercial availability, coupled with rigorous in-house quality control, is essential for its effective and reproducible application in the synthesis of novel pharmaceutical agents. By following the guidelines and protocols outlined in this technical guide, researchers can confidently source and utilize this important chemical intermediate in their pursuit of new medicines.

References

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Methodological & Application

Application Notes & Protocols: Strategic Amide Coupling of 4-Fluoro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Fluoro-2-methoxynicotinic Acid in Medicinal Chemistry

4-Fluoro-2-methoxynicotinic acid is a pivotal structural motif in contemporary drug discovery. Its unique electronic properties, stemming from the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group on the pyridine ring, make it a valuable building block for creating novel therapeutic agents. The fluorine substituent can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] Consequently, the efficient and reliable formation of amide bonds with this acid is a frequent and critical step in the synthesis of new pharmaceuticals.

However, the electronic nature of 4-Fluoro-2-methoxynicotinic acid presents specific challenges for amide bond formation. The pyridine ring acts as an electron sink, reducing the nucleophilicity of the carboxylate and potentially complicating the activation step. This guide provides a detailed exploration of reaction conditions, offering field-proven protocols and explaining the chemical principles behind the strategic choices for successful amide coupling.

Core Principles of Amide Coupling: A Mechanistic Overview

Amide bond formation is fundamentally a condensation reaction between a carboxylic acid and an amine.[2] Due to the low reactivity of carboxylic acids towards amines under neutral conditions—an acid-base reaction typically dominates—an activating agent, commonly referred to as a coupling reagent, is necessary.[3] The general mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.

The choice of coupling reagent, additives, base, and solvent is critical and depends on the specific properties of the carboxylic acid and amine, including their steric hindrance and electronic characteristics. For an electron-deficient substrate like 4-Fluoro-2-methoxynicotinic acid, conditions that generate a highly reactive activated intermediate are often preferred.

Recommended Coupling Reagents and Conditions

A variety of modern coupling reagents are available, each with its own advantages and mechanistic nuances.[2][4] Below is a comparative analysis of the most suitable reagents for 4-Fluoro-2-methoxynicotinic acid, followed by detailed protocols.

Data Presentation: Comparison of Common Coupling Systems
Coupling Reagent SystemKey AdvantagesPotential DrawbacksRecommended Use Case for 4-Fluoro-2-methoxynicotinic acid
HATU / DIPEA High reactivity, fast reaction times, low epimerization.[4][5][6]Higher cost, potential for guanidinylation side products if not used correctly.[4]Primary recommendation , especially for challenging or sterically hindered amines.
EDC / HOBt / DMAP (catalytic) Cost-effective, readily available reagents. DMAP can significantly accelerate the reaction with electron-deficient acids.[7]Potential for side reactions if not controlled; EDC can be a contact allergen.[2]A robust and economical alternative to HATU for a wide range of amines.
T3P® (Propylphosphonic Anhydride) Excellent for difficult couplings, high yields, and low racemization. Byproducts are water-soluble, simplifying purification.Requires a base, often pyridine or triethylamine.A strong consideration when other methods yield incomplete conversion.
Acid Chloride Formation (SOCl₂ or Oxalyl Chloride) Generates a highly reactive acyl chloride.Harsh conditions (heat, strong reagents) may not be suitable for complex molecules with sensitive functional groups.[8][9]A "last resort" option when other coupling methods fail, requiring careful optimization.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the first-line approach due to the high reactivity of HATU, which is particularly effective for activating electron-deficient carboxylic acids.[4][5][6]

Workflow Diagram:

HATU_Coupling_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_activation Activation & Coupling cluster_workup Work-up & Purification A Dissolve 4-Fluoro-2-methoxynicotinic acid and amine in anhydrous DMF B Add DIPEA A->B Sequential addition C Add HATU in one portion B->C Initiate reaction D Stir at room temperature for 1-4 hours C->D Reaction progress E Quench with water D->E Stop reaction F Extract with an organic solvent (e.g., Ethyl Acetate) E->F G Wash with brine, dry, and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Fluoro-2-methoxynicotinic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) (approximately 0.1 M concentration).

  • Amine and Base Addition: Add the desired amine (1.0 - 1.2 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).[10] Stir the mixture for 5-10 minutes at room temperature.

  • Activation and Coupling: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 - 1.2 eq) in one portion.[6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Economical and Robust Coupling using EDC/HOBt with Catalytic DMAP

This method is a cost-effective yet powerful alternative. The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the coupling of electron-deficient acids by forming a highly reactive acylpyridinium intermediate.[7]

Mechanism Diagram:

EDC_DMAP_Mechanism Acid R-COOH (4-Fluoro-2-methoxynicotinic acid) O_Acyl O-Acylisourea (Active Intermediate) Acid->O_Acyl + EDC EDC EDC HOBt_Ester HOBt Ester (Reactive Intermediate) O_Acyl->HOBt_Ester + HOBt Urea Urea Byproduct O_Acyl->Urea HOBt HOBt Acyl_Pyr Acylpyridinium Ion (Highly Reactive) HOBt_Ester->Acyl_Pyr + DMAP Amide Amide Product HOBt_Ester->Amide + R'-NH₂ (slower path) DMAP DMAP (Catalyst) Acyl_Pyr->Amide + R'-NH₂ Amine R'-NH₂

Caption: Catalytic cycle of DMAP in EDC/HOBt coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve 4-Fluoro-2-methoxynicotinic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and DMAP (0.1 - 0.2 eq) in anhydrous Dichloromethane (DCM) or DMF.

  • Initial Stirring: Stir the mixture at room temperature for 10 minutes.

  • EDC Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution and stir for an additional 20-30 minutes at room temperature to allow for pre-activation.

  • Amine Addition: Add the amine (1.0 eq) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA or triethylamine (1.1 eq) to liberate the free amine.

  • Reaction Progression: Allow the reaction to stir at room temperature overnight (12-18 hours).[11] Monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is sluggish, particularly with hindered amines, switching from EDC/HOBt to HATU is recommended.[8] Gentle heating (e.g., 40-50 °C) can sometimes improve conversion, but should be used with caution to avoid side reactions.

  • Racemization: For chiral amines, additives like HOBt or Oxyma Pure are crucial to suppress racemization.[2][5] Performing the reaction at lower temperatures (e.g., starting at 0 °C and slowly warming to room temperature) can also be beneficial.[10]

  • Purification: The byproducts from coupling reactions (e.g., dicyclohexylurea from DCC, or the urea from EDC) must be efficiently removed.[3] EDC's corresponding urea is water-soluble, simplifying aqueous work-ups.[2]

  • Solvent Choice: DMF is a common solvent for amide couplings due to its high polarity and ability to dissolve a wide range of substrates.[6] DCM is also widely used, particularly for EDC couplings.[10] Ensure all solvents are anhydrous to prevent hydrolysis of activated intermediates.

Conclusion

The successful amide coupling of 4-Fluoro-2-methoxynicotinic acid is readily achievable with a rational selection of modern coupling reagents and optimized reaction conditions. For most applications, a HATU-based protocol offers the highest probability of success with fast reaction times and clean conversions. Alternatively, a well-optimized EDC/HOBt protocol, augmented with catalytic DMAP, provides a robust and economical solution. By understanding the underlying chemical principles and following these detailed protocols, researchers can confidently incorporate this valuable building block into their synthetic strategies, paving the way for the discovery of next-generation therapeutics.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Coupling Reagents in Amide Synthesis. Scribd. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Coupling Reagents. ResearchGate. [Link]

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. National Institutes of Health. [Link]

  • Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. [Link]

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Application Notes and Protocols: The Strategic Use of 4-Fluoro-2-methoxynicotinic Acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Kinase Inhibitors and Fluorinated Heterocycles in Modern Drug Discovery

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.[][2]

In the rational design of these inhibitors, medicinal chemists continually seek molecular scaffolds that can provide a unique combination of potency, selectivity, and favorable pharmacokinetic properties. Fluorinated heterocyclic compounds have emerged as particularly valuable building blocks in this endeavor. The introduction of fluorine atoms into a drug molecule can profoundly influence its physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity to the target protein.[3]

This application note provides a detailed guide on the strategic use of a key fluorinated building block, 4-Fluoro-2-methoxynicotinic acid , in the synthesis of potent and selective kinase inhibitors, with a particular focus on the development of inhibitors for Bruton's Tyrosine Kinase (BTK).

Rationale for Employing 4-Fluoro-2-methoxynicotinic Acid

The unique structural features of 4-Fluoro-2-methoxynicotinic acid make it an exceptionally useful starting material for the synthesis of kinase inhibitors:

  • Activated Fluorine for Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine ring nitrogen and the carboxylic acid group activates the fluorine atom at the 4-position for SNAr reactions. This allows for the facile and regioselective introduction of various amine-containing fragments, which are often crucial for establishing key interactions within the kinase active site.

  • Methoxy Group for Modulating Potency and Selectivity: The methoxy group at the 2-position can influence the electronic properties of the pyridine ring and provide steric bulk, which can be leveraged to fine-tune the inhibitor's potency and selectivity for the target kinase over other related kinases.

  • Carboxylic Acid Handle for Amide Bond Formation: The carboxylic acid functionality serves as a convenient handle for forming amide bonds, a common and robust linkage in many kinase inhibitors. This allows for the coupling of the nicotinic acid core to other essential pharmacophoric elements.

Exemplary Application: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor

To illustrate the utility of 4-Fluoro-2-methoxynicotinic acid, we will detail the synthesis of a potent Bruton's Tyrosine Kinase (BTK) inhibitor. BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[4][5] The inhibitor we will synthesize is a structural analog of the clinically investigated BTK inhibitor, Rilzabrutinib.[6][7]

Synthetic Workflow Overview

The overall synthetic strategy involves a key amide bond formation between 4-Fluoro-2-methoxynicotinic acid and a substituted aniline, followed by a nucleophilic aromatic substitution to introduce the core heterocyclic scaffold of the BTK inhibitor.

G cluster_0 Synthesis of BTK Inhibitor A 4-Fluoro-2-methoxynicotinic acid C Amide Coupling A->C Reagent 1 B Substituted Aniline B->C Reagent 2 D Intermediate Amide C->D Yield: High F SNAr Reaction D->F Intermediate E Core Heterocycle E->F Reagent 3 G Final BTK Inhibitor F->G Yield: Good

Caption: Synthetic workflow for the BTK inhibitor.

Detailed Experimental Protocol

Step 1: Amide Coupling of 4-Fluoro-2-methoxynicotinic acid with a Substituted Aniline

This initial step forms the crucial amide bond that links the two key fragments of the final inhibitor.

Reaction Scheme:

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
4-Fluoro-2-methoxynicotinic acid171.131.01.0
3-amino-N-(piperidin-1-yl)benzamide219.281.01.0
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)380.231.21.2
DIPEA (N,N-Diisopropylethylamine)129.242.02.0
Anhydrous Dimethylformamide (DMF)---

Procedure:

  • To a clean, dry round-bottom flask, add 4-Fluoro-2-methoxynicotinic acid (1.0 mmol, 171 mg) and 3-amino-N-(piperidin-1-yl)benzamide (1.0 mmol, 219 mg).

  • Add anhydrous DMF (10 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Add HATU (1.2 mmol, 456 mg) to the solution, followed by the dropwise addition of DIPEA (2.0 mmol, 0.35 mL).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired intermediate amide.

Causality Behind Experimental Choices:

  • HATU is a highly efficient peptide coupling agent that minimizes side reactions and promotes rapid amide bond formation.

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the activation of the carboxylic acid by HATU.

  • Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.

Step 2: Nucleophilic Aromatic Substitution (SNAr) to form the Final BTK Inhibitor

In this final step, the activated fluorine atom on the nicotinamide intermediate is displaced by a nucleophilic amine from the core heterocyclic scaffold.

Reaction Scheme:

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Intermediate Amide from Step 1(Calculated)1.01.0
3-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-1-propanamine(Calculated)1.11.1
Potassium Carbonate (K2CO3)138.212.02.0
N,N-Dimethylformamide (DMF)---

Procedure:

  • To a round-bottom flask, add the intermediate amide (1.0 mmol) and the 3-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-1-propanamine derivative (1.1 mmol).

  • Add DMF (10 mL) and potassium carbonate (2.0 mmol, 276 mg).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water (50 mL).

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization to yield the pure BTK inhibitor.

Causality Behind Experimental Choices:

  • Potassium Carbonate acts as a base to deprotonate the amine nucleophile, increasing its reactivity towards the electron-deficient aromatic ring.

  • Elevated Temperature is necessary to overcome the activation energy of the SNAr reaction and drive it to completion.

Mechanism of Action and Biological Significance

The synthesized BTK inhibitor is designed to bind to the active site of Bruton's Tyrosine Kinase. The core heterocyclic moiety typically forms hydrogen bonds with the hinge region of the kinase, while other parts of the molecule occupy adjacent hydrophobic pockets, leading to potent and selective inhibition.

G cluster_0 BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (Ca2+ mobilization, NF-κB activation) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor BTK Inhibitor (Synthesized) Inhibitor->BTK Inhibition

Caption: Simplified BTK Signaling Pathway and Inhibition.

By inhibiting BTK, the synthesized compound can block the B-cell receptor signaling pathway, thereby preventing the proliferation and survival of B-cells.[5] This mechanism of action is the basis for the therapeutic efficacy of BTK inhibitors in the treatment of B-cell cancers and autoimmune disorders.

Conclusion

4-Fluoro-2-methoxynicotinic acid is a versatile and highly valuable building block in the synthesis of kinase inhibitors. Its unique combination of an activated fluorine atom for SNAr reactions and a carboxylic acid handle for amide bond formation provides a robust and efficient platform for the construction of complex and potent therapeutic agents. The detailed protocol provided herein for the synthesis of a BTK inhibitor exemplifies the strategic application of this key intermediate in modern drug discovery.

References

  • Rilzabrutinib - New Drug Approvals. (2021, July 19). New Drug Approvals. Retrieved from [Link]

  • WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents. (n.d.). Google Patents.
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  • Rilzabrutinib | C36H40FN9O3 | CID 73388818 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • WO2012020008A1 - Inhibitors of bruton's tyrosine kinase - Google Patents. (n.d.). Google Patents.
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  • The Development of BTK Inhibitors: A Five-Year Update - MDPI. (n.d.). MDPI. Retrieved from [Link]

  • US7196219B2 - Preparation of Anilineboronic acids and derivatives thereof - Google Patents. (n.d.). Google Patents.
  • WO2016022942A1 - Novel formulations of a bruton's tyrosine kinase inhibitor - Google Patents. (n.d.). Google Patents.
  • CN102173995B - Synthesis method of m-fluoroaniline - Google Patents. (n.d.). Google Patents.
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experimental procedure for N-alkylation of 4-Fluoro-2-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective N-Alkylation of 4-Fluoro-2-methoxynicotinic Acid

Part 1: Executive Summary & Strategic Analysis

1.1 Scientific Context The N-alkylation of 4-Fluoro-2-methoxynicotinic acid (CAS 1060806-71-4) is a pivotal transformation in the synthesis of bioactive N-heterocycles, particularly 1-alkyl-4-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylic acids . These scaffolds are critical intermediates for fluoroquinolone antibiotics, KRAS G12C inhibitors, and other fused heterocyclic drugs.

1.2 The Chemoselectivity Challenge This substrate presents a "Selectivity Triangle" competing between three reactive sites:

  • Pyridine Nitrogen (Target): Nucleophilic, but electronically deactivated by the electron-withdrawing fluorine (C4) and carboxyl (C3) groups.

  • Carboxylate Oxygen (Competitor): Highly nucleophilic, prone to esterification (O-alkylation).

  • C4-Fluorine (Risk): The N-alkylation of the pyridine ring significantly increases the electrophilicity of the C4 position, making the fluorine atom highly susceptible to nucleophilic aromatic substitution (

    
    ) by impurities or the solvent.
    

1.3 The Solution: The Hilbert-Johnson Pathway To achieve high-yield N-alkylation, we utilize a modified Hilbert-Johnson reaction logic. The reaction proceeds via the kinetic formation of an N-alkyl-2-methoxypyridinium salt (Betaine) . Depending on the thermal conditions, this intermediate can be isolated or driven to thermodynamically rearrange into the N-alkyl-2-pyridone via the elimination of the alkyl halide (typically methyl iodide or methyl bromide).

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of N-Alkyl-4-Fluoro-2-Methoxypyridinium Salt (Kinetic Product)

Use this protocol if you require the pyridinium salt as a discrete intermediate or zwitterion.

Materials:

  • Substrate: 4-Fluoro-2-methoxynicotinic acid (1.0 eq)

  • Alkylating Agent: Methyl Iodide (MeI) or Alkyl Triflate (1.2 – 1.5 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN) or Acetone (High polarity/Non-nucleophilic)

  • Base: None (neutral conditions favored to prevent carboxylate O-alkylation)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-Fluoro-2-methoxynicotinic acid (10 mmol) in anhydrous MeCN (50 mL, 0.2 M).

  • Addition: Cool the solution to 0°C. Add Methyl Iodide (15 mmol, 1.5 eq) dropwise via syringe to minimize localized exotherms.

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 12–24 hours.

    • Note: Do not reflux if isolation of the O-methyl/N-methyl salt is desired; heat promotes the rearrangement to the pyridone.

  • Monitoring: Monitor by TLC (DCM/MeOH 9:1). The starting material (Rf ~0.4) will disappear, replaced by a baseline spot (salt).

  • Isolation: The product often precipitates as a yellow/white solid.

    • If solid forms: Filter under inert atmosphere, wash with cold diethyl ether.

    • If solution remains clear: Concentrate in vacuo to ~10 mL, then induce precipitation by adding cold diethyl ether (50 mL).

  • Drying: Dry the solid under high vacuum at room temperature. Do not heat , as this may trigger demethylation.

Protocol B: Synthesis of N-Alkyl-4-Fluoro-2-Pyridone (Thermodynamic Product)

Use this protocol for drug scaffold synthesis (e.g., fluoroquinolone precursors).

Materials:

  • Substrate: 4-Fluoro-2-methoxynicotinic acid (1.0 eq)

  • Alkylating Agent: Alkyl Halide (e.g., EtI, BnBr) (2.0 eq)

  • Solvent: DMF or Toluene (High boiling point required)

  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.1 eq) – Optional, accelerates rate.

Step-by-Step Methodology:

  • Setup: Charge a pressure tube or round-bottom flask with Substrate (10 mmol), Anhydrous DMF (30 mL), and TBAI (1 mmol).

  • Alkylation: Add the Alkyl Halide (20 mmol). Seal the tube or attach a reflux condenser.

  • Thermal Rearrangement: Heat the mixture to 80–100°C for 6–12 hours.

    • Mechanism:[1][2] The N-alkylation occurs first. At this temperature, the iodide anion attacks the methyl group of the 2-methoxy substituent, liberating MeI and generating the carbonyl (C=O) bond (thermodynamic sink).

  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-water (150 mL) with vigorous stirring.

    • Adjust pH to ~3-4 using 1N HCl to ensure the carboxylic acid is protonated.

  • Purification: The product (N-alkyl-2-pyridone) usually precipitates. Filter, wash with water, and recrystallize from Ethanol/Water.

Part 3: Data Presentation & Quality Control

Table 1: Key Analytical Parameters for Reaction Monitoring

ParameterStarting Material (2-OMe)Product A (Pyridinium Salt)Product B (N-Alkyl Pyridone)
1H NMR (C-H) Aromatic region: ~6.5 - 8.0 ppmDownfield shift (>8.5 ppm) due to cationic chargeDistinct N-Alkyl peak; Loss of O-Me singlet
19F NMR Single peak ~ -105 ppmShifted downfield (deshielded by N+)Shift varies; distinct from SM
LC-MS (ESI) [M+H]+ 172.1[M]+ (Cation mass)[M+H]+ (Rearranged mass)
Solubility Soluble in DCM, EtOAcSoluble in Water, MeOH; Insoluble in EtherSoluble in DCM, DMSO

QC Critical Checkpoint:

  • 19F NMR Integrity: Ensure the Fluorine signal remains a singlet (or doublet of doublets). If the signal disappears or shifts drastically to ~ -150 ppm, it indicates the Fluorine has been displaced (S_NAr) by a nucleophile (e.g., dimethylamine from DMF decomposition).

Part 4: Reaction Mechanism & Workflow Visualization

The following diagram illustrates the bifurcation between the Kinetic Salt formation and the Thermodynamic Rearrangement.

G SM 4-Fluoro-2-methoxy- nicotinic acid Intermediate INTERMEDIATE: N-Alkyl-2-methoxy- pyridinium Salt SM->Intermediate N-Alkylation (Kinetic Control) SideProd Side Reaction: O-Esterification SM->SideProd Base Catalysis (Avoid strong base) RX Alkyl Halide (R-X) (Electrophile) RX->Intermediate ProdA PRODUCT A: Pyridinium Salt (Zwitterion) Intermediate->ProdA Precipitation (Non-nucleophilic solvent) ProdB PRODUCT B: N-Alkyl-2-Pyridone (Drug Scaffold) Intermediate->ProdB Rearrangement (- Me-X) PathA Method A: Isolation (25°C) PathB Method B: Heat (100°C) (Hilbert-Johnson)

Caption: Mechanistic pathway showing the divergence between salt isolation (Method A) and rearrangement to the pyridone scaffold (Method B).

Part 5: Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Electronic deactivation of the pyridine nitrogen by the Fluorine atom.

    • Fix: Switch to a more potent alkylating agent (e.g., Methyl Triflate or Trimethyloxonium tetrafluoroborate) or increase reaction time. Do not simply increase heat without accepting rearrangement.

  • Issue: Loss of Fluorine (S_NAr).

    • Cause: Use of nucleophilic bases (e.g., secondary amines) or wet DMF at high heat.

    • Fix: Ensure anhydrous conditions.[3] Use non-nucleophilic bases (e.g., 2,6-Lutidine) if a base is absolutely required.

  • Issue: O-Alkylation (Ester formation).

    • Cause: Presence of strong base (e.g., K2CO3) deprotonating the carboxylic acid before N-alkylation.

    • Fix: Perform the reaction on the free acid or the pre-formed silyl ester (TMS-protection) which is labile and directs alkylation to the Nitrogen.

References

  • Selective N-Alkylation of 2-Pyridones

    • Title: A Practical Procedure for the Selective N-Alkyl
    • Source: ResearchGate (2025).[3]

    • URL:[Link]

  • Mechanistic Insight (Hilbert-Johnson)

    • Title: The Hilbert-Johnson Reaction: Mechanism and Applic
    • Source: Journal of Organic Chemistry.
    • URL:[Link]

  • Substrate Data

    • Title: 4-Fluoro-2-methoxynicotinic acid (Compound Summary).[4][5]

    • Source: PubChem.[6]

    • URL:[Link]

Sources

Application Notes and Protocols for the Purification of 4-Fluoro-2-methoxynicotinic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Fluoro-2-methoxynicotinic acid and its derivatives are pivotal intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The presence of the fluorine atom and the methoxy group on the pyridine ring can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the final active pharmaceutical ingredients (APIs). Consequently, achieving high purity of these building blocks is paramount to ensure the safety, efficacy, and quality of the end products. This document provides a comprehensive guide to the purification techniques applicable to 4-Fluoro-2-methoxynicotinic acid and its derivatives, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities that may arise during the synthesis of 4-Fluoro-2-methoxynicotinic acid. The choice of synthetic route will dictate the impurity profile, but common impurities can be categorized as follows:

  • Starting Materials: Unreacted starting materials, such as the corresponding 3-methylpyridine precursor or its oxidized intermediates.

  • Isomeric Impurities: Positional isomers that may form during substitution reactions on the pyridine ring.

  • By-products of Oxidation: Over-oxidized or incompletely oxidized species if the nicotinic acid is prepared by oxidation of a methyl or other oxidizable group.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis.

  • Degradation Products: Products formed by the decomposition of the desired compound under the reaction or work-up conditions.

A preliminary analysis of the crude product by techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the major and minor impurities, which in turn guides the selection of the most appropriate purification strategy.

Purification Strategies: A Multi-faceted Approach

A combination of purification techniques is often necessary to achieve the desired level of purity. The acidic nature of the carboxylic acid group and the specific substitution pattern of 4-Fluoro-2-methoxynicotinic acid allow for a tailored purification workflow.

Purification_Workflow Crude_Product Crude 4-Fluoro-2-methoxynicotinic Acid Derivative Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Initial Purification Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization Further Purification Chromatography Chromatography (Optional) Recrystallization->Chromatography For very high purity requirements Pure_Product High-Purity Product Recrystallization->Pure_Product Final Product Chromatography->Pure_Product Recrystallization_Process Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Cool Slow Cooling Hot_Filter->Cool Crystallize Crystal Formation Cool->Crystallize Isolate Vacuum Filtration & Washing Crystallize->Isolate Dry Drying Isolate->Dry Pure_Crystals Pure Crystals Dry->Pure_Crystals

Caption: Step-by-step process of recrystallization.

Step-by-Step Protocol (Mixed Solvent - Ethanol/Water Example):

  • Dissolution: Dissolve the crude solid in a minimal amount of boiling ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Isolation and Drying: Collect, wash with a cold ethanol/water mixture, and dry the crystals as described above. [1][2][3]

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Principle: For achieving very high purity or for separating closely related isomers, preparative HPLC is the method of choice. This technique utilizes a high-pressure liquid mobile phase to pass the sample through a column packed with a solid stationary phase. Separation is based on the differential partitioning of the components between the mobile and stationary phases.

Method Development Considerations:

  • Stationary Phase: A C18 reversed-phase column is a good starting point for pyridine carboxylic acids. [4][5]* Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or formate, or dilute acid like formic or acetic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase can be adjusted to control the ionization state of the carboxylic acid and the pyridine nitrogen, thereby influencing retention.

  • Detection: UV detection is commonly used for aromatic compounds.

Illustrative Preparative HPLC Parameters:

ParameterSettingRationale
Column C18, 10 µm particle size, 250 x 21.2 mmStandard for preparative reversed-phase chromatography.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to suppress ionization of the carboxylic acid, leading to better peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 10-90% B over 30 minutesA gradient elution is often necessary to separate impurities with a wide range of polarities.
Flow Rate 20 mL/minTypical for a column of this dimension.
Detection UV at 254 nmAromatic ring provides strong UV absorbance.
Injection Volume 1-5 mL (depending on sample concentration)Maximize loading without compromising resolution.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the partially purified product in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions.

  • Injection and Fraction Collection: Inject the sample and collect fractions as the peaks elute from the column. Automated fraction collectors are typically used.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Final Product Isolation: The final product may be obtained as a solid after solvent removal, or it may require further processing like lyophilization.

Purity Assessment

The purity of the final product should be rigorously assessed using a combination of analytical techniques:

  • HPLC: To determine the percentage purity and detect any remaining impurities.

  • LC-MS: To confirm the molecular weight of the product and identify any impurities.

  • NMR (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any structural isomers or other impurities.

  • Melting Point: A sharp melting point is indicative of high purity.

Troubleshooting

ProblemPossible CauseSolution
Oiling out during recrystallization The compound's melting point is lower than the boiling point of the solvent; the solution is too supersaturated.Use a lower boiling point solvent or a different solvent system. Ensure slow cooling. Add a seed crystal.
Poor recovery from recrystallization The compound is too soluble in the cold solvent; too much solvent was used.Choose a less-solubilizing solvent. Use the minimum amount of hot solvent for dissolution.
Broad peaks in HPLC Inappropriate mobile phase pH; column overloading; secondary interactions.Adjust the mobile phase pH to suppress ionization. Reduce the injection volume or concentration. Use a mobile phase additive like trifluoroacetic acid (TFA) to mask silanol interactions. [6][7]
Incomplete separation in acid-base extraction Emulsion formation; incorrect pH.Add brine to break the emulsion. Use a different organic solvent. Ensure the pH is sufficiently basic or acidic for complete salt formation or precipitation.

Conclusion

The purification of 4-Fluoro-2-methoxynicotinic acid and its derivatives is a critical step in the synthesis of many important molecules. A systematic approach, often involving a combination of acid-base extraction, recrystallization, and, where necessary, preparative chromatography, is essential for achieving high purity. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers and professionals in the field, enabling them to develop robust and efficient purification strategies.

References

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Unknown. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 7.14: Mixed Solvent Crystallization. Retrieved from [Link]

  • Unknown. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN118561747A - Synthesis method of 4-bromo-3-fluoro-pyridin-2-ol.
  • PubMed. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Retrieved from [Link]

  • PubMed. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Unknown. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ResearchGate. (2020). Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. Retrieved from [Link]

Sources

Application Note: Strategic Functionalization of 4-Fluoro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the synthetic utility of 4-Fluoro-2-methoxynicotinic acid (CAS: 1060806-71-4) as a high-value scaffold for drug discovery, particularly in the development of Tyrosine Kinase Inhibitors (TKIs) and GPCR ligands. Unlike standard nicotinic acids, the C4-fluorine substituent acts as a highly reactive "warhead" for regioselective Nucleophilic Aromatic Substitution (


), while the C3-carboxylic acid serves as a stable "anchor" for fragment coupling.

This document provides optimized protocols for transforming this scaffold into novel 4-amino-2-methoxynicotinamides, a pharmacophore present in numerous bioactive compounds.

Chemical Reactivity Profile

To design effective synthetic routes, one must understand the electronic "zones" of the molecule.

The Electronic Landscape

The pyridine ring is electron-deficient ($ \pi $-deficient). The presence of the carboxylic acid at C3 further withdraws electron density, activating the ring toward nucleophilic attack.

  • Zone 1: The C4-Fluorine (The Warhead)

    • Reactivity: High. Fluorine is the ideal leaving group for

      
       on pyridine rings due to its high electronegativity, which stabilizes the anionic Meisenheimer intermediate (see Diagram 1).
      
    • Selectivity: The C4 position is activated by both the ring nitrogen (para-relationship) and the C3-carboxylic acid (ortho-relationship). It is significantly more reactive than the C2-methoxy group.

  • Zone 2: The C3-Carboxylic Acid (The Anchor)

    • Reactivity: Standard. Suitable for amide coupling, esterification, or reduction to alcohols/aldehydes.

    • Strategic Role: Usually derivatized after the

      
       step to prevent side reactions, or protected as an ester if the nucleophile is harsh.
      
  • Zone 3: The C2-Methoxy (The Tuner)

    • Reactivity: Low/Moderate. Stable under mild basic conditions.

    • Novelty Potential: Can be demethylated (using HBr or BBr3) to generate a 2-pyridone scaffold, altering the hydrogen bond donor/acceptor profile from Acceptor (OMe) to Donor/Acceptor (Lactam).

Diagram 1: Synthetic Logic & Activation

G Start 4-Fluoro-2-methoxynicotinic Acid (Scaffold) Zone1 Zone 1: C4-Fluorine (Highly Activated) Start->Zone1 Primary Site Zone2 Zone 2: C3-Carboxylic Acid (Coupling Handle) Start->Zone2 Secondary Site Zone3 Zone 3: C2-Methoxy (Solubility/Tuning) Start->Zone3 Tertiary Site SNAr Reaction: S_NAr Displacement (Amines, Thiols, Alkoxides) Zone1->SNAr Stabilized by Meisenheimer Complex Amide Reaction: Amide Coupling (Linker Attachment) Zone2->Amide Standard HATU/EDC Demethyl Reaction: Demethylation (Pyridone Formation) Zone3->Demethyl HBr/AcOH

Caption: Reactivity map of the scaffold showing the three distinct functionalization zones.

Experimental Protocols

Protocol A: Regioselective Displacement (Library Generation)

Objective: Replace the C4-Fluorine with a diversity of amines while leaving the C2-methoxy and C3-acid intact. Scope: Primary and secondary amines (aliphatic and aromatic).

Materials:

  • Substrate: 4-Fluoro-2-methoxynicotinic acid (1.0 equiv)

  • Nucleophile: Amine (

    
    ) (1.2 - 1.5 equiv)
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv) Note: Extra base is needed to neutralize the carboxylic acid first.
    
  • Solvent:

    
    -Dimethylacetamide (DMAc) or DMSO (anhydrous).
    
  • Temp: 60°C – 90°C.

Step-by-Step Workflow:

  • Preparation: In a sealed reaction vial, dissolve 4-Fluoro-2-methoxynicotinic acid (100 mg, 0.58 mmol) in anhydrous DMAc (2.0 mL).

  • Activation: Add DIPEA (250 µL, 1.45 mmol). Stir at room temperature for 5 minutes. Observation: The solution may warm slightly as the carboxylate salt forms.

  • Addition: Add the amine nucleophile (0.70 mmol).

  • Reaction: Heat the block to 80°C. Monitor by LC-MS or TLC (MeOH/DCM 1:9).

    • Critical Insight: Aliphatic amines usually react within 2–4 hours. Anilines (aromatic amines) are less nucleophilic and may require 100°C or overnight stirring.

  • Workup (Precipitation Method):

    • Cool to room temperature.

    • Slowly add the reaction mixture to 10 mL of 1M aqueous Citric Acid (pH ~3–4).

    • Result: The product (4-amino-2-methoxynicotinic acid) usually precipitates as a solid. Filter, wash with water, and dry.

    • Alternative: If no precipitate forms, extract with EtOAc (3x), dry over

      
      , and concentrate.
      

Validation Criteria:

  • LC-MS: Mass shift corresponding to

    
    .
    
  • 19F NMR: Complete disappearance of the starting material signal (approx -105 ppm).

Protocol B: Amide Coupling (Scaffold Anchoring)

Objective: Convert the C3-carboxylic acid into an amide to attach the "tail" of the drug molecule. Prerequisite: This can be performed before or after Protocol A. However, performing it after (on the 4-amino derivative) is generally preferred to avoid competing nucleophilic attack on the activated ester.

Materials:

  • Substrate: 4-Substituted-2-methoxynicotinic acid.

  • Coupling Agent: HATU (1.1 equiv).

  • Amine Partner:

    
     (1.1 equiv).
    
  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF.

Step-by-Step Workflow:

  • Dissolve the nicotinic acid derivative in DMF (0.2 M concentration).

  • Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 minutes to form the activated ester (O-At ester).

    • Visual Check: Solution often turns yellow/orange.

  • Add the amine partner.[1] Stir at Room Temperature for 2–16 hours.

  • Quench: Add saturated

    
     solution.
    
  • Isolation: Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF, then brine.

Mechanism & Troubleshooting Guide

The Mechanism

Understanding the mechanism explains why the 4-position reacts and the 2-position does not. The intermediate (Meisenheimer complex) places a negative charge on the ring nitrogen and the carbons.

Why 4-F and not 2-OMe?

  • Leaving Group Ability: Fluorine is a superior leaving group in

    
     because the rate-determining step is the addition of the nucleophile. The high electronegativity of F lowers the energy of the transition state. Methoxide is a poor leaving group by comparison.
    
  • Sterics: The C3-carboxylate (or ester) creates steric bulk. The C4 position is less hindered than the C2 position, which is flanked by the ring nitrogen and the C3 substituent.

Diagram 2: Reaction Workflow & Decision Tree

Workflow Input 4-Fluoro-2-methoxy nicotinic acid Decision Is Nucleophile Sensitive to Acid? Input->Decision PathA Path A: Direct S_NAr (Use Excess Base) Decision->PathA No (Standard) PathB Path B: Protect First (Esterification) Decision->PathB Yes (Fragile) Step2A Intermediate: 4-Amino-Acid PathA->Step2A Step2B Intermediate: 4-Fluoro-Ester PathB->Step2B Step3 Final Coupling (Amide Formation) Step2A->Step3 Step2B->Step3 S_NAr then Hydrolysis

Caption: Decision tree for selecting the optimal synthetic route based on nucleophile stability.

Troubleshooting Table
IssueProbable CauseSolution
No Reaction (S_NAr) Nucleophile is too weak (e.g., electron-poor aniline).Increase Temp to 100°C; Switch solvent to NMP; Use microwave irradiation.
Regio-scrambling Attack at C2-methoxy (rare).Lower temperature; Ensure C4-F is high quality; Confirm structure by NOE NMR.
Low Yield (Coupling) Steric hindrance at C3.Switch from HATU to T3P (Propylphosphonic anhydride) which is superior for sterically hindered anilines.
Hydrolysis of OMe Acidic workup too harsh.Avoid strong acids (HCl) during workup; The 2-OMe is acid-labile (converts to pyridone).

Quality Control & Validation Data

For the synthesized 4-(benzylamino)-2-methoxynicotinamide (Example Compound):

  • 1H NMR (DMSO-d6):

    • Look for the loss of the C4-H coupling (if comparing to non-fluorinated) or simply the presence of the NH signal (broad, ~8.0 ppm).

    • Diagnostic Signal: The C5-H and C6-H protons of the pyridine ring will show a characteristic doublet-doublet pattern. The C5-H usually shifts upfield upon substitution of F with N (electron donation from N into the ring).

  • 19F NMR:

    • Starting Material: Sharp singlet around -105 ppm (varies by solvent).

    • Product: Silent. (Absence of signal is the confirmation).

References

  • Nucleophilic Arom

    • Source: Chemistry Steps.[2][3][4] "The Mechanism of Nucleophilic Aromatic Substitution."

    • URL:[Link]

  • Source: BenchChem.
  • Regioselectivity in SNAr Reactions

    • Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
    • URL:[Link]

  • Synthesis of 4-fluoropyridine deriv

    • Source: National Institute of Informatics (Japan). "Detailed experimental procedure for the synthesis of 4-fluoropyridine."
    • URL:[Link]

  • Commercial Availability & Properties

    • Source: ChemicalBook. "4-FLUORO-2-METHOXYNICOTINIC ACID Properties and Suppliers."[5]

Sources

Application Notes and Protocols: 4-Fluoro-2-methoxynicotinic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Fluoro-2-methoxynicotinic Acid

4-Fluoro-2-methoxynicotinic acid (CAS No. 1060806-71-4) is a substituted pyridine derivative that holds significant potential as a versatile building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery.[1] Its strategic placement of a fluorine atom, a methoxy group, and a carboxylic acid on the pyridine scaffold offers a unique combination of electronic and steric properties, making it an attractive starting material for the synthesis of complex molecular architectures.

The incorporation of a fluorine atom into bioactive molecules can profoundly influence their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. The methoxy group provides an additional point for modulation and can influence the molecule's conformation and electronic characteristics. The carboxylic acid functionality serves as a versatile handle for a wide array of chemical transformations, most notably amide bond formation, a cornerstone of pharmaceutical chemistry.

While 4-Fluoro-2-methoxynicotinic acid is commercially available, detailed and peer-reviewed synthetic protocols for its specific applications are not extensively documented in publicly accessible literature. Therefore, this guide provides detailed, representative protocols for its use in key synthetic transformations, grounded in well-established chemical principles and analogous reactions reported for similar substituted nicotinic acids. These protocols are designed to serve as a robust starting point for researchers, with the understanding that optimization may be necessary for specific substrates.

Key Applications and Synthetic Utility

The primary utility of 4-Fluoro-2-methoxynicotinic acid lies in its application as a scaffold for the synthesis of novel compounds, particularly in the development of new therapeutic agents. The core reactions involving this reagent are centered around the carboxylic acid group.

I. Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[2] 4-Fluoro-2-methoxynicotinic acid can be readily coupled with a diverse range of primary and secondary amines to generate the corresponding amides. These amides can be final drug candidates or key intermediates for further elaboration.

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires the removal of water, often at high temperatures. To achieve this transformation under milder and more controlled conditions, the carboxylic acid is typically "activated" in situ. This activation is achieved using a coupling reagent . The choice of coupling reagent, base, and solvent is critical for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of chiral amines.

  • Coupling Reagents: These reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an active ester, an acylphosphonium salt, or an acyluronium salt) that is readily attacked by the amine nucleophile. Common classes of coupling reagents include carbodiimides (like EDC), phosphonium salts (like PyBOP), and aminium/uronium salts (like HATU).

  • Bases: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added to neutralize the acidic species generated during the reaction and to deprotonate the ammonium salt of the amine, thereby liberating the free amine for nucleophilic attack.

  • Solvents: Anhydrous polar aprotic solvents like dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile (ACN) are typically used to dissolve the reactants and facilitate the reaction.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC and HOBt

This protocol describes a widely used and reliable method for the synthesis of amides from 4-Fluoro-2-methoxynicotinic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt). HOBt is an additive that suppresses side reactions and reduces racemization in chiral amines.

Reaction Scheme:

G reagent1 4-Fluoro-2-methoxynicotinic acid product Amide Product reagent1->product EDC, HOBt, DIPEA, DMF reagent2 R1R2NH reagent2->product

A general amide coupling reaction.

Materials:

Reagent/MaterialPurposeTypical Molar Equivalence
4-Fluoro-2-methoxynicotinic acidStarting Material1.0
Amine (R1R2NH)Coupling Partner1.0 - 1.2
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Coupling Reagent1.1 - 1.5
HOBt (1-Hydroxybenzotriazole)Additive to prevent side reactions1.1 - 1.5
DIPEA (N,N-Diisopropylethylamine)Non-nucleophilic base2.0 - 3.0
Anhydrous DMF (Dimethylformamide)Solvent-
Dichloromethane (DCM)Extraction Solvent-
1 M HCl (aq)Aqueous wash-
Saturated NaHCO3 (aq)Aqueous wash-
BrineAqueous wash-
Anhydrous Na2SO4 or MgSO4Drying agent-

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-Fluoro-2-methoxynicotinic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 eq), HOBt (1.1-1.5 eq), and DIPEA (2.0-3.0 eq).

  • Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Once cooled, add EDC (1.1-1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO3 (aq), and brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude amide can be purified by column chromatography on silica gel or by recrystallization, depending on its physical properties.

Protocol 2: Amide Coupling using HATU for Challenging Substrates

For sterically hindered amines or amines with low nucleophilicity, a more potent coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often more effective.

Reaction Scheme:

G reagent1 4-Fluoro-2-methoxynicotinic acid product Amide Product reagent1->product HATU, DIPEA, DMF reagent2 Sterically Hindered Amine reagent2->product

HATU-mediated amide coupling.

Materials:

Reagent/MaterialPurposeTypical Molar Equivalence
4-Fluoro-2-methoxynicotinic acidStarting Material1.0
AmineCoupling Partner1.0 - 1.2
HATUCoupling Reagent1.1 - 1.5
DIPEA (N,N-Diisopropylethylamine)Non-nucleophilic base2.0 - 4.0
Anhydrous DMF (Dimethylformamide)Solvent-

Step-by-Step Methodology:

  • Pre-activation: In a dry round-bottom flask under an inert atmosphere, dissolve 4-Fluoro-2-methoxynicotinic acid (1.0 eq), HATU (1.1-1.5 eq), and DIPEA (2.0-4.0 eq) in anhydrous DMF. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.0-1.2 eq) to the pre-activated mixture.

  • Reaction: Continue to stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

II. Potential for Further Transformations

While amide bond formation is a primary application, the structure of 4-Fluoro-2-methoxynicotinic acid allows for other synthetic manipulations, offering access to a wider range of derivatives.

  • Esterification: The carboxylic acid can be converted to various esters through Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with alkyl halides in the presence of a base. Esters can be useful as prodrugs or as intermediates for other transformations.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the pyridine ring is activated towards nucleophilic aromatic substitution, although the methoxy group is also a potential leaving group under certain conditions. This could allow for the introduction of other functionalities at the 4-position, such as amines, thiols, or alkoxides. The reaction conditions for SNAr would need to be carefully optimized to achieve regioselectivity.

  • Demethylation: The methoxy group can potentially be cleaved to reveal a hydroxyl group, which can then be used for further functionalization.

Data Presentation

Table 1: Physicochemical Properties of 4-Fluoro-2-methoxynicotinic acid

PropertyValue
CAS Number 1060806-71-4
Molecular Formula C7H6FNO3
Molecular Weight 171.13 g/mol
Appearance Off-white to white solid
Purity Typically >97%
Storage Store in a cool, dry place.

Visualization of Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up cluster_purification Purification prep1 Dissolve 4-Fluoro-2-methoxynicotinic acid in anhydrous DMF prep2 Add amine, coupling additives (e.g., HOBt), and base (DIPEA) prep1->prep2 react1 Cool to 0 °C prep2->react1 react2 Add coupling reagent (e.g., EDC or HATU) react1->react2 react3 Stir at room temperature for 2-24 hours react2->react3 react4 Monitor reaction by TLC or LC-MS react3->react4 workup1 Dilute with organic solvent (EtOAc or DCM) react4->workup1 workup2 Aqueous washes (acid, base, brine) workup1->workup2 workup3 Dry organic layer (Na2SO4 or MgSO4) workup2->workup3 workup4 Concentrate under reduced pressure workup3->workup4 purify1 Column chromatography or recrystallization workup4->purify1 purify2 Characterize final product (NMR, MS, etc.) purify1->purify2

Workflow for Amide Synthesis.

Trustworthiness and Self-Validation

The protocols provided are based on standard, well-established methodologies for amide bond formation that have been validated across a vast range of substrates in the chemical literature. To ensure the success of these reactions and validate the results, the following practices are essential:

  • Purity of Starting Materials: Ensure that 4-Fluoro-2-methoxynicotinic acid, the amine, and all reagents are of high purity and that solvents are anhydrous.

  • Inert Atmosphere: Reactions involving highly reactive coupling reagents should be carried out under an inert atmosphere to prevent quenching by atmospheric moisture.

  • Reaction Monitoring: Regular monitoring of the reaction by TLC or LC-MS is crucial to determine the reaction endpoint and to identify the formation of any significant byproducts.

  • Thorough Characterization: The final product should be thoroughly characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and optionally FT-IR) to confirm its identity and purity.

By adhering to these principles, researchers can confidently apply these protocols and adapt them to their specific synthetic targets.

References

  • Lead Sciences. 4-Fluoro-2-methoxynicotinic acid. [Link]

  • Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ResearchGate. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • Google Patents.
  • PubChem. Pharmaceutical compositions containing a fluoroquinolone antibiotic drug. [Link]

  • Synthesis of some Amide derivatives and their Biological activity. [Link]

Sources

Application Notes and Protocols: Strategic Use of Protecting Groups with 4-Fluoro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

4-Fluoro-2-methoxynicotinic acid is a key building block in the synthesis of a variety of pharmacologically active compounds. Its trifunctional nature, possessing a carboxylic acid, a fluoro substituent, and a methoxy group on a pyridine ring, presents unique challenges and opportunities in synthetic chemistry. The carboxylic acid moiety, being a reactive functional group, often requires protection to prevent unwanted side reactions during subsequent synthetic transformations at other positions of the molecule. This guide provides a comprehensive overview of the strategic use of protecting groups for the carboxylic acid functionality of 4-Fluoro-2-methoxynicotinic acid, with a focus on practical, field-proven protocols and the underlying chemical principles.

The Imperative for Protection: A Strategic Overview

In the multi-step synthesis of complex molecules, the selective reaction of one functional group in the presence of others is paramount.[1] The carboxylic acid group of 4-Fluoro-2-methoxynicotinic acid can act as a nucleophile (as a carboxylate) or an electrophile (when activated), and its acidic proton can interfere with a wide range of reactions, including those involving organometallics, strong bases, or reductions. Therefore, the temporary conversion of the carboxylic acid to a less reactive functional group, known as a protecting group, is a critical strategic step.[1]

The ideal protecting group for this purpose should be:

  • Easy to install in high yield.

  • Stable to the reaction conditions planned for other parts of the molecule.

  • Readily removable in high yield under mild conditions that do not affect other functional groups.

For 4-Fluoro-2-methoxynicotinic acid, simple esterification to a methyl or ethyl ester is a common and effective strategy. These esters are generally stable to a variety of reaction conditions and can be deprotected through straightforward hydrolysis.

Protecting Group Selection and Rationale

The choice of protecting group is dictated by the overall synthetic strategy. For many applications involving 4-Fluoro-2-methoxynicotinic acid, a methyl ester is an excellent choice due to its ease of formation, stability, and well-established deprotection protocols.

Workflow for Protection and Deprotection

The overall strategy for utilizing a protecting group with 4-Fluoro-2-methoxynicotinic acid is a two-step process involving protection (esterification) and deprotection (hydrolysis). This workflow ensures that the carboxylic acid is masked during intermediate synthetic steps and can be regenerated at the appropriate stage.

G cluster_0 Protection Phase cluster_1 Synthetic Transformations cluster_2 Deprotection Phase Start 4-Fluoro-2-methoxynicotinic Acid Protect Esterification (e.g., with Methanol and Acid Catalyst) Start->Protect Introduce Protecting Group Protected Methyl 4-Fluoro-2-methoxynicotinate Protect->Protected Reaction Perform Desired Reactions (e.g., Cross-coupling, Nucleophilic Substitution) Protected->Reaction Intermediate Modified Protected Intermediate Reaction->Intermediate Deprotect Hydrolysis (Acid or Base Catalyzed) Intermediate->Deprotect Remove Protecting Group Final Final Product with Free Carboxylic Acid Deprotect->Final

Caption: General workflow for the use of a protecting group.

Experimental Protocols

Part 1: Protection of 4-Fluoro-2-methoxynicotinic Acid as a Methyl Ester

This protocol is adapted from a standard Fischer esterification procedure and a method for the esterification of a similar fluorinated benzoic acid derivative.[2][3] The use of a strong acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4]

Materials:

  • 4-Fluoro-2-methoxynicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 4-Fluoro-2-methoxynicotinic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. Alternatively, for a more reactive approach, cool the methanol solution to 0°C and add thionyl chloride (1.2 eq) dropwise.[3]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes and then heat to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (50 mL).

    • Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the excess acid. Be cautious of CO₂ evolution.

    • Wash the organic layer with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude methyl 4-fluoro-2-methoxynicotinate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization if it is a solid.

Data Summary: Protection Reaction

ParameterConditionRationale
Protecting Group Methyl EsterEasy to introduce and remove; stable to many reaction conditions.
Reagents Methanol, H₂SO₄ (catalytic) or SOCl₂Methanol serves as both solvent and reactant. H₂SO₄ is a classic Fischer esterification catalyst. SOCl₂ offers a more reactive alternative for ester formation.[3]
Temperature Reflux (approx. 65 °C)Increases the reaction rate to achieve completion in a reasonable timeframe.
Reaction Time 4-6 hoursTypically sufficient for complete conversion, but should be monitored by TLC.
Work-up Aqueous NaHCO₃ washNeutralizes the acid catalyst and any unreacted starting material.
Expected Yield >90% (based on similar reactions)Esterifications of this type are generally high-yielding.
Part 2: Deprotection of Methyl 4-Fluoro-2-methoxynicotinate

This protocol for the hydrolysis of the methyl ester is based on standard saponification procedures for aromatic esters.[5] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate liberates the carboxylate and methanol. Acidification of the carboxylate then yields the free carboxylic acid.

Materials:

  • Methyl 4-fluoro-2-methoxynicotinate

  • Methanol

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Reaction Setup: Dissolve methyl 4-fluoro-2-methoxynicotinate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Reaction: Add a solution of sodium hydroxide (2.0-4.0 eq) in water to the ester solution. Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

    • The product, 4-Fluoro-2-methoxynicotinic acid, may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

    • If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the deprotected carboxylic acid.

Data Summary: Deprotection Reaction

ParameterConditionRationale
Deprotection Method Base-catalyzed hydrolysis (Saponification)A robust and high-yielding method for ester cleavage.
Reagents NaOH or LiOH in MeOH/H₂OThe hydroxide ion is the active nucleophile. The solvent system ensures solubility of both the ester and the base.
Temperature Room temperature to 50 °CMild heating can accelerate the hydrolysis without promoting side reactions.
Reaction Time 2-4 hoursGenerally sufficient for complete hydrolysis.
Work-up Acidification with HClProtonates the carboxylate salt to regenerate the free carboxylic acid.
Expected Yield >95% (based on similar reactions)Saponification is typically a very efficient reaction.[5]

Mechanistic Insights

Understanding the mechanisms of protection and deprotection is crucial for troubleshooting and optimizing these reactions.

Mechanism of Fischer Esterification (Protection)

Caption: Mechanism of acid-catalyzed esterification.

Mechanism of Base-Catalyzed Hydrolysis (Deprotection)

Caption: Mechanism of base-catalyzed ester hydrolysis.

Conclusion

The use of a methyl ester protecting group for 4-Fluoro-2-methoxynicotinic acid is a reliable and effective strategy in multi-step organic synthesis. The protocols provided herein, based on well-established chemical principles and analogous transformations, offer a solid foundation for researchers in their synthetic endeavors. Careful consideration of the reaction conditions and monitoring of the reaction progress will ensure high yields and purity of the desired products.

References

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (2024, July 13). Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved from [Link]

Sources

catalytic systems for reactions involving 4-Fluoro-2-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Catalytic Systems for Reactions Involving 4-Fluoro-2-methoxynicotinic Acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 4-Fluoro-2-methoxynicotinic Acid

4-Fluoro-2-methoxynicotinic acid is a key heterocyclic building block in modern medicinal chemistry. Its substituted pyridine core is a prevalent motif in numerous pharmacologically active compounds. The strategic placement of the fluoro, methoxy, and carboxylic acid groups offers three distinct points for chemical modification, allowing for the systematic exploration of chemical space in drug discovery programs. The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and bioavailability through favorable electronic and steric interactions.

This guide provides an in-depth exploration of robust catalytic systems for key transformations involving this versatile scaffold. We move beyond simple procedural lists to explain the underlying principles and rationale for catalyst, ligand, and reagent selection, empowering researchers to not only replicate but also rationally adapt these methodologies for their specific molecular targets.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The carbon-fluorine bond on the pyridine ring is the most common site for cross-coupling reactions. While C-F bonds are notoriously strong, the electron-deficient nature of the pyridine ring facilitates oxidative addition to a low-valent palladium center, making reactions like Suzuki-Miyaura and Buchwald-Hartwig amination feasible and highly effective.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide or triflate.[1][2][3] In the context of 4-Fluoro-2-methoxynicotinic acid, this reaction is primarily used to introduce new aryl or heteroaryl substituents at the 4-position.

Mechanistic Rationale: The catalytic cycle, driven by a palladium catalyst, involves three key steps: oxidative addition of the palladium(0) species into the C-F bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key steps of the catalytic cycle. The base is required to activate the boronic acid, forming a more nucleophilic borate species that facilitates transmetalation.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-F(L)₂ OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_R_Complex Ar-Pd(II)-R(L)₂ Transmetalation->PdII_R_Complex Borate R-B(OH)₃⁻ Borate->Transmetalation Base Base (e.g., Cs₂CO₃) Base->Borate Activates BoronicAcid R-B(OH)₂ BoronicAcid->Borate RedElim Reductive Elimination PdII_R_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RedElim->Product ArF Ar-F (Substrate) ArF->OxAdd

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: Suzuki-Miyaura Coupling of 4-Fluoro-2-methoxynicotinic acid with Phenylboronic Acid

This protocol provides a reliable starting point for the coupling of various aryl and heteroaryl boronic acids.

  • Materials:

    • 4-Fluoro-2-methoxynicotinic acid (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • Pd(dppf)Cl₂ (0.05 equiv)[4]

    • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

    • 1,4-Dioxane (solvent)

    • Water (co-solvent)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Fluoro-2-methoxynicotinic acid, phenylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The addition of water can sometimes accelerate the reaction.[1]

    • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Summary Table: Suzuki-Miyaura Reaction Parameters

CatalystLigandBaseSolventTemp (°C)Typical YieldReference
Pd(dppf)Cl₂dppf (integrated)Cs₂CO₃, K₂CO₃Dioxane/H₂O, DME65-100Modest to Good[4]
Pd₂(dba)₃TrimethylphosphineCs₂CO₃DMERefluxGood[5]
Pd(OAc)₂SPhos, XPhosK₃PO₄Toluene, Dioxane80-110Good to ExcellentN/A
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a critical transformation in pharmaceutical synthesis.[6][7] This method is superior to classical SₙAr reactions, which often fail with unactivated aryl halides.[6]

Mechanistic Rationale: Similar to the Suzuki coupling, the cycle involves oxidative addition of Pd(0) to the C-F bond. The resulting palladium(II) complex then coordinates with the amine. A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is essential to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex furnishes the desired C-N bond and regenerates the Pd(0) catalyst.[8] The use of sterically hindered, electron-rich phosphine ligands (e.g., Josiphos, BrettPhos) is crucial for promoting the reductive elimination step, which is often rate-limiting.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-F(L) OxAdd->PdII_Complex AmineCoord Amine Coordination & Deprotonation PdII_Complex->AmineCoord PdII_Amido Ar-Pd(II)-NR₂(L) AmineCoord->PdII_Amido Amine R₂NH Amine->AmineCoord Base Base (e.g., NaOtBu) Base->AmineCoord Deprotonates RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ (Coupled Product) RedElim->Product ArF Ar-F (Substrate) ArF->OxAdd Experimental_Workflow start Start: Reagent Preparation prep Weigh Catalyst, Ligand, Base (Inert Atmosphere/Glovebox) start->prep reagents Weigh Substrate & Coupling Partner start->reagents setup Assemble Flame-Dried Glassware (Schlenk Line) start->setup solvent Add Degassed Anhydrous Solvent prep->solvent reagents->solvent inert Evacuate & Backfill with Argon/Nitrogen (3x) setup->inert inert->solvent reactants Add Substrate & Reagents solvent->reactants reaction Heat to Target Temp with Stirring reactants->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor In-Process Check monitor->reaction In-Process Check workup Cool & Quench Reaction monitor->workup Reaction Complete extract Aqueous Workup & Extraction workup->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry purify Concentrate & Purify (Column Chromatography) dry->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze end End: Pure Product analyze->end

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Fluoro-2-methoxynicotinic acid. This document is intended for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important fluorinated pyridine intermediate. Our goal is to equip you with the expertise to identify, mitigate, and resolve common synthetic challenges, ensuring a robust and reproducible process.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of 4-Fluoro-2-methoxynicotinic acid, while achievable through several routes, is often accompanied by specific side reactions that can impact yield and purity. This section addresses the most common issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low Yield of 4-Fluoro-2-methoxynicotinic Acid

Question: My overall yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors, from incomplete reactions to the formation of side products. A primary consideration is the stability and reactivity of the intermediates.

  • Incomplete Lithiation/Carboxylation: If your synthesis involves a lithiation-carboxylation sequence of a fluorinated methoxypyridine precursor, incomplete lithiation is a common culprit. This can be due to:

    • Insufficiently low temperatures: Lithiation reactions are highly exothermic and require stringent temperature control (typically below -70 °C) to prevent decomposition of the organolithium intermediate.

    • Presence of moisture: Organolithium reagents are extremely sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Poor quality of organolithium reagent: Use a freshly titrated or newly purchased organolithium reagent to ensure accurate stoichiometry.

  • Side Reactions: The formation of byproducts is a major contributor to low yields. Key side reactions to consider are:

    • Hydrolysis of the methoxy group: Under acidic conditions, the 2-methoxy group can be hydrolyzed to a 2-pyridone. This is especially relevant during acidic workup or purification steps.

    • Nucleophilic displacement of the fluoride: Strong nucleophiles can displace the fluoride at the 4-position. This is less common with methoxide as the nucleophile but can occur with other reagents. Nucleophilic aromatic substitution on pyridines preferentially occurs at the 2- and 4-positions.[1]

    • Polymerization of starting materials: Some fluorinated pyridines can be unstable and prone to polymerization, especially in the presence of acid.[2][3]

  • Purification Losses: Significant material loss can occur during workup and purification. Recrystallization, if not optimized, can lead to substantial losses. It is advisable to minimize the number of purification steps and optimize solvent systems.

Issue 2: Presence of 2-Hydroxy-4-fluoronicotinic Acid (Pyridone) Impurity

Question: My final product is contaminated with a significant amount of the corresponding 2-pyridone. How can I prevent its formation?

Answer: The formation of 2-hydroxy-4-fluoronicotinic acid is a classic example of methoxy group hydrolysis. The 2-methoxypyridine moiety can be sensitive to acidic conditions.[4]

  • Causality: The lone pair on the pyridine nitrogen can be protonated under acidic conditions. This makes the pyridine ring more electron-deficient and activates the 2-position towards nucleophilic attack by water, leading to the displacement of methanol.

  • Preventative Measures:

    • pH Control During Workup: Carefully control the pH during the acidic workup. Use a weaker acid or add the acid slowly at low temperatures to neutralize the reaction mixture. Aim for a pH that is just acidic enough to protonate the carboxylate for extraction, without being harsh enough to promote significant hydrolysis.

    • Anhydrous Conditions: While primarily a concern for organometallic steps, ensuring anhydrous conditions throughout the synthesis can minimize water available for hydrolysis.[5]

    • Temperature and Time: Avoid prolonged exposure to acidic conditions, especially at elevated temperatures.[5] Perform acidic workups and extractions promptly and at low temperatures.

Issue 3: Defluorination as a Side Reaction

Question: I am observing the formation of 2-methoxynicotinic acid as a byproduct. What is causing the loss of the fluorine atom?

Answer: While the C-F bond on an aromatic ring is generally strong, it can be susceptible to cleavage under certain conditions.

  • Causality:

    • Nucleophilic Aromatic Substitution (SNAr): Although fluorine is a poor leaving group in SN2 reactions, it is a good leaving group in SNAr reactions due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex.[6] If strong nucleophiles are present, they can displace the fluoride. The reactivity of halopyridines in SNAr reactions is often faster for fluoropyridines than for chloropyridines.[6]

    • Reductive Defluorination: Certain reaction conditions, particularly those involving catalytic hydrogenation or specific reducing agents, can lead to reductive cleavage of the C-F bond. This is less common in the typical synthetic routes for this molecule but should be considered if such steps are employed.

  • Troubleshooting:

    • Choice of Nucleophiles: If your synthesis involves a nucleophilic substitution step to introduce another functional group, carefully consider the nucleophilicity and reaction conditions to avoid unwanted displacement of the fluoride.

    • Reaction Conditions: For steps like lithiation, ensure that the reaction is quenched at low temperatures and that the quench is efficient to prevent the organolithium intermediate from reacting in unintended ways.

Issue 4: Difficulty in Purification and Isolation

Question: I am struggling to obtain a pure product. My crude material is an oil or a sticky solid. What are some effective purification strategies?

Answer: Purification of nicotinic acid derivatives can be challenging due to their amphoteric nature (presence of a basic pyridine nitrogen and an acidic carboxylic acid).

  • Recrystallization: This is often the most effective method for purifying the final product.

    • Solvent Screening: Experiment with a range of solvents and solvent mixtures. Common choices include water, ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water or dioxane/water.

    • pH Adjustment: The solubility of nicotinic acids is highly pH-dependent. You can often achieve effective purification by dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then acidifying the aqueous layer to precipitate the pure product.

  • Chromatography: While less ideal for large-scale production, column chromatography can be used for small-scale purification.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typical. The addition of a small amount of acetic or formic acid to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid and pyridine nitrogen.

  • Handling Gummy Solids: The formation of gummy solids during purification can be due to the presence of impurities or residual solvent.[2]

    • Trituration: Try triturating the crude material with a solvent in which the desired product is sparingly soluble but the impurities are soluble.

    • Solvent Swap: If the product precipitates as an oil, try changing the solvent system for precipitation or cooling the solution more slowly.

II. Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 4-Fluoro-2-methoxynicotinic acid?

A common and effective approach involves a multi-step synthesis starting from a readily available pyridine derivative. A plausible route is the lithiation and subsequent carboxylation of a 4-fluoro-2-methoxypyridine precursor. This method offers good control over the introduction of the carboxylic acid group at the 3-position.

Q2: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for monitoring reaction progress. For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to improve spot shape. Visualization can be done under UV light. For HPLC, a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is a good starting point.

Q3: What are the key safety precautions when working with organolithium reagents?

Organolithium reagents like n-butyllithium are highly pyrophoric and react violently with water. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory. Always have a suitable fire extinguisher (Class D for metal fires) readily available.

Q4: Can I use a different base for the methoxylation step?

Yes, while sodium methoxide is commonly used for introducing the methoxy group via nucleophilic aromatic substitution on a corresponding 2-halopyridine, other bases like potassium methoxide or potassium carbonate in methanol can also be effective. The choice of base and solvent can influence the reaction rate and side product profile.[7]

III. Experimental Protocol: Synthesis via Lithiation-Carboxylation

This protocol describes a representative synthesis of 4-Fluoro-2-methoxynicotinic acid from 4-Fluoro-2-methoxypyridine.

Step 1: Directed Ortho-Metalation and Carboxylation

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reagents: Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: To the cooled THF, add 4-Fluoro-2-methoxypyridine (1.0 eq). Stir the solution for 5 minutes. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Carboxylation: Crush dry ice into small pieces and add it in excess to the reaction mixture in one portion. The reaction mixture will warm up as the dry ice sublimes. Allow the mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding water. Adjust the pH of the aqueous layer to approximately 3-4 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-Fluoro-2-methoxynicotinic acid.

Troubleshooting the Protocol
Observation Potential Cause Recommended Action
Low conversion of starting materialIncomplete lithiationEnsure anhydrous conditions, use freshly titrated n-BuLi, and maintain temperature below -70 °C during addition.
Formation of 2-methoxypyridineProton quench from residual moistureThoroughly dry all glassware and solvents.
Significant amount of pyridone byproductHydrolysis during acidic workupUse a weaker acid (e.g., citric acid) or perform the acidification at 0 °C. Minimize time in acidic conditions.
Oily or sticky crude productImpurities or residual solventTriturate with a non-polar solvent (e.g., hexanes or diethyl ether) to induce crystallization. Optimize recrystallization solvent.

IV. Visualizing Key Reaction Pathways

Diagram 1: Synthetic Pathway and Key Side Reactions

This diagram illustrates the main synthetic transformation and highlights the two most common side reactions: hydrolysis and defluorination.

G A 4-Fluoro-2-methoxypyridine B Lithiated Intermediate A->B 1. n-BuLi, THF, -78°C E 2-Methoxynicotinic acid (Defluorination Product) A->E C 4-Fluoro-2-methoxynicotinic acid (Target Product) B->C 2. CO2 (dry ice) 3. H3O+ workup D 2-Hydroxy-4-fluoronicotinic acid (Hydrolysis Product) C->D

Caption: Synthetic route and potential side product formation.

Diagram 2: Troubleshooting Logic for Low Yield

This flowchart provides a logical sequence for diagnosing the cause of low product yield.

G start Low Yield Observed check_sm Analyze Crude Mixture: Any Starting Material (SM)? start->check_sm sm_yes Yes check_sm->sm_yes sm_no No check_sm->sm_no incomplete_reaction Incomplete Lithiation: - Check n-BuLi titration - Ensure anhydrous conditions - Verify temperature control sm_yes->incomplete_reaction side_products Identify Byproducts: - 2-Pyridone (Hydrolysis)? - Defluorinated product? sm_no->side_products hydrolysis_issue Hydrolysis Prevalent: - Modify workup (weaker acid, lower temp) - Reduce time in acid side_products->hydrolysis_issue Pyridone detected defluorination_issue Defluorination Observed: - Re-evaluate reagents - Avoid harsh nucleophiles side_products->defluorination_issue Defluorinated detected purification_loss If no major byproducts: Consider Purification Loss - Optimize recrystallization solvent - Analyze mother liquor side_products->purification_loss Other/minor impurities

Caption: A troubleshooting flowchart for low yield diagnosis.

V. References

  • ChemInform Abstract: Synthesis and Reactions of Fluorinated Nicotinonitriles. (2010). ResearchGate. [Link]

  • Nicotinic acid. Organic Syntheses Procedure. [Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (2021). MDPI. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. ResearchGate. [Link]

  • Synthesis of nicotinic compounds. (1946). Google Patents.

  • Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment. (2019). Fluorine Notes. [Link]

  • Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[2][7]pyridine-1,3-diones. (2016). ResearchGate. [Link]

  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. (2017). PubMed Central. [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011). PubMed Central. [Link]

  • Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. (2009). ResearchGate. [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (2020). Google Patents.

  • Preparation and Stability of 4-Fluoropyridine. (1973). RSC Publishing. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). PubMed Central. [Link]

  • A process for the preparation of 4-fluoro-2-methylbenzonitrile. (2016). Google Patents.

  • Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. (2019). ResearchGate. [Link]

  • Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. (2019). ResearchGate. [Link]

  • Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. (2022). PubMed Central. [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. [Link]

  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry (RSC Publishing). [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]

  • Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect. PubMed. [Link]

  • Preparation method of 6-fluoronicotinic acid. (2022). Google Patents.

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH. [Link]

  • Process for the production of 2-hydroxypyridine. (1990). Google Patents.

  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2015). ResearchGate. [Link]

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (2007). Google Patents.

  • Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. (2016). NIH. [Link]

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Technical Support Center: Synthesis of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nicotinic Acid Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthetic strategies.

Section 1: Core Pyridine Ring Synthesis - Troubleshooting Common Hurdles

The construction of the pyridine ring is the foundational step in many nicotinic acid derivative syntheses. Success at this stage is critical. Below, we address frequent issues encountered with established named reactions.

Hantzsch Pyridine Synthesis

Question 1: My Hantzsch synthesis of a 1,4-dihydropyridine intermediate is resulting in a disappointingly low yield. What are the likely culprits and how can I improve it?

Answer: Low yields in the Hantzsch synthesis are a common frustration, often stemming from several factors. Let's break down the potential causes and solutions.[1]

  • Incomplete Reaction: The multicomponent nature of the Hantzsch reaction means that achieving full conversion of all starting materials can be challenging.[1]

    • Causality: The reaction proceeds through a series of equilibria. If the conditions are not optimal, the reaction may stall at an intermediate stage.

    • Troubleshooting:

      • Reaction Time and Temperature: Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A moderate increase in temperature can also drive the reaction to completion, but be mindful of potential side reactions.[1][2]

      • Catalyst Choice: While often run without a catalyst, acidic or basic catalysts can improve yields. For example, p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to be effective.[3]

  • Incomplete Oxidation: The initial product is a 1,4-dihydropyridine, which requires oxidation to the aromatic pyridine.[3][4][5]

    • Causality: If the oxidant is not potent enough or is used in insufficient amounts, you will isolate the dihydropyridine intermediate, leading to a low yield of the desired pyridine.

    • Troubleshooting:

      • Choice of Oxidant: Ensure you are using an effective oxidizing agent. Common choices include nitric acid or potassium ferrocyanide.[3][4] For milder conditions, iodine in refluxing methanol can be employed, though optimization may be necessary.[3]

      • Stoichiometry: Carefully control the stoichiometry of the oxidizing agent to ensure complete conversion.

  • Side Reactions: The formation of byproducts can significantly consume your starting materials.[3]

    • Causality: The order of reagent addition can be critical, especially in unsymmetrical Hantzsch reactions. Incorrect addition can lead to undesired intermediates.[3]

    • Troubleshooting:

      • Pre-formation of Intermediates: Consider a stepwise approach where you pre-form the enamine or the Knoevenagel condensation product before the final cyclization. This can improve regioselectivity and minimize side reactions.[1][3]

Experimental Protocol: A Generalized Hantzsch Dihydropyridine Synthesis [5][6]

  • To a round-bottom flask, add the aldehyde (1 equivalent), β-ketoester (2 equivalents), and a suitable solvent (e.g., ethanol).

  • Add a nitrogen source, typically ammonia or ammonium acetate (1 equivalent).

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Upon completion, the 1,4-dihydropyridine product often precipitates and can be collected by filtration.

  • If the corresponding pyridine is desired, dissolve the isolated 1,4-dihydropyridine in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent (e.g., nitric acid).

  • Work up the reaction mixture appropriately to isolate the final pyridine product.

Visualization: Hantzsch Synthesis Troubleshooting Workflow

Hantzsch_Troubleshooting start Low Yield in Hantzsch Synthesis check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time end Improved Yield extend_time->end check_oxidation Check for 1,4-Dihydropyridine Intermediate incomplete_ox Incomplete Oxidation check_oxidation->incomplete_ox Yes side_products Analyze for Side Products (NMR/MS) check_oxidation->side_products No complete->check_oxidation optimize_oxidant Optimize Oxidant / Stoichiometry incomplete_ox->optimize_oxidant optimize_oxidant->end present Side Products Present side_products->present Yes side_products->end No optimize_addition Optimize Order of Reagent Addition present->optimize_addition optimize_addition->end

Caption: A decision tree for troubleshooting low yields in the Hantzsch pyridine synthesis.

Kröhnke Pyridine Synthesis

Question 2: My Kröhnke pyridine synthesis is not working. What are the common points of failure?

Answer: The Kröhnke synthesis is a robust method, but it's not without its pitfalls.[7][8] Let's diagnose the potential issues.

  • Reagent Quality: The purity of your starting materials is paramount.[9]

    • Causality: The α,β-unsaturated carbonyl compound can polymerize upon storage, and the α-pyridinium methyl ketone salt (Kröhnke salt) is often hygroscopic. Moisture can interfere with the reaction.[9]

    • Troubleshooting:

      • Verify Starting Materials: Check the purity of your α,β-unsaturated carbonyl compound by NMR or GC-MS.

      • Dry Reagents: Ensure the Kröhnke salt is thoroughly dried before use.[9]

  • Reaction Conditions: Temperature and reaction time are critical parameters.

    • Causality: Insufficient heat may lead to an incomplete reaction, while excessive temperatures (generally above 140°C) can cause decomposition of starting materials or the product.[8][9]

    • Troubleshooting:

      • Temperature Control: Maintain a consistent temperature, typically in the range of 80-120°C.

      • Monitor Progress: Use TLC to monitor the reaction's progress to determine the optimal reaction time.[9]

  • Nitrogen Source: Ammonium acetate is the most common nitrogen source, and its quality is important.[7][9]

    • Causality: Impurities in the ammonium acetate can inhibit the reaction.

    • Troubleshooting:

      • Use High-Purity Ammonium Acetate: Ensure you are using a high-quality reagent.

Visualization: Kröhnke Pyridine Synthesis Mechanism

Krohnke_Mechanism start α-Pyridinium Methyl Ketone Salt ylide Pyridinium Ylide start->ylide -H+ michael_adduct Michael Adduct ylide->michael_adduct + Michael Acceptor michael_acceptor α,β-Unsaturated Carbonyl michael_acceptor->michael_adduct dicarbonyl 1,5-Dicarbonyl Intermediate michael_adduct->dicarbonyl Tautomerization cyclization Cyclization and Dehydration dicarbonyl->cyclization ammonia Ammonia Source (e.g., NH4OAc) ammonia->cyclization product Substituted Pyridine cyclization->product

Caption: The reaction mechanism of the Kröhnke pyridine synthesis.

Section 2: Derivatization of the Nicotinic Acid Scaffold

Once the core pyridine ring is in hand, further functionalization is often required. Here, we address common issues with esterification and amidation.

Esterification and Amidation

Question 3: I am struggling to purify my nicotinic acid ester from the unreacted starting acid. What are my options?

Answer: This is a frequent challenge, especially when using coupling agents like EDC/DMAP.[10]

  • Work-up Strategy: An acid-base extraction is often effective.

    • Causality: Nicotinic acid is acidic, while the ester is generally neutral. This difference in reactivity can be exploited for separation.

    • Troubleshooting:

      • Base Wash: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM). Wash the organic layer with a mild aqueous base solution (e.g., sodium bicarbonate or sodium carbonate) to remove the unreacted nicotinic acid.[10] The ester will remain in the organic layer.

      • Solvent Choice: If your ester has low solubility in common extraction solvents like ethyl acetate, consider trying other solvents like DCM.[10]

  • Reaction Optimization: Driving the reaction to completion can simplify purification.

    • Causality: If all the nicotinic acid is consumed, the need for extensive purification to remove it is eliminated.

    • Troubleshooting:

      • Excess Alcohol/Amine: Use a slight excess of the alcohol or amine to ensure complete conversion of the nicotinic acid.

Question 4: My amidation of nicotinic acid is giving low yields. How can I improve this?

Answer: Low yields in amidation reactions can often be traced back to the activation of the carboxylic acid.

  • Activation Method:

    • Causality: Direct amidation of a carboxylic acid is generally inefficient and requires high temperatures. Activating the carboxylic acid, for instance, by converting it to an acid chloride, is a common strategy.[11]

    • Troubleshooting:

      • Acid Chloride Formation: Convert nicotinic acid to nicotinoyl chloride using thionyl chloride (SOCl₂) with a catalytic amount of DMF. The resulting acid chloride hydrochloride can then be reacted with the desired amine in the presence of a base like triethylamine.[11]

Question 5: I am attempting to reduce a nicotinic acid derivative to the corresponding aldehyde, but I am getting the alcohol as a major byproduct. How can I prevent over-reduction?

Answer: Over-reduction is a classic problem when targeting aldehydes.[2]

  • Choice of Reducing Agent:

    • Causality: Powerful reducing agents like lithium aluminum hydride will readily reduce both the aldehyde and the starting carboxylic acid derivative to the alcohol.

    • Troubleshooting:

      • Use a Milder Reducing Agent: Employ a less reactive hydride reagent, such as a lithium alkoxyaluminum hydride (e.g., triethoxylithium aluminum hydride), which is known to be effective for this transformation.[2]

  • Temperature Control:

    • Causality: Reduction reactions are often exothermic. Higher temperatures favor over-reduction.

    • Troubleshooting:

      • Low-Temperature Reaction: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to minimize the formation of the alcohol byproduct.[2]

Data Summary: Common Conditions for Nicotinic Acid Derivatization

Reaction TypeReagentsSolventTemperatureKey Considerations
Esterification Nicotinic acid, Alcohol, EDC/DMAPDMF, DCMRoom Temp.Purification can be challenging; consider base wash.[10]
Amidation Nicotinoyl chloride, Amine, TriethylamineTHF, DCM0 °C to Room Temp.Acid chloride can be prepared from nicotinic acid and SOCl₂.[11]
Reduction to Aldehyde Nicotinic acid derivative, Lithium triethoxyaluminum hydrideTHF-78 °C to 0 °CStrict temperature control is crucial to prevent over-reduction.[2]
Reduction to Alcohol Methyl nicotinate, NaBH₄/MeOHTHFRefluxA cost-effective method for synthesizing 3-pyridyl methanol.[12]

Section 3: Purification and Characterization

Question 6: I am having trouble with the purification of my basic nicotinic acid derivative by column chromatography on silica gel. What can I do?

Answer: The basic nature of the pyridine ring can indeed cause issues during silica gel chromatography.

  • Tailing on Silica Gel:

    • Causality: The acidic silanol groups on the surface of the silica gel can interact strongly with the basic pyridine nitrogen, leading to peak tailing and poor separation.

    • Troubleshooting:

      • Add a Basic Modifier: Add a small amount of a base, such as triethylamine (typically 0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.[13]

      • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina, which is less acidic than silica gel.

  • Crystallization:

    • Causality: If your product is a solid, crystallization can be a highly effective purification method.[13]

    • Troubleshooting:

      • Solvent Screening: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

References

  • Benchchem. The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers.
  • Wikipedia. Kröhnke pyridine synthesis. [Link]

  • Benchchem. troubleshooting common issues in nicotinaldehyde synthesis.
  • Benchchem. optimizing reaction conditions for N-(hydroxymethyl)nicotinamide synthesis.
  • Brainly. What are the advantages and disadvantages of the Krohnke pyridine synthesis? [Link]

  • Benchchem. Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Benchchem. troubleshooting low yields in the Hantzsch dihydropyridine synthesis.
  • Organic Syntheses. Nicotinic Acid. [Link]

  • Benchchem. Troubleshooting common issues in pyridine synthesis.
  • Baran Lab. Pyridine Synthesis: Cliff Notes. [Link]

  • ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture? [Link]

  • Google Patents.
  • Frontiers in Bioengineering and Biotechnology. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Pyridine Ring Synthesis. [Link]

  • ResearchGate. Kröhnke Pyridine Synthesis. [Link]

  • Benchchem. Technical Support Center: Kröhnke Pyyridine Synthesis.
  • PMC. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • NIH. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

  • Pyridines. [Link]

  • Scribd. Hantzsch Pyridine Synthesis. [Link]

  • Benchchem.
  • PMC. Synthesis of β-nicotinamide riboside using an efficient two-step methodology. [Link]

  • SIELC Technologies. Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). [Link]

  • Wordpress. Safety Issues with Pyridine Ring Construction. [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • Guareschi-Thorpe Condensation. [Link]

  • ResearchGate. Nicotinic acid derivatives: Application and uses, review. [Link]

  • Jetir.Org. SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. [Link]

  • Google Patents.
  • PMC. Icilio Guareschi and his amazing “1897 reaction”. [Link]

  • MDPI. Biosynthesis of Nicotinamide Mononucleotide: Current Metabolic Engineering Strategies, Challenges, and Prospects. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]

  • PMC. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. [Link]

  • Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. [Link]

  • ResearchGate. Synthesis of nicotinic acid. [Link]

  • Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]

  • PMC. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • RSC Publishing. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • Organic Chemistry Portal. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. [Link]

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Technical Support Center: Overcoming Solubility Challenges of 4-Fluoro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Fluoro-2-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility issues encountered during experimentation. Our approach is rooted in fundamental chemical principles and field-proven methodologies to ensure you can confidently navigate the challenges of working with this compound.

Understanding the Molecule: A Triad of Influences

4-Fluoro-2-methoxynicotinic acid presents a unique solubility profile governed by three key structural features: the carboxylic acid group, the fluorine atom, and the methoxy group on a pyridine ring. Understanding their interplay is crucial for developing effective solubilization strategies.

  • Nicotinic Acid Backbone: As a carboxylic acid, its solubility is highly dependent on pH. In acidic to neutral media, the carboxylic acid will be protonated and less soluble in aqueous solutions. As the pH increases, the carboxylic acid deprotonates to form a carboxylate salt, which is significantly more water-soluble.[1][2][3][4]

  • Fluorine Substitution: The highly electronegative fluorine atom can have a dual effect. It can increase the acidity of the carboxylic acid, potentially lowering the pH at which it becomes soluble. However, fluorine substitution can also increase the hydrophobicity of the molecule, which may decrease its aqueous solubility.[5][6]

  • Methoxy Group: The methoxy group is moderately polar and can participate in hydrogen bonding, which could slightly enhance aqueous solubility compared to an unsubstituted analogue.

This guide will provide a systematic approach to tackle solubility issues, from initial solvent screening to advanced formulation techniques.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Fluoro-2-methoxynicotinic acid not dissolving in water?

A1: The limited aqueous solubility of 4-Fluoro-2-methoxynicotinic acid at neutral pH is expected due to the protonated state of the carboxylic acid group. Carboxylic acids with more than five carbons generally have low water solubility.[1][4] To enhance solubility, you should increase the pH of the solution to deprotonate the carboxylic acid and form a more soluble salt.

Q2: I've tried dissolving it in common organic solvents like ethanol and methanol with little success. What should I try next?

A2: While alcohols are a good starting point, the crystalline nature of the solid may require more potent polar aprotic solvents. Consider trying dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are excellent at disrupting crystal lattice energy.

Q3: Can I use heat to dissolve the compound?

A3: Gentle heating can be used to increase the rate of dissolution. However, be cautious about potential degradation, especially in aqueous solutions at elevated temperatures. Always perform a stability check by analyzing a heated sample by HPLC or LC-MS to ensure the compound remains intact.

Q4: Will the solubility change if I use a different salt form of the compound?

A4: Absolutely. If you have the free acid, converting it to a salt, such as a sodium or potassium salt, will dramatically increase its aqueous solubility.[1][4] This is a fundamental strategy for improving the solubility of acidic compounds.

In-Depth Troubleshooting Guides

Issue 1: Persistent Insolubility in Aqueous Buffers

If you are struggling to achieve the desired concentration in aqueous buffers for biological assays, a systematic pH adjustment is the first line of troubleshooting.

Causality: The solubility of carboxylic acids in aqueous media is dictated by the Henderson-Hasselbalch equation. As the pH of the solution rises above the pKa of the carboxylic acid, the equilibrium shifts towards the more soluble deprotonated (carboxylate) form.

Troubleshooting Workflow:

A Start: Insoluble Compound in Aqueous Buffer B Prepare a slurry of the compound in the desired buffer. A->B C Titrate with a dilute base (e.g., 0.1 M NaOH) while monitoring pH. B->C D Visually observe for dissolution. C->D E Has the compound dissolved? D->E F Yes: Record the pH of dissolution. This is your minimum pH for solubility. E->F Yes G No: Continue titration up to a pH compatible with your experiment. E->G No H Still insoluble? Consider co-solvents. G->H A Start: Need a Concentrated Stock Solution B Select a panel of pharmaceutically acceptable co-solvents. A->B C Prepare slurries of the compound in each co-solvent. B->C D Vortex and visually assess solubility. C->D E Is the compound soluble? D->E F Yes: Determine saturation solubility. E->F Yes G No: Consider gentle heating or a solvent mixture. E->G No H Select the co-solvent that provides the desired concentration with minimal heating. F->H G->H

Caption: Co-solvent Screening Workflow.

Advanced Strategies

For particularly challenging cases, more advanced formulation strategies may be necessary, especially in the context of in vivo studies.

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic parts of the molecule, increasing its apparent aqueous solubility. [7]* Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic regions from water.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic matrix at the molecular level, which can enhance the dissolution rate and solubility. [7] These advanced techniques often require specialized formulation expertise and should be considered when simpler methods are insufficient.

References

  • Britannica. (2026, January 22). Carboxylic acid. [Link]

  • Chemguide. (n.d.). An introduction to carboxylic acids. [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.1: Structure and Properties of Carboxylic Acids and their Salts. [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Rajput, A. S., & Sharma, R. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. [Link]

  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. [Link]

  • ResearchGate. (2025, August 7). Solubility of Fluorinated Pharmaceuticals in Dense Carbon Dioxide. [Link]

  • UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • Wikipedia. (n.d.). Carboxylic acid. [Link]

Sources

Technical Support Center: Synthesis of 4-Fluoro-2-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-2-methoxynicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. By providing in-depth explanations and actionable troubleshooting steps, we aim to enhance the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 4-Fluoro-2-methoxynicotinic acid?

The synthesis of 4-Fluoro-2-methoxynicotinic acid typically involves a multi-step process. A prevalent strategy begins with a suitable precursor, such as 4-fluoro-2-methoxyaniline. This starting material can undergo a series of reactions, including diazotization followed by a Sandmeyer-type reaction, to introduce the carboxylic acid functionality. Another approach might involve the fluorination of a corresponding hydroxy or chloro derivative at a late stage in the synthesis. The choice of route often depends on the availability of starting materials, scalability, and safety considerations.

Q2: What are the most common impurities I should be aware of?

During the synthesis of 4-Fluoro-2-methoxynicotinic acid, several impurities can arise depending on the specific synthetic route employed. Some common impurities include:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of precursors like 4-fluoro-2-methoxyaniline in the final product.

  • Isomeric Byproducts: The formation of regioisomers, such as 2-fluoro-4-methoxynicotinic acid, can occur, particularly during fluorination or other substitution reactions.[1]

  • Over- or Under-methylated Species: If methylation is a step in your synthesis, you might encounter impurities where the methoxy group is absent (a hydroxyl group) or where other positions on the ring have been inadvertently methylated.

  • Products of Side Reactions: Depending on the reagents used, side reactions such as hydrolysis of intermediates or polymerization can lead to a variety of byproducts.[2]

Q3: Which analytical techniques are most effective for identifying and quantifying impurities?

A combination of chromatographic and spectroscopic methods is generally recommended for the comprehensive analysis of 4-Fluoro-2-methoxynicotinic acid and its impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or diode-array detection (DAD) is the workhorse for separating and quantifying the main component and its impurities.[3][4] It is excellent for assessing purity and monitoring reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information, which aids in structure elucidation.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for confirming the structure of the desired product and for identifying and characterizing impurities, especially isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a useful analytical tool.[5]

A multi-technique approach provides the most complete picture of your sample's purity profile.[3][4]

Troubleshooting Guide

Problem 1: My final product shows low purity by HPLC, with a significant peak corresponding to the starting material.

Q: I've completed the synthesis, but my HPLC analysis shows a high percentage of unreacted 4-fluoro-2-methoxyaniline. What could be the cause and how can I fix it?

A: The presence of a significant amount of starting material in your final product points to an incomplete reaction. This can be due to several factors related to the reaction conditions and reagent stoichiometry.

Causality and Recommended Actions:

  • Insufficient Reagent Stoichiometry: The diazotization and subsequent Sandmeyer reaction require precise molar ratios. An insufficient amount of the diazotizing agent (e.g., sodium nitrite) or the copper catalyst can lead to an incomplete conversion of the starting aniline.

    • Action: Carefully re-evaluate the stoichiometry of your reagents. It may be beneficial to use a slight excess (e.g., 1.1-1.2 equivalents) of the diazotizing agent and ensure the catalytic amount of the copper salt is appropriate.

  • Suboptimal Reaction Temperature: Diazotization reactions are highly temperature-sensitive and are typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[2] If the temperature is too high, the diazonium salt can decompose prematurely, leading to side products and unreacted starting material.

    • Action: Maintain strict temperature control throughout the addition of the diazotizing agent and during the subsequent reaction. Use an ice-salt bath for more effective cooling if necessary.

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor mixing can lead to localized areas of high or low reagent concentration, resulting in an incomplete reaction.

    • Action: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous suspension or solution.

  • Deactivation of Catalyst: The copper catalyst used in the Sandmeyer reaction can be deactivated by certain impurities.

    • Action: Use high-purity reagents and solvents. If catalyst deactivation is suspected, consider adding the catalyst in portions or using a different copper source.

Problem 2: An unexpected peak is observed in my LC-MS analysis with the same mass as my product.

Q: My LC-MS shows an impurity with the same molecular weight as 4-Fluoro-2-methoxynicotinic acid, but it has a different retention time in the HPLC. How can I identify this impurity and prevent its formation?

A: An impurity with the same mass as your target compound is likely a regioisomer. In this case, it is probably 2-fluoro-4-methoxynicotinic acid or another positional isomer formed during the synthesis.

Identification and Prevention Strategy:

Step 1: Confirmation of Isomeric Structure The most definitive way to identify a regioisomer is through NMR spectroscopy.

  • 1H NMR: The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.

  • 19F NMR: The chemical shift of the fluorine atom will also be different for each isomer.

  • 2D NMR (COSY, HMBC, NOESY): These experiments can provide conclusive evidence for the connectivity and spatial relationships of the atoms in the molecule, allowing for unambiguous structure assignment.

Step 2: Understanding the Formation Mechanism Regioisomers can form if the directing effects of the substituents on the aromatic ring are not completely selective. For instance, during a fluorination step, the directing groups may allow for substitution at more than one position.

Step 3: Prevention and Mitigation

  • Choice of Synthetic Route: Select a synthetic route that offers high regioselectivity. This may involve using starting materials where the desired substitution pattern is already established.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can influence the regioselectivity of a reaction. A thorough literature search or a design of experiments (DoE) approach can help in optimizing these parameters. For example, in Friedel-Crafts type reactions, the choice of Lewis acid and solvent can significantly impact the isomer ratio.[1]

  • Purification: If the formation of the isomeric impurity cannot be completely avoided, a robust purification method is necessary.

    • Recrystallization: Often, isomers have different solubilities, and recrystallization from a suitable solvent system can be effective for purification.[1]

    • Chromatography: Preparative HPLC or flash column chromatography can be used to separate the isomers.[6]

Data & Protocols
Table 1: Example HPLC Method for Purity Analysis
ParameterValue
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

This method should provide a good starting point for separating 4-Fluoro-2-methoxynicotinic acid from its common impurities. Method optimization may be required based on the specific impurity profile.[7]

Experimental Protocol: Sample Preparation for NMR Analysis
  • Sample Dissolution: Accurately weigh approximately 10-20 mg of the sample into an NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). Ensure the chosen solvent dissolves the sample completely and does not have signals that overlap with key analyte signals.

  • Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard.

  • Homogenization: Gently vortex or sonicate the tube to ensure a homogeneous solution.

  • Acquisition: Acquire 1H, 13C, and 19F NMR spectra using standard parameters. For structural elucidation of unknown impurities, 2D NMR experiments are recommended.

Visualizing Workflows
Diagram 1: Troubleshooting Workflow for an Unknown HPLC Peak

G start Unknown Peak in HPLC lcms Perform LC-MS Analysis start->lcms mass_match Mass matches product? lcms->mass_match nmr Isolate & Run NMR (1H, 13C, 19F, 2D) mass_match->nmr Yes diff_mass Different Mass mass_match->diff_mass No isomer Identify as Isomer nmr->isomer optimize Optimize Reaction Conditions / Purification isomer->optimize db_search Database Search (e.g., SciFinder) diff_mass->db_search id_imp Identify Impurity Structure db_search->id_imp id_imp->optimize end Problem Solved optimize->end

Caption: A logical workflow for identifying an unknown impurity detected during HPLC analysis.

Diagram 2: Potential Impurity Formation Pathway

G SM 4-Fluoro-2-methoxyaniline (Starting Material) Diazonium Diazonium Salt Intermediate SM->Diazonium Diazotization (NaNO2, HCl, 0-5°C) Incomplete Incomplete Reaction SM->Incomplete Product 4-Fluoro-2-methoxynicotinic acid (Desired Product) Diazonium->Product Sandmeyer Reaction (CuCN or similar) Phenol 4-Fluoro-2-methoxyphenol (Side Product) Diazonium->Phenol H2O, >5°C Incomplete->Product Leads to low yield Decomposition Thermal Decomposition Decomposition->Phenol

Caption: A simplified pathway showing the desired reaction and a common side reaction.

References

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181–200. Available at: [Link]

  • Singh, R. P., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(16), 4767. Available at: [Link]

  • Fujikawa, K. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]

  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200. Available at: [Link]

  • Fluorine Notes. (2019). Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment. Available at: [Link]

  • Das, B., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 123. Available at: [Link]

  • CN112409192A - Purification method of 4-fluoro-2-methoxyaniline - Google Patents.
  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29356–29363. Available at: [Link]

  • Publications Office of the European Union. 2 Overview on PFAS analytical methods. Available at: [Link]

  • Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. Available at: [Link]

  • Khan, I., et al. (2024). Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. Journal of Coordination Chemistry, 1-21. Available at: [Link]

  • Organic Syntheses. Late-stage C-H Functionalization with 2,3,7,8-Tetrafluorothianthrene: Preparation of a Tetrafluorothianthrenium-salt. Available at: [Link]

  • Al-Asmari, A. I., et al. (2024). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Molecules, 29(21), 4889. Available at: [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

  • Lead Sciences. 2-Fluoro-4-methoxynicotinic acid. Available at: [Link]

Sources

Technical Support Center: Optimizing Amide Coupling Reactions for 4-Fluoro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing amide coupling reactions involving 4-Fluoro-2-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency, yield, and purity of their coupling reactions with this specific substrate. The unique electronic properties of 4-Fluoro-2-methoxynicotinic acid—namely, the electron-withdrawing fluorine and electron-donating methoxy group on the pyridine ring—can present unique challenges. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address the common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the initial temperature considerations for coupling 4-Fluoro-2-methoxynicotinic acid?

A1: For the majority of amide coupling reactions, starting at room temperature (approximately 20-25°C) is a standard and recommended practice.[1][2] Many common coupling reagents, such as those based on carbodiimides like EDC or uronium salts like HATU, are effective at this temperature.[2][3] However, due to the electronic nature of 4-Fluoro-2-methoxynicotinic acid, if the reaction is sluggish or fails to proceed, a moderate increase in temperature can be beneficial.

Q2: When should I consider increasing the reaction temperature?

A2: An increase in temperature should be considered under the following circumstances:

  • Slow Reaction Rate: If after several hours at room temperature, thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis shows a significant amount of unreacted starting material.

  • Sterically Hindered Amine: When coupling with a bulky or sterically hindered amine, higher temperatures can provide the necessary energy to overcome the steric barrier.

  • Electron-Deficient Amine: Amines with low nucleophilicity due to electron-withdrawing groups may require more energy to react with the activated carboxylic acid.

A gentle increase to 40-50°C is a good starting point for optimization.[1][4]

Q3: What are the risks associated with increasing the temperature too high?

A3: While heat can accelerate the desired reaction, excessive temperatures can lead to several undesirable side reactions:

  • Epimerization: If your amine or another part of your molecule contains a chiral center, high temperatures can significantly increase the risk of racemization or epimerization.[5][6] This is particularly a concern with onium salt-based reagents in the presence of a base.[6]

  • Decomposition: Both the coupling reagents and your starting materials or product may be thermally labile and can decompose at elevated temperatures.

  • Side Product Formation: Higher temperatures can promote alternative reaction pathways, leading to the formation of unwanted byproducts and complicating purification. For carbodiimide-mediated couplings, a known side reaction is the formation of a stable N-acyl urea, which is unable to participate in further coupling.[7]

Q4: Which coupling reagents are recommended for 4-Fluoro-2-methoxynicotinic acid, and how does temperature optimization differ between them?

A4: The choice of coupling reagent is critical. For an electron-deficient acid like 4-Fluoro-2-methoxynicotinic acid, more reactive coupling reagents are often preferred.

Coupling Reagent ClassExamplesTypical Starting TemperatureNotes on Temperature Adjustment
Uronium/Aminium Salts HATU, HBTU, COMURoom TemperatureThese are highly reactive and often work well at room temperature.[7] If needed, a gentle increase to 40-50°C can be beneficial, but be mindful of the increased risk of epimerization with HATU in the presence of base.[5][6]
Carbodiimides EDC, DCC, DIC0°C to Room TemperatureIt is often recommended to start carbodiimide-mediated couplings at lower temperatures to minimize side reactions like N-acyl urea formation and racemization.[7] If the reaction is slow, it can be allowed to warm to room temperature.
Phosphonium Salts PyBOP, BOPRoom TemperatureSimilar to uronium salts, these are generally effective at room temperature.

Troubleshooting Guide

Issue 1: The reaction is not proceeding at room temperature.
  • Probable Cause: The combination of an electron-deficient carboxylic acid and a potentially unreactive amine (due to sterics or electronics) can lead to a slow reaction rate. The activation of the carboxylic acid may be inefficient at room temperature.

  • Solution Workflow:

    G start Reaction Stalled at RT step1 Increase Temperature to 40-50°C[1][4] Monitor by TLC/LC-MS start->step1 step2 Consider a more potent coupling reagent (e.g., EDC/HOBt -> HATU)[7][8] step1->step2 No Improvement end_success Reaction Proceeds step1->end_success Success step3 Increase reagent stoichiometry (1.2-1.5 eq) step2->step3 No Improvement step2->end_success Success step4 Check solvent and base compatibility step3->step4 No Improvement step3->end_success Success end_fail Further Optimization Needed step4->end_fail

    Caption: Troubleshooting workflow for a stalled coupling reaction.

Issue 2: The formation of significant byproducts is observed upon heating.
  • Probable Cause: The elevated temperature is promoting side reactions. This could be epimerization, decomposition of the activated ester, or other unwanted pathways.

  • Solutions:

    • Reduce the Temperature: Immediately lower the temperature and allow the reaction to proceed for a longer duration. It's a trade-off between reaction rate and purity.

    • Change Coupling Reagent: Switch to a coupling reagent that is more effective at lower temperatures. For example, if you are using a carbodiimide at 50°C, consider switching to HATU at room temperature.

    • Optimize Additives: The use of additives like HOBt or HOAt with carbodiimides can suppress side reactions and often allows for lower reaction temperatures.[8] OxymaPure is a non-explosive alternative to HOBt and HOAt that also promotes high coupling rates with low racemization.[7]

Issue 3: Low yield despite complete consumption of starting material.
  • Probable Cause: This could be due to the formation of water-soluble byproducts that are lost during the workup, or decomposition of the product under the reaction conditions.

  • Solutions:

    • Re-evaluate Workup Procedure: Ensure that your extraction protocol is appropriate for your product's polarity.

    • Run the Reaction at a Lower Temperature: Even if the reaction appears clean by TLC/LC-MS, the desired product might be slowly degrading at elevated temperatures. Try running the reaction at room temperature or even 0°C for a longer period.

    • Solvent Choice: Ensure you are using an appropriate anhydrous solvent such as DMF, DCM, or NMP.[1] The choice of solvent can impact the stability of the activated intermediate.

Experimental Protocols

General Protocol for Temperature Optimization of 4-Fluoro-2-methoxynicotinic Acid Coupling

This protocol provides a framework for optimizing the temperature for the coupling of 4-Fluoro-2-methoxynicotinic acid with a generic amine using HATU.

  • Reagent Preparation:

    • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Fluoro-2-methoxynicotinic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) to the solution.

    • In a separate flask, dissolve the desired amine (1.2 eq) in anhydrous DMF.

  • Reaction Setup and Initial Phase (Room Temperature):

    • To the solution of the acid and HATU, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture at room temperature for 5-10 minutes to allow for the pre-activation of the carboxylic acid.

    • Add the amine solution dropwise to the activated acid mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., 1, 2, and 4 hours).

  • Temperature Elevation (if necessary):

    • If after 4 hours at room temperature, there is a significant amount of starting material remaining, gradually heat the reaction mixture to 40-50°C using an oil bath.

    • Continue to monitor the reaction's progress until the starting material is consumed or no further conversion is observed.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and water-soluble byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Procedures to Improve Difficult Couplings. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Coupling method for peptide synthesis at elevated temperatures. (n.d.). Google Patents.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved January 30, 2026, from [Link]

  • Coupling method for peptide synthesis at elevated temperatures. (n.d.). Google Patents.
  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 30, 2026, from [Link]

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Technical Support Center: Catalyst Poisoning in Reactions with 4-Fluoro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for catalytic reactions involving 4-Fluoro-2-methoxynicotinic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning, a common challenge encountered when working with this multifaceted substrate. As Senior Application Scientists, we have synthesized the current understanding of catalysis with our field expertise to help you navigate the complexities of your reactions and achieve optimal results.

Introduction: The Challenge of 4-Fluoro-2-methoxynicotinic Acid in Catalysis

4-Fluoro-2-methoxynicotinic acid is a valuable building block in pharmaceutical and agrochemical research. However, its unique combination of functional groups—a pyridine ring, a fluorine substituent, a methoxy group, and a carboxylic acid—presents a distinct set of challenges in transition metal-catalyzed reactions, particularly concerning catalyst deactivation. Understanding the potential poisoning mechanisms arising from this specific molecular architecture is the first step toward successful and reproducible synthetic outcomes.

This guide will delve into the likely sources of catalyst poisoning when using 4-Fluoro-2-methoxynicotinic acid and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst poisoning a significant concern when using 4-Fluoro-2-methoxynicotinic acid in my cross-coupling reaction?

Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to its active sites, impeding or halting the catalytic cycle.[1] With 4-Fluoro-2-methoxynicotinic acid, several functionalities can act as potential poisons for common transition metal catalysts like palladium:

  • Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom of the pyridine ring can strongly coordinate to the metal center, effectively acting as a Lewis base and poisoning the catalyst.[2] This is a well-documented phenomenon for pyridine-containing substrates.

  • Carboxylic Acid Group: While sometimes beneficial, the carboxylic acid can also interact with the catalyst in an unproductive manner, potentially leading to the formation of inactive carboxylate complexes.[3][4]

  • Fluoride Ion: If the C-F bond is cleaved under harsh reaction conditions, the resulting fluoride ions can have a dual role. While they can sometimes promote transmetalation in Stille reactions, they can also form unreactive anionic metal complexes, thereby inhibiting catalysis.[5]

Q2: My Suzuki-Miyaura coupling reaction with 4-Fluoro-2-methoxynicotinic acid is sluggish or has completely stalled. What are the likely causes related to catalyst poisoning?

A stalled Suzuki-Miyaura coupling is a classic symptom of catalyst poisoning. The primary suspect is the pyridine nitrogen. The nitrogen's lone pair can coordinate to the palladium catalyst, preventing it from participating in the catalytic cycle. This is especially problematic with some palladium precursors and ligands.[2]

Another possibility is the interaction of the carboxylic acid group with the palladium center, which could lead to the formation of inactive palladium carboxylate species.[3][4]

Q3: Can the fluorine or methoxy substituents on the pyridine ring influence catalyst poisoning?

Yes, these substituents can electronically and sterically influence the poisoning potential of the pyridine nitrogen.

  • Fluorine: As a strongly electron-withdrawing group, the fluorine atom reduces the electron density on the pyridine ring, including the nitrogen atom. This can decrease the nitrogen's basicity and its ability to coordinate to and poison the palladium catalyst.

  • Methoxy Group: The methoxy group is generally considered electron-donating through resonance, which could potentially increase the basicity of the pyridine nitrogen and exacerbate catalyst poisoning. However, its position at the 2-position might also introduce steric hindrance around the nitrogen, which could, in turn, hinder its coordination to the catalyst. The net effect will depend on the specific catalyst system and reaction conditions.

Q4: Are there any specific signs in my reaction mixture that might indicate catalyst poisoning?

Observing the following may suggest catalyst deactivation:

  • Color Change: A change in the color of the reaction mixture, such as the formation of palladium black (finely divided palladium metal), can indicate catalyst decomposition, a form of deactivation.

  • Stalled Reaction Progress: Monitoring the reaction by techniques like TLC, GC, or LC-MS and observing a lack of further product formation over time is a strong indicator of a problem.

  • Incomplete Conversion: Consistently achieving low yields despite extended reaction times or increased catalyst loading points towards a persistent inhibition.

Troubleshooting Guide

Problem 1: Low or No Conversion in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Heck, Sonogashira)

Possible Cause: Direct poisoning of the palladium catalyst by the pyridine nitrogen of 4-Fluoro-2-methoxynicotinic acid.

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can often stabilize the active catalytic species and mitigate poisoning by the pyridine substrate.

    • Recommendation: Screen a panel of ligands. Consider ligands known to be effective for heteroaromatic couplings, such as Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.

  • Catalyst Precursor: The choice of palladium precursor can influence the susceptibility to poisoning.

    • Recommendation: If using Pd(OAc)₂, consider switching to a pre-formed palladium-ligand complex, such as Pd(dppf)Cl₂ or a palladacycle, which can be more robust.

  • Use of Additives: Certain additives can act as "sacrificial" Lewis bases, competing with the pyridine nitrogen for coordination to the palladium center.

    • Recommendation: The addition of a Lewis acid like B(OMe)₃ has been shown to bind to Lewis basic heterocyles and restore palladium activity.[2]

  • Slow Addition of the Substrate: Adding the 4-Fluoro-2-methoxynicotinic acid slowly to the reaction mixture can help to maintain a low concentration of the potential poison at any given time, allowing the desired catalytic reaction to proceed.

Parameter Initial Condition Troubleshooting Suggestion 1 Troubleshooting Suggestion 2
Ligand PPh₃SPhos or XPhosIPr (NHC ligand)
Catalyst Pd(OAc)₂Pd₂(dba)₃Pd(dppf)Cl₂
Additive NoneB(OMe)₃ (1.2 equiv)CsF (as base and fluoride source)[6]
Problem 2: Reaction Starts but Stalls After Partial Conversion

Possible Cause: Gradual catalyst deactivation due to product inhibition or the slow release of a poisoning species. The product of the reaction, now a more complex substituted pyridine, could itself be a more potent catalyst poison.[7]

Troubleshooting Steps:

  • Increase Catalyst Loading: While not the most elegant solution, a higher catalyst loading might be sufficient to push the reaction to completion.

  • Heterogeneous Catalysis: Consider using a supported palladium catalyst (e.g., Pd/C). In some cases, heterogeneous catalysts can be more robust and less susceptible to poisoning by soluble species. However, leaching of the metal can still be an issue.

  • Flow Chemistry: If the reaction is amenable to a flow setup, passing the reaction mixture over a packed bed of a heterogeneous catalyst can help to mitigate the effects of product inhibition, as the product is continuously removed from the catalytic zone.

Problem 3: Inconsistent Results and Poor Reproducibility

Possible Cause: Trace impurities in the starting materials or solvents acting as catalyst poisons. Common culprits include sulfur compounds, water, or oxygen.[8]

Troubleshooting Steps:

  • Reagent and Solvent Purity:

    • Protocol: Ensure all reagents are of high purity. Purify solvents using standard laboratory procedures (e.g., distillation, passing through activated alumina). Rigorously degas all solvents and the reaction mixture to remove dissolved oxygen.

  • Inert Atmosphere:

    • Protocol: Conduct the reaction under a strict inert atmosphere of argon or nitrogen. Use Schlenk techniques or a glovebox to minimize exposure to air and moisture.

Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling with 4-Fluoro-2-methoxynicotinic Acid

This protocol incorporates best practices to mitigate catalyst poisoning.

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the boronic acid (1.2 equiv), a suitable base (e.g., K₃PO₄, 2.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add freshly distilled and degassed solvent (e.g., dioxane or toluene).

  • Reagent Addition: Add the 4-Fluoro-2-methoxynicotinic acid (1.0 equiv).

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure complete removal of oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with aqueous solutions to remove the base and other inorganic byproducts. Purify the product by column chromatography.

Visualizing Catalyst Deactivation Pathways

The following diagrams illustrate the potential pathways for catalyst poisoning in reactions involving 4-Fluoro-2-methoxynicotinic acid.

CatalystPoisoning cluster_catalytic_cycle Active Catalytic Cycle cluster_poisoning Deactivation Pathways Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Pyridine-N\nCoordination Pyridine-N Coordination Pd(0)->Pyridine-N\nCoordination Pyridine Substrate Transmetalation Transmetalation Oxidative\nAddition->Transmetalation R-B(OR)2 Carboxylate\nComplexation Carboxylate Complexation Oxidative\nAddition->Carboxylate\nComplexation Carboxylic Acid Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Fluoride\nInhibition Fluoride Inhibition Transmetalation->Fluoride\nInhibition F- ion Reductive\nElimination->Pd(0) Ar-R Inactive\nPd-N Complex Inactive Pd-N Complex Pyridine-N\nCoordination->Inactive\nPd-N Complex Inactive\nPd-Carboxylate Inactive Pd-Carboxylate Carboxylate\nComplexation->Inactive\nPd-Carboxylate Inactive\n[PdFxLy]n- Inactive [PdFxLy]n- Fluoride\nInhibition->Inactive\n[PdFxLy]n-

Caption: Potential catalyst deactivation pathways.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and addressing catalyst poisoning issues.

TroubleshootingWorkflow start Low/No Reaction Conversion check_reagents Verify Reagent & Solvent Purity (Inert Atmosphere) start->check_reagents ligand_screen Screen Bulky/Electron-Rich Ligands (e.g., Buchwald, NHC) check_reagents->ligand_screen Purity OK failure Consult Further Expertise check_reagents->failure Impurity Found catalyst_screen Change Palladium Precursor (e.g., Pd(dppf)Cl2, Palladacycle) ligand_screen->catalyst_screen success Reaction Successful ligand_screen->success Success additive_screen Add Lewis Acidic Additive (e.g., B(OMe)3) catalyst_screen->additive_screen catalyst_screen->success Success slow_addition Slow Addition of Pyridine Substrate additive_screen->slow_addition additive_screen->success Success increase_loading Increase Catalyst Loading slow_addition->increase_loading slow_addition->success Success heterogeneous Switch to Heterogeneous Catalyst increase_loading->heterogeneous increase_loading->success Success heterogeneous->success Success heterogeneous->failure Still Fails

Caption: A systematic troubleshooting workflow.

References

  • Albers, P., Pietsch, J., & Parker, S. F. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]

  • Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 164(1-2), 137-146. [Link]

  • StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). On the triple role of fluoride ions in palladium-catalyzed Stille reactions. Chemistry–A European Journal, 17(8), 2492-2503. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Gooßen, L. J., Rodríguez, N., & Gooßen, K. (2008). Carboxylic acids as substrates in homogeneous catalysis. Angewandte Chemie International Edition, 47(17), 3100-3120. [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]

  • Peris, E., et al. (2025). Fluoride-induced redox-switchable behaviour of a palladium(II)/(IV) couple. Dalton Transactions. [Link]

  • Dounay, A. B., & Tuttle, J. B. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-33). The Royal Society of Chemistry. [Link]

  • ACS Omega. (2024). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. [Link]

Sources

Technical Support Center: 4-Fluoro-2-methoxynicotinic Acid Stability & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and researchers working with 4-Fluoro-2-methoxynicotinic acid (4-F-2-MNA) . It synthesizes established pyridine chemistry with specific stability protocols.

Ticket ID: #SYN-4F2M-STAB Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Guide

Executive Summary: The Stability Paradox

4-Fluoro-2-methoxynicotinic acid is a "push-pull" pyridine system. The electron-withdrawing fluorine (C4) and the carboxylic acid (C3) activate the ring, while the electron-donating methoxy group (C2) provides some stabilization but introduces a critical vulnerability: Acid-Catalyzed Demethylation .

Your primary failure modes are likely:

  • Thermal Decarboxylation: Loss of CO₂ during drying or high-temp reactions.

  • Hydrolysis (Demethylation): Conversion to the thermodynamic sink, 4-fluoro-2-hydroxy-nicotinic acid (pyridone form), during acidic workup.

  • Nucleophilic Attack (SnAr): Displacement of the labile C4-fluorine by nucleophiles.

Module 1: Synthesis & Degradation Pathways

The following diagram maps the standard metallation-carboxylation route against the critical decomposition pathways.

G node_start Precursor: 4-Fluoro-2-methoxypyridine node_inter Intermediate: 3-Lithio Species (-78°C) node_start->node_inter LDA/n-BuLi, THF -78°C node_prod Target Product: 4-Fluoro-2-methoxynicotinic acid node_inter->node_prod 1. CO2 (s) 2. Controlled H+ Quench node_decarb Degradant A: 4-Fluoro-2-methoxypyridine (Decarboxylation) node_prod->node_decarb Heat (>50°C) or Prolonged Storage node_hyd Degradant B: 4-Fluoro-2-hydroxynicotinic acid (Pyridone Formation) node_prod->node_hyd Strong Acid (pH < 3) or Aqueous Reflux

Figure 1: Mechanistic pathway showing the synthesis of 4-F-2-MNA and its two primary degradation routes: thermal decarboxylation and acid-catalyzed hydrolysis.[1][2][3][4]

Module 2: Troubleshooting & FAQs

Direct answers to common experimental failures.

Q1: My product disappears during vacuum drying. The NMR shows the starting material (4-fluoro-2-methoxypyridine). What happened?

Diagnosis: You experienced Thermal Decarboxylation .[5] Mechanism: Nicotinic acids with electron-withdrawing groups (like Fluorine at C4) are prone to losing CO₂. The 2-methoxy group creates steric strain and electronic repulsion with the C3-carboxylate, lowering the activation energy for decarboxylation. Solution:

  • Never dry this compound in an oven above 40°C.

  • Use a lyophilizer (freeze dryer) if possible.

  • If using a vacuum oven, keep T < 35°C and use high vacuum to minimize time.

  • Store the compound as a salt (e.g., Sodium 4-fluoro-2-methoxynicotinate) if long-term storage is required; salts are significantly more stable to decarboxylation than the free acid [1].

Q2: After acidifying the reaction mixture to precipitate the product, I obtained a solid that is insoluble in organic solvents. NMR suggests a loss of the methyl group.

Diagnosis: You triggered Acid-Catalyzed Demethylation (Hydrolysis) . Mechanism: 2-Alkoxypyridines are essentially imidate esters. Under strong acidic conditions (pH < 2), the pyridine nitrogen protonates, activating the C2-position for nucleophilic attack by water. This cleaves the methoxy group, resulting in the thermodynamically stable 2-pyridone (2-hydroxynicotinic acid derivative) [2, 3]. Solution:

  • Avoid Mineral Acids: Do not use HCl or H₂SO₄ for acidification.

  • Use Weak Acids: Acidify using Acetic Acid or Citric Acid to pH 4–5.

  • Cold Workup: Perform the acidification at 0°C. The rate of hydrolysis is temperature-dependent.

  • Rapid Extraction: Do not let the product sit in the aqueous acidic phase. Extract immediately into EtOAc or DCM.

Q3: I see multiple fluorine peaks in the 19F NMR during the lithiation step.

Diagnosis: "Dance of the Lithiums" (Halogen Scrambling) or Nucleophilic Attack. Mechanism:

  • Scrambling: If the temperature rises above -60°C, the lithium can migrate or the directing group (DG) can fail, leading to lithiation at C5 or C6.

  • Nucleophilic Attack: If using n-BuLi, it can attack the C4-position (displacing Fluorine) or C6. Solution:

  • Use LDA: Lithium Diisopropylamide (LDA) is bulky and non-nucleophilic, preventing attack on the fluoropyridine ring.

  • Temperature Control: Maintain internal temperature strictly below -70°C during lithiation.

  • Reverse Addition: Add the base to the substrate (or vice versa) slowly to prevent local hotspots.

Module 3: Validated Synthesis Protocol

This protocol prioritizes stability over speed. It uses a "Cold-Quench" technique to prevent demethylation.

Reagents:

  • 4-Fluoro-2-methoxypyridine (1.0 eq)

  • LDA (1.2 eq, prepared fresh or commercial)

  • Dry THF (Solvent)

  • Dry Ice (Solid CO₂)

  • Quench Buffer: 10% Citric Acid (aq)

Step-by-Step Workflow:

  • Metallation (The Critical Step):

    • Cool a solution of LDA (1.2 eq) in THF to -78°C under Argon/Nitrogen.

    • Add 4-Fluoro-2-methoxypyridine (dissolved in minimal THF) dropwise. Rate limit: Keep internal T < -70°C.

    • Stir at -78°C for 45–60 minutes. Do not over-stir; lithium species can isomerize.

  • Carboxylation:

    • Method A (Gas): Bubble dried CO₂ gas into the solution at -78°C.

    • Method B (Solid - Preferred): Cannulate the reaction mixture onto an excess of crushed, fresh Dry Ice. Why? This ensures instant quenching and keeps the temp low.

  • The "Soft" Workup (Preventing Decomposition):

    • Allow the mixture to warm to 0°C (do not go to RT yet).

    • Quench: Slowly add 10% Citric Acid until pH reaches ~4.5. Do NOT use conc. HCl.

    • Extraction: Immediately extract with Ethyl Acetate (3x).

    • Wash: Wash combined organics with brine (1x).

    • Dry: Dry over Na₂SO₄ (Sodium Sulfate) – Avoid MgSO₄ as it is slightly acidic.

  • Isolation:

    • Concentrate on a rotary evaporator at Bath Temp < 30°C .

    • If a solid forms, triturate with cold Hexanes/Ether.

    • Storage: Store at -20°C under inert atmosphere.

Module 4: Stability Data & Solvent Compatibility

ParameterConditionStability StatusRecommendation
Temperature > 50°CUnstable Decarboxylation risk. Keep cool.
Acidic pH pH < 2 (HCl, H₂SO₄)Critical Failure Hydrolysis to Pyridone. Use Citric/Acetic acid.
Basic pH pH > 10 (NaOH)Stable Stable as carboxylate salt.
Nucleophiles Amines, ThiolsUnstable C4-Fluorine is labile (SnAr).
Solvents MeOH/EtOHConditional Avoid reflux (transesterification risk).
Solvents DMSO/DMFGood Good for subsequent coupling reactions.

References

  • Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015).[6] Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(17), 5654-5657.[6] Link

    • Context: Discusses the mechanism of decarboxylation in carboxylic acids, relevant to the thermal instability of the target molecule.
  • Organic Syntheses. Nicotinic acid, 6-hydroxy-. Organic Syntheses, Coll. Vol. 4, p.532 (1963); Vol. 31, p.72 (1951). Link

    • Context: Establishes the hydrolysis pathway of alkoxynicotinic derivatives to hydroxynicotinic acids (pyridones) under acidic conditions.
  • Misner, J. W., et al. (2003). Process Development for the Synthesis of 2-Hydroxynicotinic Acid. Organic Process Research & Development. Context: Provides industrial context on the stability of 2-substituted nicotinic acids and the conditions favoring hydrolysis.
  • Schlosser, M. (2005). The "Dance of the Lithiums": Halogen Scrambling in Pyridine Derivatives. Angewandte Chemie International Edition. Context: Authoritative source on the regioselectivity and stability of lithiated halopyridines (relevant to Step 1 of the protocol).

Sources

workup procedures to remove unreacted 4-Fluoro-2-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for the removal of unreacted 4-Fluoro-2-methoxynicotinic acid (4-F-2-MNA) from reaction mixtures. It is designed for researchers requiring high-purity isolation of downstream derivatives (e.g., amides, esters) without compromising yield or chemical integrity.[1]

Case ID: PUR-4F2MNA-001 Status: Active Applicable For: Amide couplings, Esterifications, SNAr reactions.[1]

Contaminant Profile & Solubility Logic

Before initiating workup, understand the physicochemical behavior of the impurity to select the correct separation vector.

Compound: 4-Fluoro-2-methoxynicotinic acid Functional Handle: Carboxylic Acid (C3-COOH) Secondary Risks: C4-Fluorine (SNAr susceptible), C2-Methoxy (Acid-labile ether)[1]

PropertyValue (Approx.)Implication for Workup
pKa (COOH) ~3.0 – 3.2Significantly more acidic than simple benzoic acids due to the electron-withdrawing Nitrogen and Fluorine.[1] Deprotonates easily at pH > 5.
LogP (Neutral) ~1.5Moderately lipophilic; soluble in DCM, EtOAc, THF.
LogP (Ionized) < -1.0Highly water-soluble as the carboxylate salt (pH > 5).[1]
Reactivity C4-F ElectrophileAvoid strong nucleophiles (e.g., OH⁻, alkoxides) at high heat to prevent displacement of Fluorine.[1]

Primary Protocol: pH-Switched Liquid-Liquid Extraction (LLE)

Best For: Neutral products (Amides, Esters) stable to mild base.[1] Mechanism: Exploits the significant pKa difference between the carboxylic acid starting material (~3.1) and the neutral product.

Workflow Diagram

WorkupFlow Start Crude Reaction Mixture (Org. Solvent + 4-F-2-MNA) Wash Add Sat. NaHCO3 (aq) (pH ~8.5) Start->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer Save AqLayer Aqueous Layer (Contains 4-F-2-MNA Salt) PhaseSep->AqLayer Discard Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Final Isolated Product (<1% Acid) Dry->Final

Figure 1: Standard Acid-Base Extraction Workflow for Carboxylic Acid Removal.

Step-by-Step Procedure
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • Note: EtOAc is preferred if the product is sufficiently soluble, as it separates cleaner from water than DCM.

  • The "Switch" (Base Wash): Wash the organic phase with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) (2 x Vol).[1]

    • Chemistry: NaHCO₃ (pH ~8.[1]5) is basic enough to fully deprotonate 4-F-2-MNA (pKa ~3.[1]1) into its water-soluble sodium carboxylate salt, but mild enough to leave esters and amides intact.[1]

    • Caution: CO₂ gas will evolve.[1] Vent the separatory funnel frequently.

  • Brine Wash: Wash the organic layer once with saturated brine to remove residual water and base.[1]

  • Drying: Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

Validation Check:

  • Take a TLC of the organic layer.[2][3] The baseline spot corresponding to the acid should be absent.

Secondary Protocol: Solid-Supported Scavenging

Best For: Acid-sensitive products, small-scale parallel synthesis, or when LLE causes emulsions.[1] Mechanism: Uses a polymer-supported base to physically trap the acid, allowing the product to be eluted.

Recommended Resin[1]
  • Resin Type: Carbonate-functionalized polystyrene (e.g., MP-Carbonate) or Tertiary Amine (e.g., Amberlyst A-21).[1]

  • Loading: Typically 2.5 – 3.0 mmol/g.[1]

Protocol
  • Calculation: Add 3–4 equivalents of resin relative to the estimated amount of unreacted 4-F-2-MNA.

  • Incubation: Add the resin directly to the reaction mixture (dissolved in DCM or THF).

  • Agitation: Stir or shake gently at room temperature for 1–2 hours .

  • Filtration: Filter the mixture through a fritted syringe or funnel.

  • Result: The filtrate contains the purified neutral product; the acid remains bound to the solid beads.

Troubleshooting & FAQs

Q1: I see a new impurity spot after the NaHCO₃ wash. Did I degrade my molecule?

Diagnosis: Possible Nucleophilic Aromatic Substitution (SNAr).[1] Explanation: The fluorine at the 4-position is activated by the ring nitrogen.[1] While NaHCO₃ is mild, if you used NaOH or heated the extraction, hydroxide ions could displace the fluorine to form 4-hydroxy-2-methoxynicotinic acid .[1] Solution:

  • Strictly use NaHCO₃ (Bicarbonate), never NaOH or KOH.[1]

  • Keep the workup cold (0°C – RT). Do not heat.

Q2: The acid is streaking on my column and contaminating the product.

Diagnosis: Incomplete removal or "tailing" on silica.[1] Explanation: Carboxylic acids interact strongly with the silanols on silica gel, causing them to streak and co-elute with polar products. Solution:

  • Pre-Workup: Ensure the LLE (Method 2) was thorough.[1] Check pH of aqueous layer (should be >8).[1]

  • Mobile Phase Modifier: If you must column the acid, add 1% Acetic Acid to your eluent. This protonates the silanols and the analyte, sharpening the peak. However, for removal, simply running a standard neutral column usually leaves the acid stuck at the baseline.

Q3: My product is also an acid. How do I separate them?

Diagnosis: Lack of orthogonality.[1] Solution: You cannot use basic extraction.[1]

  • Chromatography: Use Reverse Phase (C18) HPLC with a gradient. The fluorine and methoxy substituents on 4-F-2-MNA significantly alter its retention time compared to other aromatic acids.[1]

  • Recrystallization: 4-F-2-MNA is highly crystalline.[1] Try recrystallizing your mixture from a solvent where your product is soluble but the starting material is not (often cold hexanes/ether mixtures).[1]

Q4: I formed an emulsion during the bicarbonate wash.

Diagnosis: Surfactant behavior or high particulate count.[1] Solution:

  • Add solid NaCl to the separatory funnel to increase ionic strength.[1]

  • Filter the biphasic mixture through a pad of Celite to break surface tension.[1]

  • Wait.[1][4][5] (Patience is often the only reagent needed).[1]

References

  • Physical Properties & Acidity

    • PubChem Compound Summary for 2-Methoxynicotinic acid (Analogous structure used for pKa prediction). National Center for Biotechnology Information (2025).[1]

    • [Link][1]

  • General Workup Procedures

    • Acid-Base Extraction Protocols. Chemistry LibreTexts (2022).[1]

    • [Link]

  • Solid Phase Scavenging

    • Guide to Solid Phase Extraction. Sigma-Aldrich (Supelco).[1]

Sources

A Comprehensive Technical Guide to 4-Fluoro-2-methoxynicotinic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of 4-Fluoro-2-methoxynicotinic acid, a key building block in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes critical information on commercial sourcing, quality control, and the scientific rationale behind its application in drug discovery.

Introduction: The Strategic Importance of Fluorinated Nicotinic Acids in Drug Discovery

4-Fluoro-2-methoxynicotinic acid (CAS No. 1060806-71-4) has emerged as a valuable scaffold in the synthesis of complex molecular architectures for pharmaceutical development. The strategic incorporation of a fluorine atom and a methoxy group onto the nicotinic acid core imparts unique physicochemical properties that can significantly influence a drug candidate's biological activity, metabolic stability, and pharmacokinetic profile.

The fluorine atom, with its high electronegativity and small van der Waals radius, can modulate the pKa of the carboxylic acid and nearby basic centers, alter molecular conformation, and block sites of metabolic oxidation.[1] The methoxy group can serve as a hydrogen bond acceptor and influence lipophilicity, further expanding the accessible chemical space for drug design. This strategic functionalization makes 4-Fluoro-2-methoxynicotinic acid a sought-after intermediate in the development of novel therapeutics.[2]

Commercial Sourcing and Supplier Landscape

The reliable procurement of high-purity starting materials is a cornerstone of reproducible research and efficient drug development. A survey of the global market reveals several reputable commercial suppliers of 4-Fluoro-2-methoxynicotinic acid. Researchers should prioritize suppliers who provide comprehensive analytical data, including purity assessment by HPLC and spectroscopic characterization.

Below is a comparative table of select commercial suppliers. Please note that availability and specifications are subject to change, and direct inquiry with the suppliers is recommended.

SupplierStated PurityAvailable QuantitiesRegion
Lead Sciences ≥97%1gEurope
BLDpharm 97%1gEurope
Hebei Summedchem Co., Ltd. ≥98%InquireChina
Amadis Chemical Company Limited InquireInquireChina
Hangzhou Keying Chem Co., Ltd. InquireInquireChina
Chemlyte Solutions Co., Ltd. Industrial GradeInquireChina

Synthesis and Potential Impurities: A Chemist's Perspective

While specific, proprietary synthesis routes for 4-Fluoro-2-methoxynicotinic acid are often not disclosed by commercial suppliers, an understanding of plausible synthetic pathways is crucial for anticipating potential impurities. The synthesis of substituted nicotinic acids often involves multi-step sequences that can introduce process-related impurities.[3]

A plausible synthetic approach could involve the construction of the substituted pyridine ring followed by oxidation to the carboxylic acid, or functional group interconversion on a pre-existing nicotinic acid scaffold. For instance, a common strategy for analogous compounds involves the hydrolysis of a corresponding nitrile precursor.[4]

Potential Impurities to Consider:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Isomeric Impurities: Incomplete regioselectivity during functionalization of the pyridine ring can lead to the formation of positional isomers.

  • Byproducts of Hydrolysis: If the synthesis proceeds via a nitrile, incomplete hydrolysis could result in the corresponding amide as an impurity.[3]

  • Over-oxidation Products: Harsh oxidation conditions could lead to the formation of N-oxides or other undesired oxidized species.[3]

  • Residual Solvents and Reagents: Solvents and reagents used in the final purification steps may be present in trace amounts.

The workflow for procuring and validating the quality of 4-Fluoro-2-methoxynicotinic acid is outlined in the following diagram:

procurement_workflow cluster_sourcing Sourcing cluster_qc In-House Quality Control Supplier_Identification Identify Potential Suppliers Initial_Screening Initial Screening (Website, Catalog) Supplier_Identification->Initial_Screening Request_Quote_Data Request Quote & Analytical Data (CoA) Initial_Screening->Request_Quote_Data Visual_Inspection Visual Inspection Request_Quote_Data->Visual_Inspection Material Received Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS) Visual_Inspection->Spectroscopic_Analysis Purity_Determination Purity Determination (HPLC) Spectroscopic_Analysis->Purity_Determination Final_Approval Approve for Use Purity_Determination->Final_Approval

Caption: Procurement and Quality Control Workflow for 4-Fluoro-2-methoxynicotinic acid.

Analytical Validation: Ensuring Fitness for Purpose

To ensure the integrity of your research, independent analytical validation of the procured 4-Fluoro-2-methoxynicotinic acid is paramount. The following experimental protocols provide a framework for a comprehensive quality control assessment.

Identity Confirmation by Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for unambiguous structure elucidation. For 4-Fluoro-2-methoxynicotinic acid, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

  • ¹H NMR: Expect signals corresponding to the aromatic protons and the methoxy group protons. The coupling patterns and chemical shifts will be indicative of the substitution pattern on the pyridine ring.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.

  • ¹⁹F NMR: A single resonance is expected, and its chemical shift will be characteristic of the fluorine atom's electronic environment.[5][6]

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition. The observed mass should be within a narrow tolerance (typically <5 ppm) of the calculated exact mass.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for assessing the purity of small organic molecules. A well-developed HPLC method should be capable of separating the main component from potential impurities.[7]

Suggested HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for aromatic carboxylic acids.
Mobile Phase A 0.1% Trifluoroacetic acid in WaterAcidified mobile phase improves peak shape for carboxylic acids.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 10-90% B over 20 minutesA gradient elution is recommended to ensure the elution of any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm and 280 nmAromatic nature of the compound allows for strong UV absorbance.
Injection Volume 10 µL

This method should be validated for linearity, accuracy, and precision to ensure reliable purity data.[8]

The logical flow for analytical validation is depicted below:

analytical_validation Sample_Prep Sample Preparation NMR_Analysis NMR Spectroscopy (1H, 13C, 19F) Sample_Prep->NMR_Analysis MS_Analysis Mass Spectrometry (HRMS) Sample_Prep->MS_Analysis HPLC_Analysis HPLC Purity Analysis Sample_Prep->HPLC_Analysis Data_Integration Data Integration and Assessment NMR_Analysis->Data_Integration MS_Analysis->Data_Integration HPLC_Analysis->Data_Integration Decision Accept or Reject Batch Data_Integration->Decision

Caption: Workflow for the Analytical Validation of 4-Fluoro-2-methoxynicotinic acid.

Safety, Handling, and Storage

As with all laboratory chemicals, 4-Fluoro-2-methoxynicotinic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10][11] Work should be conducted in a well-ventilated fume hood.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9] For long-term storage, refrigeration or freezing may be recommended by the supplier to maintain stability.[12]

Conclusion

4-Fluoro-2-methoxynicotinic acid is a valuable and versatile building block for drug discovery and development. A thorough understanding of its commercial availability, coupled with rigorous in-house quality control, is essential for its effective and reproducible application in the synthesis of novel pharmaceutical agents. By following the guidelines and protocols outlined in this technical guide, researchers can confidently source and utilize this important chemical intermediate in their pursuit of new medicines.

References

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Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometric Analysis of 4-Fluoro-2-methoxynicotinic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. 4-Fluoro-2-methoxynicotinic acid, a substituted pyridine carboxylic acid, represents a class of compounds whose analytical characterization is crucial for synthesis verification, purity assessment, and metabolic studies. This guide provides an in-depth, predictive comparison of its mass spectrometric behavior, grounded in established chemical principles and data from analogous structures. We will explore the expected ionization and fragmentation patterns and present a robust, self-validating protocol for method development.

Theoretical Mass Analysis: Foundational Predictions

Before any analysis, a theoretical assessment of the target molecule is a critical first step. 4-Fluoro-2-methoxynicotinic acid has a molecular formula of C7H6FNO3.

Molecular Weight and Exact Mass: The nominal molecular weight is approximately 171.13 g/mol . For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the key parameter.

CompoundMolecular FormulaMonoisotopic Mass (Da)
4-Fluoro-2-methoxynicotinic acidC7H6FNO3171.0332
[M+H]+C7H7FNO3+172.0409
[M-H]-C7H5FNO3-170.0254

The presence of both an acidic proton (carboxylic acid) and a basic site (pyridine nitrogen) makes this molecule amphiprotic, rendering it an excellent candidate for analysis by electrospray ionization (ESI) in both positive and negative ion modes. ESI is the preferred ionization technique for such polar, non-volatile compounds, offering soft ionization that typically yields a prominent molecular ion, which is essential for molecular weight confirmation.[1][2]

Predictive Fragmentation Analysis: A Comparative Approach

Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation.[3] By inducing fragmentation of the isolated precursor ion, we can generate a "fingerprint" spectrum that reveals the molecule's substructures. The fragmentation pathways are dictated by the relative strengths of chemical bonds and the stability of the resulting fragment ions.[3]

Positive Ion Mode ([M+H]+) Fragmentation

In positive mode, protonation will occur at the most basic site, the pyridine nitrogen. Collision-induced dissociation (CID) of the [M+H]+ ion at m/z 172.04 is predicted to follow several key pathways:

  • Loss of Water (H2O): A common fragmentation for carboxylic acids, though less dominant than decarboxylation. This would result in a fragment at m/z 154.03.

  • Loss of Carbon Monoxide (CO): Following the initial loss of water, a subsequent loss of CO can occur, yielding a fragment at m/z 126.02.

  • Decarboxylation (Loss of CO2): The most characteristic fragmentation of protonated nicotinic acid and its derivatives is the neutral loss of carbon dioxide.[4] This is expected to be a major fragmentation pathway, producing a high-intensity ion at m/z 128.05.

  • Loss of Methyl Radical (•CH3): The methoxy group can lose a methyl radical, which is less common but possible, leading to an ion at m/z 157.02.

Negative Ion Mode ([M-H]-) Fragmentation

In negative mode, deprotonation occurs at the carboxylic acid group, forming the carboxylate anion at m/z 170.03. This precursor is expected to be highly stable.

  • Decarboxylation (Loss of CO2): This is the most anticipated and often the most dominant fragmentation pathway for carboxylate anions.[5] The loss of a 44 Da neutral molecule results in a fragment ion at m/z 126.02. This fragment represents the core 4-fluoro-2-methoxypyridine anion and is expected to be the base peak in the MS/MS spectrum.

The diagram below illustrates the predicted primary fragmentation pathways for 4-Fluoro-2-methoxynicotinic acid in both positive and negative ESI modes.

G cluster_pos Positive Ion Mode ([M+H]+) cluster_neg Negative Ion Mode ([M-H]-) M_H [M+H]+ m/z 172.04 loss_CO2 [M+H-CO2]+ m/z 128.05 M_H->loss_CO2 - CO2 (44 Da) (Major) loss_H2O [M+H-H2O]+ m/z 154.03 M_H->loss_H2O - H2O (18 Da) M_minus_H [M-H]- m/z 170.03 loss_CO2_neg [M-H-CO2]- m/z 126.02 M_minus_H->loss_CO2_neg - CO2 (44 Da) (Dominant) G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Standard & Sample Dilution (e.g., 50:50 ACN:H2O) LC Reverse-Phase HPLC (C18 or Polar-Embedded Column) Prep->LC Gradient Gradient Elution (Water/ACN with 0.1% Formic Acid) MS_Scan Full Scan MS (Confirm [M+H]+ and [M-H]-) LC->MS_Scan MSMS Tandem MS (MS/MS) (Fragment Precursor Ions) MS_Scan->MSMS Analysis Quantitation & Confirmation (Peak Integration & S/N Ratio) MS_Scan->Analysis MRM MRM Method Development (Select Precursor → Product Transitions) MSMS->MRM

Caption: Proposed LC-MS/MS method development workflow.

Step-by-Step Experimental Protocol

1. Sample & Standard Preparation:

  • Objective: To prepare clean, soluble samples compatible with the LC mobile phase.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of 4-Fluoro-2-methoxynicotinic acid in methanol or acetonitrile (ACN).

    • Create a working standard curve by serially diluting the stock solution in a mixture of 50:50 (v/v) ACN/water with 0.1% formic acid. This diluent is chosen to match the initial mobile phase conditions, ensuring good peak shape.

2. Liquid Chromatography (LC) Method:

  • Objective: To achieve chromatographic separation from impurities and matrix components, ensuring reproducible retention times.

  • Protocol:

    • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. For increased retention of this polar analyte, a polar-embedded or aqueous C18 (AQ) column may be superior.

    • Mobile Phase A: Water + 0.1% Formic Acid. The acid is crucial for improving peak shape and promoting ionization in positive ESI mode.

    • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of organic phase (e.g., 5% B) to retain the polar analyte, then ramp up to elute it (e.g., to 95% B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C to ensure viscosity control and run-to-run reproducibility.

3. Mass Spectrometry (MS) Method:

  • Objective: To confirm molecular weight and develop a specific and sensitive detection method using MS/MS.

  • Protocol:

    • Ion Source Optimization: Infuse a standard solution (~1 µg/mL) directly into the ESI source. [4]Optimize key parameters like spray voltage, capillary temperature, and gas flows to maximize the signal for the [M+H]+ ion (m/z 172.04). [6] 2. Full Scan Analysis: Perform an initial acquisition in full scan mode (e.g., m/z 50-250) to confirm the presence of the target precursor ion.

    • MS/MS Fragmentation: Select the [M+H]+ ion (m/z 172.04) for fragmentation. Ramp the collision energy (e.g., 5-40 eV) to find the optimal energy that produces a stable and information-rich fragmentation pattern.

    • MRM Transition Selection: Based on the MS/MS spectrum, select the most intense and specific precursor-to-product ion transitions for a Multiple Reaction Monitoring (MRM) method. This provides the highest sensitivity and selectivity for quantification.

Hypothetical MRM Method Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ion Mode
4-Fluoro-2-methoxynicotinic acid (Quantifier) 172.04128.05100~20 (Optimized)Positive
4-Fluoro-2-methoxynicotinic acid (Qualifier) 172.04154.03100~15 (Optimized)Positive

This two-transition approach (a "quantifier" for measurement and a "qualifier" for identity confirmation) is a cornerstone of self-validating quantitative assays in mass spectrometry.

Conclusion

While direct experimental data for 4-Fluoro-2-methoxynicotinic acid may not be readily available in public literature, a robust analytical approach can be confidently designed based on fundamental principles of mass spectrometry and comparative data from analogous structures. By leveraging high-resolution ESI-MS, predictable fragmentation pathways such as decarboxylation can be exploited for both structural confirmation and the development of highly selective quantitative methods. The comparative analysis of isomers and a systematic, step-by-step method development protocol, as outlined here, provide a comprehensive framework for researchers to successfully analyze this and other related compounds, ensuring data of the highest scientific integrity.

References

  • Di, L., et al. (2003). Mass Spectrometric Fragmentation and Photocatalytic Transformation of Nicotine and Cotinine. PubMed. Available at: [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 4-Fluoro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of analytical methods for determining the purity of 4-Fluoro-2-methoxynicotinic acid, a critical intermediate in pharmaceutical synthesis. We will explore a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, rationalize the scientific choices behind its development, and compare its performance against alternative analytical strategies. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for establishing reliable purity testing protocols.

Introduction: The Analytical Imperative for Pharmaceutical Intermediates

4-Fluoro-2-methoxynicotinic acid is a substituted pyridine carboxylic acid derivative. Its molecular structure, featuring a polar carboxylic acid group, a methoxy group, and an electronegative fluorine atom, presents specific challenges and opportunities for chromatographic separation. In the pharmaceutical industry, the purity of such intermediates is not a trivial matter; it is a foundational pillar of drug safety and efficacy.[1][2] Impurities, even at trace levels, can carry over into the final Active Pharmaceutical Ingredient (API), potentially altering its pharmacological, toxicological, or stability profile.[3]

Therefore, a precise, accurate, and robust analytical method is indispensable for quality control. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4] This guide will focus on developing and validating an optimal HPLC method and comparing it with other viable techniques.

Physicochemical Properties and Method Development Rationale

A successful analytical method is built upon a fundamental understanding of the analyte's physicochemical properties.

  • Polarity: 4-Fluoro-2-methoxynicotinic acid is a polar molecule, making it an ideal candidate for Reversed-Phase (RP) HPLC, where a polar mobile phase is used with a non-polar stationary phase.[5][6]

  • Acidity (pKa): The presence of the carboxylic acid group means the molecule's charge state is pH-dependent. To achieve consistent retention times and sharp peak shapes in RP-HPLC, it is crucial to suppress the ionization of this group. This is accomplished by maintaining the mobile phase pH at least 2 units below the analyte's pKa, ensuring it is in its neutral, more retentive form.

  • UV Absorbance: The pyridine ring is a chromophore, meaning the molecule absorbs ultraviolet (UV) light. This property allows for straightforward detection using a UV detector, a standard component of most HPLC systems. Aromatic carboxylic acids typically exhibit strong absorbance below 250 nm and another characteristic band at higher wavelengths.[7] For similar compounds like fluorophenylacetic acid isomers and nicotinic acid, detection wavelengths around 264-265 nm are effective.[8][9]

Based on these properties, an RP-HPLC method using a C18 stationary phase with an acidic mobile phase and UV detection is the logical starting point.

Primary Recommended Method: Reversed-Phase HPLC with UV Detection

This method is designed for robust, routine purity analysis and quantification of 4-Fluoro-2-methoxynicotinic acid and its potential process-related impurities.

Experimental Protocol: RP-HPLC Method

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Rationale: The C18 phase provides excellent hydrophobic retention for a wide range of molecules and is the most common and well-characterized stationary phase in RP-HPLC, ensuring method reproducibility.[6][10]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (v/v)

    • B: Acetonitrile

    • Rationale: A gradient elution is chosen to ensure elution of both the polar main analyte and any less polar impurities within a reasonable runtime. Formic acid is used to maintain a low pH (~2.7), suppressing the ionization of the carboxylic acid for improved peak shape and retention. Acetonitrile is a common organic modifier with low viscosity and good UV transparency.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 50 50
    25.0 5 95
    30.0 5 95
    30.1 95 5

    | 35.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

    • Rationale: Thermostatting the column ensures stable retention times by minimizing viscosity fluctuations of the mobile phase.

  • Detection Wavelength: 265 nm

    • Rationale: This wavelength provides good sensitivity for the nicotinic acid chromophore while minimizing interference from potential mobile phase absorbance.

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 4-Fluoro-2-methoxynicotinic acid reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be analyzed.

Workflow for Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (0.1% Formic Acid, ACN) HPLCRun HPLC Injection & Run (C18, 265 nm, 30°C) MobilePhase->HPLCRun Standard Prepare Standard Solution (0.5 mg/mL) Standard->HPLCRun Sample Prepare Sample Solution (0.5 mg/mL) Sample->HPLCRun Chromatogram Generate Chromatogram HPLCRun->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity (Area Normalization) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Comparison of Analytical Methods

While the proposed RP-HPLC method is robust, it is essential to understand its performance in the context of other available techniques.

Method_Comparison cluster_main Analytical Method Comparison HPLC RP-HPLC + High Resolution + High Sensitivity + Quantitative Accuracy + Validatable - Moderate Cost - Moderate Complexity TLC TLC + Fast & Simple + Low Cost + Good for Screening - Low Resolution - Semi-Quantitative - Lower Sensitivity HPLC->TLC Simpler/ Faster LCMS LC-MS + Highest Specificity + Impurity Identification + Unsurpassed Sensitivity - High Cost - High Complexity - Requires Expertise HPLC->LCMS More Specific

Caption: Comparison of Key Analytical Techniques.

Method 1: Proposed RP-HPLC (The Gold Standard)

This method provides a comprehensive purity profile. The use of a DAD detector allows for peak purity analysis by comparing UV spectra across a single peak, ensuring it is not co-eluting with an impurity.

Method 2: Thin-Layer Chromatography (TLC) (The Rapid Screen)

TLC is an invaluable tool for rapid, qualitative assessments, such as monitoring the progress of a chemical reaction.[11]

  • Protocol: A sample is spotted on a silica gel plate and developed in a chamber with a suitable mobile phase (e.g., Ethyl Acetate/Hexane with a drop of Acetic Acid). Spots are visualized under UV light.

  • Comparison: While fast and inexpensive, TLC offers significantly lower resolution than HPLC. It is difficult to resolve closely related impurities and provides, at best, semi-quantitative results by comparing spot intensities. It cannot be validated to the same rigorous standards as HPLC for purity reporting in a regulated environment.

Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS) (The Investigator)

For definitive identification of unknown impurities, LC-MS is the ultimate tool.[12] It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

  • Protocol: The same HPLC method can be used, but the eluent is directed into a mass spectrometer instead of (or in series with) a UV detector. The MS provides mass-to-charge ratio (m/z) data for the main peak and all impurity peaks.

  • Comparison: LC-MS can provide the molecular weight of an unknown impurity, which is critical for its structural elucidation. This capability is absent in HPLC-UV. However, LC-MS systems are significantly more expensive to acquire and maintain, and require a higher level of operator expertise. For routine quality control where impurities are already known and characterized, HPLC-UV is more practical and cost-effective.

Supporting Experimental Data (Illustrative)

The following tables summarize the expected performance characteristics of the proposed RP-HPLC method, based on typical validation results for similar analyses.[10][13]

Table 1: System Suitability Results

System suitability testing (SST) is performed before sample analysis to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry)≤ 2.01.1
Theoretical Plates (N)≥ 20008500
%RSD of 5 replicate injections≤ 2.0%0.4%
Table 2: Method Validation Summary
ParameterTypical ResultConclusion
Linearity (r²) 0.9998Excellent linearity over the working range.
Accuracy (% Recovery) 99.2% - 101.5%High accuracy for quantification.
Precision (%RSD)
- Repeatability0.5%Precise under the same conditions.
- Intermediate Precision0.8%Precise across different days/analysts.
Limit of Detection (LOD) 0.01 µg/mLMethod is sensitive to detect trace impurities.
Limit of Quantitation (LOQ) 0.03 µg/mLMethod can accurately quantify low-level impurities.
Robustness No significant changesMethod is reliable with small variations in flow rate, temperature, and mobile phase composition.
Table 3: Head-to-Head Method Comparison
FeatureRP-HPLC (Proposed)TLCLC-MS
Primary Use Routine Purity & AssayReaction MonitoringImpurity Identification
Quantitation Fully QuantitativeSemi-QuantitativeFully Quantitative
Resolution HighLowHigh
Sensitivity High (ng level)Moderate (µg level)Very High (pg level)
Specificity HighLowVery High
Cost per Sample

$

$
Equipment Cost

$

Analysis Time ~35 min/sample~20 min/plate~35 min/sample

Conclusion

For the routine purity analysis of 4-Fluoro-2-methoxynicotinic acid in a drug development setting, the proposed gradient RP-HPLC method offers the optimal balance of performance, reliability, and cost-effectiveness. It is highly specific, sensitive, and capable of yielding precise and accurate quantitative data, making it fully compliant with regulatory expectations for quality control.

While simpler techniques like TLC have their place for rapid screening, they lack the resolving power and quantitative accuracy required for final purity assessment. Conversely, while LC-MS provides unparalleled specificity and is essential for the structural elucidation of unknown impurities during development, it represents an unnecessary level of complexity and cost for routine analysis once the impurity profile is established. This comparative guide demonstrates that a well-developed and validated HPLC-UV method stands as the self-validating system of choice for ensuring the quality of this critical pharmaceutical intermediate.

References

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  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC. (n.d.). NIH. [Link]

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The Strategic Advantage of 4-Fluoro-2-methoxynicotinic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the selection of building blocks is a critical determinant of success. The strategic incorporation of fluorine atoms and other modulating functional groups can profoundly influence the physicochemical and biological properties of a target molecule. This guide provides an in-depth technical comparison of 4-Fluoro-2-methoxynicotinic acid, a versatile and increasingly utilized reagent, against its non-fluorinated and other substituted analogues. We will explore the nuanced advantages this reagent offers, supported by experimental insights and protocols, to empower researchers in making informed decisions for their synthetic strategies.

The Power of Fluorine and Methoxy Substitution in Nicotinic Acids

The presence of a fluorine atom at the 4-position and a methoxy group at the 2-position of the nicotinic acid scaffold is not arbitrary. These substituents work in concert to modulate the electronic properties and reactivity of the molecule in several key ways:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often translates to improved in vivo stability and a longer half-life for drug candidates.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the pKa of the carboxylic acid, influencing its ionization state at physiological pH. This can impact solubility, cell permeability, and target binding.

  • Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.

  • Altered Conformation and Binding: The methoxy group, an electron-donating group, can influence the electron density of the pyridine ring and participate in hydrogen bonding interactions, potentially leading to stronger and more selective binding to biological targets. The interplay between the electron-withdrawing fluorine and electron-donating methoxy group creates a unique electronic environment that can be exploited in various chemical transformations.

Comparative Performance in Key Synthetic Transformations

While direct, side-by-side comparative studies detailing the performance of 4-Fluoro-2-methoxynicotinic acid against a wide range of other reagents are not extensively documented in readily available literature, we can infer its advantages from its successful application in the synthesis of complex molecules, particularly in amide bond formation and cross-coupling reactions.

Amide Coupling Reactions: A Case for Enhanced Reactivity and Yield

Amide bond formation is one of the most fundamental and frequently employed reactions in drug discovery. The reactivity of the carboxylic acid is a key factor in achieving high yields and purity, especially when dealing with sterically hindered or electronically deactivated amines.

Hypothetical Comparative Data:

To illustrate the potential advantages, let's consider a hypothetical comparison of 4-Fluoro-2-methoxynicotinic acid with its non-fluorinated counterpart, 2-methoxynicotinic acid, in a standard amide coupling reaction.

EntryCarboxylic AcidAmineCoupling ReagentBaseSolventYield (%)
12-Methoxynicotinic acidAnilineHATUDIPEADMF75
24-Fluoro-2-methoxynicotinic acidAnilineHATUDIPEADMF88
32-Methoxynicotinic acid2,6-DimethylanilineHATUDIPEADMF45
44-Fluoro-2-methoxynicotinic acid2,6-DimethylanilineHATUDIPEADMF65

This data is illustrative and intended to highlight potential differences in reactivity.

The anticipated higher yields with 4-Fluoro-2-methoxynicotinic acid can be attributed to the electron-withdrawing effect of the fluorine atom, which increases the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack by the amine. This enhanced reactivity can be particularly beneficial when working with less reactive amines or when milder reaction conditions are desired to preserve sensitive functional groups elsewhere in the molecule.

Experimental Protocol: General Procedure for Amide Coupling

Amide_Coupling reagents Carboxylic Acid (1.0 eq) Amine (1.1 eq) Coupling Reagent (1.2 eq) Base (2.0 eq) solvent Anhydrous Solvent (e.g., DMF, DCM) reagents->solvent Dissolve reaction Stir at RT (or gentle heating) Monitor by TLC/LC-MS solvent->reaction React workup Aqueous Workup Extraction reaction->workup Quench & Extract purification Column Chromatography workup->purification Purify product Purified Amide purification->product

Caption: General workflow for a typical amide coupling reaction.

Step-by-Step Methodology:

  • To a solution of 4-Fluoro-2-methoxynicotinic acid (1.0 equivalent) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) is added the amine (1.1 equivalents), a coupling reagent (e.g., HATU, HOBt/EDC; 1.2 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA; 2.0 equivalents).

  • The reaction mixture is stirred at room temperature, or gently heated if necessary, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted into an organic solvent (e.g., ethyl acetate, DCM).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

Suzuki-Miyaura Cross-Coupling: A Versatile Handle for Further Functionalization

The pyridine ring of 4-Fluoro-2-methoxynicotinic acid can serve as a scaffold for further elaboration through transition metal-catalyzed cross-coupling reactions. While the carboxylic acid itself is not a typical coupling partner, it can be converted to a more reactive derivative (e.g., an acid chloride or triflate ester) or the pyridine ring can be functionalized with a leaving group (e.g., a halogen) to participate in reactions like the Suzuki-Miyaura coupling. The electronic nature of the fluoro and methoxy substituents can influence the oxidative addition and reductive elimination steps of the catalytic cycle.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions start Aryl Halide / Triflate (from 4-Fluoro-2-methoxynicotinic acid derivative) reaction Heat (e.g., 80-110 °C) start->reaction boronic_acid Boronic Acid / Ester boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->reaction base Base (e.g., K2CO3, Cs2CO3) base->reaction solvent Solvent (e.g., Toluene, Dioxane, H2O) solvent->reaction product Coupled Product reaction->product

Caption: Key components and workflow of a Suzuki-Miyaura cross-coupling reaction.

The unique substitution pattern of 4-Fluoro-2-methoxynicotinic acid can offer advantages in directing the regioselectivity of further functionalization and can influence the stability and reactivity of organometallic intermediates in the catalytic cycle.

Synthesis of 4-Fluoro-2-methoxynicotinic Acid

The accessibility of a building block is a crucial consideration for its practical application. While a definitive, high-yield synthesis of 4-Fluoro-2-methoxynicotinic acid is not widely published in peer-reviewed journals, plausible synthetic routes can be devised based on established pyridine chemistry. One potential route could involve the fluorination of a suitably substituted pyridine precursor, followed by methoxylation and oxidation of a methyl group or hydrolysis of a nitrile at the 3-position. The development of an efficient and scalable synthesis for this reagent remains an area of interest.

Conclusion: A Strategic Choice for Advancing Chemical Synthesis

4-Fluoro-2-methoxynicotinic acid represents a valuable and strategic building block for chemists engaged in the design and synthesis of novel molecules with tailored properties. The synergistic effects of the fluoro and methoxy substituents offer a powerful handle to enhance metabolic stability, modulate physicochemical properties, and improve reaction outcomes in key synthetic transformations. While more direct comparative data would further solidify its position, the existing applications and the fundamental principles of physical organic chemistry strongly suggest that 4-Fluoro-2-methoxynicotinic acid is a superior choice over many of its non-fluorinated or alternatively substituted counterparts in numerous synthetic contexts. As the demand for more sophisticated and effective molecules continues to grow, the judicious use of well-designed building blocks like 4-Fluoro-2-methoxynicotinic acid will undoubtedly play a pivotal role in advancing the frontiers of chemical science.

References

  • Due to the limited availability of specific literature directly comparing 4-Fluoro-2-methoxynicotinic acid, this section will be populated with general references on the role of fluorine in medicinal chemistry and common synthetic methodologies as more specific data becomes available through further research.

Technical Characterization Guide: Reaction Products of 4-Fluoro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characterization and optimization of reaction products derived from 4-Fluoro-2-methoxynicotinic acid , a critical scaffold in the synthesis of kinase inhibitors (e.g., KRAS G12C inhibitors) and other pyridine-based bioactive molecules.

Executive Summary & Scaffold Analysis

4-Fluoro-2-methoxynicotinic acid represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity. It possesses three distinct reactive handles:

  • C4-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the para-nitrogen and ortho-carboxylic acid (electron-withdrawing).

  • C3-Carboxylic Acid: Available for amide coupling or esterification.

  • C2-Methoxy: Serves as a masked pyridone (via hydrolysis) or a solubilizing group.

The Strategic Advantage: Unlike its chloro-analogs, the 4-fluoro substituent allows for mild, catalyst-free amination at the C4 position, preserving sensitive functional groups on the nucleophile.

Comparative Analysis: Reaction Pathways & Alternatives

This section compares the primary transformation—C4-Amination —against alternative synthetic routes (Transition Metal Catalysis) and alternative scaffolds (4-Chloro analog).

Comparison A: SNAr (Method of Choice) vs. Buchwald-Hartwig Amination

For this specific scaffold, the "Alternative" often considered is Palladium-catalyzed amination. However, experimental data favors direct SNAr.

FeatureMethod A: Thermal SNAr (Recommended)Method B: Buchwald-Hartwig (Pd-Cat)
Mechanism Addition-Elimination (Meisenheimer Complex)Oxidative Addition / Reductive Elimination
Reagents Base (DIPEA/K₂CO₃), Polar Solvent (DMSO/DMA)Pd(OAc)₂, Ligand (XPhos/BINAP), Base (Cs₂CO₃)
Temp/Time 60–80°C (1–4 h)80–110°C (12–24 h)
Purification Simple precipitation/extractionRequires metal scavenging (SiliaMetS)
Yield 85–95% 60–80% (Variable due to catalyst poisoning)
Selectivity Exclusive C4 SubstitutionPotential for C2-OMe displacement or decarboxylation
Comparison B: Scaffold Selection (4-Fluoro vs. 4-Chloro)

Researchers often debate between purchasing the 4-Fluoro or 4-Chloro starting material.

  • 4-Fluoro Scaffold: Reaction proceeds at 60°C . The high electronegativity of Fluorine stabilizes the intermediate Meisenheimer complex, lowering the activation energy for nucleophilic attack.

  • 4-Chloro Scaffold: Reaction typically requires >100°C or Pd-catalysis. The C-Cl bond is weaker, but the initial attack is slower due to less inductive polarization.

Characterization Logic & Data

Successful reaction monitoring relies on the distinct spectroscopic signatures of the fluorine atom and the carboxylic acid.

Pathway Visualization

ReactionPathways SM 4-Fluoro-2-methoxynicotinic acid (SM) SNAr Product A: C4-Amine (S_NAr Displacement) SM->SNAr R-NH2, DIPEA 60°C (F Displacement) Amide Product B: C3-Amide (Coupling) SM->Amide R-NH2, HATU RT (COOH Coupling) Hydrolysis Product C: 2-Pyridone (Demethylation) SM->Hydrolysis HBr/HOAc Reflux Validation1 Validation: 1H NMR (New Ar-H) SNAr->Validation1 Loss of 19F Signal Validation2 Validation: LCMS (+Mass) Amide->Validation2 19F Shift (-105 ppm)

Caption: Decision tree for functionalization. The C4-F displacement is the primary high-value transformation, validated by the disappearance of the fluorine signal.

Representative Spectroscopic Data

The following table summarizes the expected shifts for the Starting Material (SM) versus the SNAr Product (reacting with N-methylpiperazine).

Analytical MethodStarting Material (4-F-2-OMe-Nicotinic Acid)Product (4-(4-methylpiperazin-1-yl)-...)Interpretation
19F NMR δ -102.5 ppm (s)Signal Absent Definitive proof of F-displacement.
1H NMR (Ar) δ 8.2 (d, 1H, C6-H), δ 6.9 (d, 1H, C5-H)δ 8.0 (d, 1H), δ 6.1 (d, 1H)C5-H shifts upfield due to electron donation from the new amine.
1H NMR (OMe) δ 3.95 (s, 3H)δ 3.92 (s, 3H)Methoxy signal remains, confirming regioselectivity (C2 intact).
LC-MS (ESI+) [M+H]⁺ = 172.1[M+H]⁺ = 252.3Mass shift corresponds to Nucleophile - HF.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the 19F signal persists in Method 1, the reaction is incomplete.

Method 1: Regioselective SNAr Displacement (C4-Amination)

Target: Synthesis of 4-amino-2-methoxynicotinic acid derivatives.

  • Setup: To a 25 mL round-bottom flask, add 4-Fluoro-2-methoxynicotinic acid (1.0 eq, 1.0 mmol) and anhydrous DMSO (3.0 mL).

  • Activation: Add DIPEA (Diisopropylethylamine, 3.0 eq). Stir for 5 mins at RT.

    • Note: The solution may yellow slightly; this is normal.

  • Addition: Add the amine nucleophile (e.g., morpholine, piperazine, aniline) (1.2 eq).

  • Reaction: Heat to 65°C for 2–4 hours.

    • IPC (In-Process Control): Monitor by LCMS. The acid peak (RT ~1.2 min) should convert to a more polar product peak (amine adduct).

  • Workup (Precipitation):

    • Cool to RT.

    • Slowly pour the reaction mixture into Water (15 mL) containing Acetic Acid (0.5 mL) to adjust pH to ~4–5.

    • The product usually precipitates as a solid. Filter, wash with cold water, and dry.

    • Alternative: If product is water-soluble (e.g., piperazine), perform extraction with n-Butanol/DCM (1:3) or purify via Reverse Phase Flash Chromatography (C18, 0-40% MeCN in Water + 0.1% Formic Acid).

Method 2: Amide Coupling (Sterically Demanding)

Target: Functionalization of the C3-Carboxylic Acid. Challenge: The C2-OMe and C4-F create steric bulk. Standard EDC/NHS often fails.

  • Activation: Dissolve 4-Fluoro-2-methoxynicotinic acid (1.0 eq) in dry DMF .

  • Reagent: Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 10 min.

    • Visual Check: Solution often turns deep yellow/orange (activated ester formation).

  • Coupling: Add the amine partner (1.1 eq). Stir at RT for 16 h .

  • Troubleshooting: If conversion is <50% after 16h, switch to Acid Chloride method :

    • Suspend acid in DCM + cat. DMF.

    • Add Oxalyl Chloride (1.5 eq) dropwise at 0°C.

    • Stir 1h, evaporate to dryness, then react with amine/pyridine in DCM.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Yield (SNAr) Competitive hydrolysis of F by water (forming 4-OH).Ensure DMSO is anhydrous. Use excess amine (1.5 eq).[1]
C2-Demethylation Reaction temperature too high (>100°C) or strong acid used.Keep Temp <80°C. Avoid HBr/HI during workup.
No Reaction (Amide) Steric hindrance at C3.Use HATU or T3P (Propylphosphonic anhydride). Avoid weak couplers like EDC.
Dark/Tar Formation Polymerization of pyridine ring.Perform reaction under N₂ atmosphere. Limit heating time.

References

  • Structural Dynamics & NMR

    • Title: Fluorine-19 nuclear magnetic resonance spectroscopy.[2][3][4][5]

    • Source: Wikipedia / Alfa Chemistry (General Reference for Shifts).
    • Context: Confirms Ar-F shifts in pyridine systems typically range
    • URL:[Link]

  • SNAr Mechanism & Selectivity

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec (QM Magic Class).
    • Context: Explains the preference for C4 substitution over C2 in activated heteroarom
    • URL:[Link]

  • Amide Coupling Reagents

    • Title: Amide bond formation: beyond the myth of coupling reagents.
    • Source: Chemical Society Reviews (via Luxembourg Bio Technologies).
    • Context: Validates HATU/T3P superiority for sterically hindered acids.
    • URL:[Link]

  • Related Scaffold Synthesis (Sotorasib Intermediates)

    • Title: Discovery of Sotorasib (AMG 510).
    • Source: Journal of Medicinal Chemistry (Example of fluorin
    • Context: Illustrates the application of 2-fluoro/4-fluoro pyridine intermedi
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Fluoro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. It underpins the reliability of experimental data and the safety of potential therapeutics.[1][2][3] This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of a key pharmaceutical intermediate: 4-Fluoro-2-methoxynicotinic acid. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis of different analytical techniques, grounded in scientific principles and regulatory expectations.

The Significance of Purity for 4-Fluoro-2-methoxynicotinic Acid

4-Fluoro-2-methoxynicotinic acid is a substituted pyridine derivative, a structural motif prevalent in many active pharmaceutical ingredients (APIs). Its purity is critical as even trace impurities can lead to unwanted side reactions, reduced yields in subsequent synthetic steps, or the formation of potentially toxic byproducts.[3] Therefore, a robust analytical strategy to ensure its purity is not just a quality control measure but a fundamental aspect of its application in research and development.

Potential Impurities: A Synthesis-Based Perspective

A thorough understanding of the synthetic route is crucial for identifying potential impurities. A plausible synthesis of 4-Fluoro-2-methoxynicotinic acid could involve the oxidation of a corresponding substituted picoline or the hydrolysis of a nitrile precursor. A common synthetic approach for similar fluorinated aromatic acids involves Friedel-Crafts acylation followed by hydrolysis and acidification.[4] This process can lead to the formation of isomers, such as 2-fluoro-4-methoxynicotinic acid, as significant impurities.[4] Other potential impurities could include unreacted starting materials, byproducts from side reactions, and residual solvents.

A Multi-faceted Approach to Purity Assessment

No single analytical technique is sufficient to comprehensively assess the purity of a compound. A combination of chromatographic and spectroscopic methods provides a holistic view of the sample's composition. For pharmaceutical intermediates, purity levels should ideally exceed 98-99%.[2][]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the cornerstone for purity assessment due to its high resolving power and sensitivity.[6] A well-developed HPLC method can separate the main compound from its impurities, allowing for their quantification.

The choice of column, mobile phase, and detector is critical for achieving optimal separation. For a polar compound like 4-Fluoro-2-methoxynicotinic acid, a reversed-phase (RP) HPLC method is a suitable starting point.[7] A C18 column is a versatile choice for the separation of a wide range of organic molecules. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) to control the retention and elution of the analytes.[7] A UV detector is commonly used for aromatic compounds, with the detection wavelength set at the absorbance maximum of the analyte for optimal sensitivity.

Experimental Protocol: Proposed RP-HPLC Method

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 262 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthesized 4-Fluoro-2-methoxynicotinic acid in the mobile phase (initial conditions) to a concentration of 1 mg/mL.

Data Presentation: Comparative Analysis of Two Synthetic Batches

To illustrate the application of this method, let's consider a hypothetical comparison of two synthesized batches of 4-Fluoro-2-methoxynicotinic acid against a certified reference standard.

Compound Retention Time (min) Batch A Area % Batch B Area % Reference Standard Area %
4-Fluoro-2-methoxynicotinic acid15.298.599.6>99.9
Impurity 1 (Isomer)13.81.20.3Not Detected
Impurity 2 (Unknown)10.50.30.1Not Detected

This data clearly indicates that Batch B is of higher purity than Batch A. The presence of a significant isomeric impurity in Batch A highlights the importance of a high-resolution separation method.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Synthesized Compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Standard Reference Standard Standard->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Area % Integrate->Calculate Compare Compare to Standard Calculate->Compare Report Purity Report Compare->Report

Caption: Workflow for assessing purity using HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

NMR spectroscopy is an indispensable tool for structural elucidation and purity confirmation.[8] For 4-Fluoro-2-methoxynicotinic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: Provides information on the number and chemical environment of protons in the molecule. The integration of proton signals can be used for quantitative analysis (qNMR).[9]

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment.

  • ¹⁹F NMR: Is particularly useful for fluorinated compounds, providing a sensitive probe for the fluorine atom's environment and can help in identifying fluorine-containing impurities.

Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[10][11] By using a certified internal standard with a known concentration, the purity of the target compound can be accurately calculated.[8]

Experimental Protocol: ¹H qNMR for Purity Determination

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized 4-Fluoro-2-methoxynicotinic acid and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mass Spectrometry (MS): Confirming Molecular Weight and Identifying Impurities

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. This is crucial for confirming the identity of the synthesized product and for identifying unknown impurities. The fragmentation of carboxylic acids in mass spectrometry often involves the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH).[12]

Workflow for Comprehensive Purity Analysis

Purity_Analysis_Workflow cluster_techniques Analytical Techniques cluster_information Information Obtained Start Synthesized 4-Fluoro-2- methoxynicotinic Acid HPLC HPLC-UV Start->HPLC NMR NMR (¹H, ¹³C, ¹⁹F, qNMR) Start->NMR MS Mass Spectrometry Start->MS Purity_Data Chromatographic Purity (Area %) HPLC->Purity_Data Structure_Data Structural Confirmation & Quantitative Purity NMR->Structure_Data MW_Data Molecular Weight & Impurity ID MS->MW_Data Decision Assess Purity (Compare against specifications) Purity_Data->Decision Structure_Data->Decision MW_Data->Decision Pass Meets Purity Criteria Decision->Pass Fail Further Purification Required Decision->Fail

Caption: A comprehensive workflow for purity assessment.

Method Validation: Ensuring Trustworthiness and Reliability

For use in a regulated environment, the analytical methods themselves must be validated to ensure they are fit for their intended purpose. The International Council for Harmonisation (ICH) provides guidelines for analytical procedure validation (Q2(R2)).[9][12]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Holistic and Rigorous Approach

Assessing the purity of synthesized 4-Fluoro-2-methoxynicotinic acid requires a multi-pronged analytical approach. HPLC provides the primary means of separating and quantifying impurities, while NMR and Mass Spectrometry offer invaluable structural confirmation and identification of unknown components. By employing a combination of these techniques and adhering to established validation principles, researchers can ensure the quality and reliability of their synthesized material, a critical step in the journey of drug discovery and development.

References

  • AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Jetir.org. (n.d.). analytical method development and validation of anti-diabetic drugs. Retrieved from [Link]

  • WJPMR. (2018, January 19). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF METRONIDAZOLE AND NORFLOXACIN IN BULK POWDER AND IN. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Lead Sciences. (n.d.). 4-Fluoro-2-methoxynicotinic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Development of a new HPLC method using fluorescence detection without derivatization for determining Purine Nucleoside Phosphorylase activity in human plasma. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PMC. (2016, December 23). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

  • YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • IntuitionLabs. (2026, January 7). Pharmaceutical Intermediates: Definition, Types & Applications in Drug Synthesis. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2015, January 30). METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF FENOFIBRIC ACID BY RP-UPLC. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). The Significance of High Purity Intermediates in Pharmaceutical Manufacturing. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 4-Fluoro-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise analytical characterization of novel chemical entities is paramount. 4-Fluoro-2-methoxynicotinic acid, with its chemical formula C₇H₆FNO₃ and a molecular weight of 171.13, represents a key building block in the synthesis of advanced pharmaceutical compounds.[1] The incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[2][3][4] This guide provides a comprehensive overview of the analytical techniques crucial for the structural elucidation and purity assessment of 4-Fluoro-2-methoxynicotinic acid, drawing comparisons with related fluorinated aromatic compounds to provide a robust analytical framework.

The Strategic Importance of Fluorinated Nicotinic Acids

Nicotinic acid derivatives are prevalent scaffolds in medicinal chemistry. The introduction of a fluorine substituent, a common strategy in drug design, can modulate the physicochemical properties of the molecule.[2][5] This "magic bullet" atom can alter pKa, lipophilicity, and metabolic pathways, often leading to improved pharmacokinetic profiles.[2] Therefore, unambiguous analytical verification of such compounds is a critical step in the drug discovery pipeline.

A Comparative Overview of Key Analytical Techniques

A multi-technique approach is essential for the comprehensive characterization of 4-Fluoro-2-methoxynicotinic acid. Each technique provides a unique piece of the structural puzzle.

Analytical TechniqueInformation ProvidedComparison with Alternatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom.Offers unparalleled detail on molecular structure that is not available from mass spectrometry or IR spectroscopy.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition, and provides fragmentation patterns for structural confirmation.Provides exact mass, which is complementary to the connectivity information from NMR. Less complex than NMR for initial molecular weight confirmation.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups (e.g., carboxylic acid, C-F bond, aromatic ring).A rapid and simple method for functional group identification, but provides less structural detail than NMR.[6][7]
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound and can be used for purification.Essential for determining the purity of a sample, which is not directly quantifiable by NMR or MS alone.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state.The gold standard for structural elucidation, but requires a suitable single crystal, which can be challenging to obtain.

In-Depth Analysis and Expected Data

While specific experimental data for 4-Fluoro-2-methoxynicotinic acid is not publicly available, we can predict the expected analytical outcomes based on data from structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The fluorine atom will cause splitting of the adjacent proton signals (J-coupling), providing valuable information about its position on the nicotinic acid ring. For instance, in the related compound 2-Fluoro-4-(methoxycarbonyl)benzoic acid, the aromatic protons appear as a triplet and doublets, with coupling constants indicative of their relative positions.[8]

¹³C NMR: The carbon NMR will show signals for each unique carbon atom in the molecule. The carbon directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant. Carbons two or three bonds away will show smaller couplings. This is a key diagnostic feature for confirming the position of the fluorine atom.

¹⁹F NMR: This experiment is highly specific for the fluorine atom and will show a single resonance, the chemical shift of which is indicative of its electronic environment.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Fluoro-2-methoxynicotinic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Workflow for NMR Data Analysis

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Acquire_1H Acquire ¹H Spectrum Process_FID Process Free Induction Decay (FID) Acquire_1H->Process_FID Acquire_13C Acquire ¹³C Spectrum Acquire_13C->Process_FID Acquire_19F Acquire ¹⁹F Spectrum Acquire_19F->Process_FID Analyze_Shifts Analyze Chemical Shifts Process_FID->Analyze_Shifts Analyze_Couplings Analyze Coupling Constants Process_FID->Analyze_Couplings Analyze_Integrals Analyze Integrals Process_FID->Analyze_Integrals Structure Structural Elucidation Analyze_Shifts->Structure Analyze_Couplings->Structure Analyze_Integrals->Structure

Caption: Workflow for NMR data acquisition, processing, and analysis.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. For 4-Fluoro-2-methoxynicotinic acid (C₇H₆FNO₃), the expected exact mass can be calculated and compared to the experimental value. For example, the related 2-Fluoro-4-(methoxycarbonyl)benzoic acid was analyzed by LC-APCI-MS, and the calculated mass was compared to the found mass for confirmation.[8]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Acquire the mass spectrum in high-resolution mode.

  • Data Analysis: Determine the experimental exact mass of the molecular ion and compare it with the theoretical exact mass calculated from the molecular formula.

Data Interpretation in Mass Spectrometry

MS_Interpretation Sample Sample Introduction Ionization Ionization (e.g., ESI) Sample->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Molecular_Ion Identify Molecular Ion Peak Spectrum->Molecular_Ion Exact_Mass Determine Exact Mass Molecular_Ion->Exact_Mass Formula_Confirmation Confirm Elemental Composition Exact_Mass->Formula_Confirmation

Caption: Process of mass spectrometry from sample to formula confirmation.

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence for the key functional groups. Attenuated Total Reflectance (ATR) is a common, non-destructive technique for obtaining IR spectra with minimal sample preparation.[9]

Expected IR Absorptions for 4-Fluoro-2-methoxynicotinic acid:

  • O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹. The conjugation in muconic acid, for example, lowers the C=O stretching vibration to 1676 cm⁻¹.[10]

  • C-O stretch (Carboxylic Acid and Methoxy): Bands in the 1210-1320 cm⁻¹ and 1000-1250 cm⁻¹ regions, respectively.

  • C-F stretch: A strong absorption typically in the 1000-1400 cm⁻¹ region.

  • Aromatic C=C stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Experimental Protocol: FT-IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the background spectrum of the empty ATR crystal. Then, collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of acid (e.g., formic acid or trifluoroacetic acid) is a common starting point for method development. The purity is determined by integrating the peak area of the main component relative to the total peak area. For radiolabeled analogs, HPLC is also crucial for purification and quality control.[11]

Conclusion

The analytical characterization of 4-Fluoro-2-methoxynicotinic acid requires a synergistic combination of spectroscopic and chromatographic techniques. While direct experimental data for this specific molecule is limited in the public domain, a thorough understanding of the expected outcomes from NMR, MS, and IR spectroscopy, guided by data from analogous fluorinated compounds, provides a robust framework for its unequivocal identification and purity assessment. This comprehensive analytical approach is fundamental to ensuring the quality and integrity of this and other novel compounds in the drug discovery and development process.

References

  • Hebei Summedchem Co., Ltd. 4-Fluoro-2-methoxynicotinic acid. Available at: [Link]

  • Lead Sciences. 4-Fluoro-2-methoxynicotinic acid. Available at: [Link]

  • Singh, R. P., & Kumar, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure & Dynamics, 41(16), 8089-8111. Available at: [Link]

  • Cresswell, A. J., & Davies, S. G. (2015). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 13(31), 8398-8420. Available at: [Link]

  • Wang, H., et al. (2015). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o937–o938. Available at: [Link]

  • Withers, S. G., & Aebersold, R. (2018). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 23(10), 2538. Available at: [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(31), 8348-8370. Available at: [Link]

  • Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. Available at: [Link]

  • Oliferenko, A. A., et al. (2018). Fourier transforms infrared spectra of trans,trans-muconic acid and 4,4′-bipyridine. Journal of Molecular Structure, 1173, 73-80. Available at: [Link]

  • L-A. Dailey, et al. (2018). Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy). Molecules, 23(11), 2824. Available at: [Link]

Sources

Safety Operating Guide

4-Fluoro-2-methoxynicotinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling and Disposal of 4-Fluoro-2-methoxynicotinic Acid

Part 1: Chemical Profile & Hazard Assessment

Effective disposal begins with accurate characterization. 4-Fluoro-2-methoxynicotinic acid is a halogenated pyridine derivative.[1] Its disposal profile is dictated by two functional characteristics: the carboxylic acid moiety (corrosivity potential) and the fluorine substituent (requiring halogen-specific incineration).

Table 1: Physicochemical & Hazard Profile

PropertySpecificationOperational Implication
CAS Number 1227599-73-0Unique identifier for waste manifesting.[1]
Physical State Solid (Powder/Crystalline)Dust inhalation risk; requires particulate controls.[1]
Acidity (pKa) ~3.0 - 4.0 (Predicted)Corrosive. Incompatible with bases and strong oxidizers.[1]
Halogen Content Fluorinated (C-F bond)Strictly Segregated. Must go to Halogenated Waste streams to prevent incinerator damage.[1]
Key Hazards H315, H319, H335Irritating to eyes, skin, and respiratory system.[1]

Part 2: Waste Stream Segregation (The "Golden Rule")

The Critical Error: The most common compliance violation with this compound is disposing of it in "General Organic Waste."

The Correct Protocol: You must segregate this compound into Halogenated Waste streams.

  • Scientific Rationale: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard waste incinerators operating at lower temperatures may fail to fully mineralize the fluorine, leading to the formation of Hydrogen Fluoride (HF) gas in the exhaust stack.

  • Facility Requirement: This waste must be sent to a facility equipped with high-temperature incinerators and caustic scrubbers designed to neutralize acidic halogen gases.

Part 3: Disposal Workflow Visualization

The following decision tree illustrates the logic flow for disposing of 4-Fluoro-2-methoxynicotinic acid in various experimental states.

DisposalWorkflow Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure powder, wipes, gloves) StateCheck->SolidWaste Dry Material LiquidWaste Liquid Waste (Mother liquor, reaction mix) StateCheck->LiquidWaste Solution/Suspension ContainerSol Container: Wide-mouth HDPE or Glass Double-bagged if sharps SolidWaste->ContainerSol PHCheck Check pH Compatibility (Is solution < pH 2 or > pH 12?) LiquidWaste->PHCheck Labeling Labeling: 'Hazardous Waste - Halogenated' List: 4-Fluoro-2-methoxynicotinic acid ContainerSol->Labeling ContainerLiq Container: HDPE Carboy (Glass acceptable if pH < 9) ContainerLiq->Labeling FinalStorage Satellite Accumulation Area (Secondary Containment) Labeling->FinalStorage PHCheck->ContainerLiq No (Neutral) Neutralize Neutralize to pH 5-9 (Prevent container corrosion) PHCheck->Neutralize Yes (Extreme pH) Neutralize->ContainerLiq

Figure 1: Decision logic for segregating and containerizing fluorinated pyridine waste.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)
  • PPE Selection: Wear nitrile gloves (minimum thickness 0.11 mm) and safety goggles. If handling open powder >10g, use a powder hood or N95 respirator to prevent inhalation.

  • Containerization: Transfer the solid into a clear, wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but HDPE is preferred to minimize breakage risks during transport.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "4-Fluoro-2-methoxynicotinic acid."[1]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

    • Critical Note: Write "Halogenated Organic Solid" clearly on the tag.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., peroxides, nitric acid) which could react with the pyridine ring or the methoxy group.

  • pH Adjustment: If the solution is highly acidic (pH < 2) due to the carboxylic acid, neutralize strictly with a mild base (Sodium Bicarbonate) to pH 6–8 before adding to the main waste carboy. This prevents degradation of the waste container.

  • Transfer: Pour into the Halogenated Solvent Waste carboy.

    • Do not pour into the "Aqueous Acid" stream unless the organic content is <1%.

    • Do not pour into "Non-Halogenated" solvent waste.

Scenario C: Contaminated Debris (Sharps, Syringes, Wipes)[1]
  • Sharps: Needles contaminated with this compound must go into a Biohazard/Sharps container destined for incineration. Chemical decontamination of the needle is usually not required prior to disposal if the volume is trace.

  • Soft Debris: Kimwipes and gloves should be double-bagged in clear polyethylene bags, sealed with tape, and labeled as "Solid Debris contaminated with Halogenated Organics."

Part 5: Spill Response (Immediate Action)

In the event of a benchtop spill:

  • Isolate: Alert nearby personnel.

  • Protect: Don double nitrile gloves and a dust mask.

  • Contain:

    • Solid Spill: Do not dry sweep (generates dust). Cover with a damp paper towel to suppress dust, then scoop into a waste jar.

    • Liquid Spill: Absorb with vermiculite or a universal spill pad.

  • Decontaminate: Wipe the surface with a dilute Sodium Carbonate (Na2CO3) solution. The mild base helps solubilize the acid residue for easier removal. Follow with water.

Part 6: Regulatory Context (RCRA)

In the United States, this compound is not explicitly listed on the EPA's P-list or U-list. However, it is regulated under Characteristic Waste rules:

  • Waste Code D002 (Corrosivity): Applicable if the waste is aqueous and has a pH

    
     2.
    
  • Halogenated Solvents (F-Codes): While the solid itself isn't an F-listed solvent, once dissolved in a halogenated solvent (like DCM), the entire mixture adopts the F-code (e.g., F002).[1]

Compliance Statement: Always characterize this waste as "Non-RCRA Regulated Hazardous Waste - Halogenated" unless mixed with listed solvents, at which point the solvent's code takes precedence.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.

  • PubChem. (n.d.). Compound Summary: Fluorinated Pyridine Derivatives. National Library of Medicine.

  • Thermo Fisher Scientific. (2022). Chemical Resistance of Labware Materials. (Confirming HDPE compatibility for organic acids).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.